(3-Aminophenyl)urea
Description
Properties
IUPAC Name |
(3-aminophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXSFVXZQBETRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067126 | |
| Record name | 1-(3-Aminophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-72-2 | |
| Record name | (3-Aminophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25711-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(3-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(3-Aminophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling the Profile of a Key Synthetic Building Block
An In-depth Technical Guide to the Physicochemical Properties of (3-Aminophenyl)urea
This compound is an aromatic urea derivative that serves as a crucial intermediate and structural motif in various fields, particularly in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a hydrogen-bonding urea group, makes it a versatile precursor for the synthesis of more complex molecules, including potent enzyme inhibitors and novel polymers. For researchers in drug development, understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems.
This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. We will move beyond simple data presentation to explain the causality behind these properties and describe the self-validating experimental protocols required for their accurate determination.
Section 1: Core Molecular and Physical Characteristics
The foundational properties of a molecule dictate its identity and bulk behavior. This compound is a solid at room temperature, appearing as a colorless to off-white crystalline powder[1][2]. Its core identity is defined by its molecular structure, from which fundamental parameters are derived.
Caption: Molecular Structure of this compound.
The table below summarizes the key quantitative properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃O | [3][4] |
| Molecular Weight | 151.17 g/mol | [3][5] |
| Melting Point | 130 °C | [1] |
| Boiling Point | 321.03 °C (at 760 mmHg) | [1][4] |
| Density | ~1.35 g/cm³ (Predicted) | [4][6] |
| Water Solubility | 16.38 g/L (at 25 °C) | [4][6] |
| logP (Octanol/Water) | -0.76 to 0.7 | [1][3] |
| pKa | 14.59 ± 0.50 (Predicted) | [4][6] |
| Hydrogen Bond Donors | 3 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Topological Polar Surface Area | 81.1 Ų | [3] |
Section 2: Solubility and Partitioning Behavior
Theoretical Basis
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in pharmacology. This compound's structure contains both polar groups (amine and urea) capable of hydrogen bonding and a nonpolar phenyl ring. This amphipathic nature governs its solubility profile.
Its solubility in water is significant, measured at 16.38 g/L at 25°C[4][6]. This is attributed to the potent hydrogen bonding capacity of the urea and amine functionalities with water molecules. While highly soluble in water, it also shows moderate solubility in polar organic solvents like methanol and ethanol[7]. Conversely, its solubility in non-polar organic solvents is expected to be limited.
The n-octanol/water partition coefficient (LogP) quantifies a compound's lipophilicity. The reported LogP values for this compound range from -0.76 to 0.7, indicating a generally hydrophilic character[1][3]. This property is paramount in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. A low LogP value suggests that the compound will preferentially partition into aqueous environments, which can impact its ability to cross lipid-rich biological membranes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining aqueous solubility, a self-validating system ensuring equilibrium is reached.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound (purity >99%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
Centrifuge, HPLC system with UV detector
Procedure:
-
Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Create a calibration curve by preparing a series of standards.
-
Sample Incubation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to 25°C (or desired temperature) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase and analyze by HPLC-UV.
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the previously established calibration curve.
Caption: Workflow for Shake-Flask Solubility Determination.
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and UV-Vis spectroscopy are essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[8].
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons on the phenyl ring, the amine (-NH₂) protons, and the urea (-NH- and -NH₂) protons. The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The labile amine and urea protons may appear as broad signals and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum should show distinct signals for the carbonyl carbon of the urea group (typically downfield, ~150-160 ppm), and for the aromatic carbons[8][9].
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for urea-containing compounds as it helps in observing the exchangeable N-H protons[8].
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations[10].
Key Expected Absorptions:
-
N-H Stretch: The amine and urea groups will exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp peaks in the 3300–3500 cm⁻¹ region[11].
-
C=O Stretch: A strong, sharp absorption band for the urea carbonyl group is expected in the range of 1650–1750 cm⁻¹[9][11].
-
Aromatic C=C Stretch: Medium intensity bands in the 1450–1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring[10].
-
C-N Stretch: Absorptions corresponding to C-N bond stretching can be found in the 1000-1300 cm⁻¹ region[11].
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π-π* transitions of the benzene ring and n-π* transitions associated with the urea and amine groups[12]. The exact position of the maximum absorbance (λ_max) is dependent on the solvent used.
Section 4: Stability, Reactivity, and Synthesis
Stability and Storage
This compound is generally stable under standard laboratory conditions. However, due to the presence of the primary aromatic amine, it is susceptible to oxidation over time, which can lead to discoloration. It should be stored in a tightly sealed container, protected from light and air[4][6]. Recommended storage temperatures are typically 2-8°C[4][6].
Reactivity and Safety
The compound's reactivity is dominated by the nucleophilic primary amine and the urea functionality. The amine can readily participate in reactions such as acylation, alkylation, and diazotization.
According to GHS classifications, this compound is known to cause skin and serious eye irritation[3]. It may also cause an allergic skin reaction and respiratory irritation[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical[1].
Overview of Synthesis
A common and straightforward synthesis of this compound involves the reduction of its nitro precursor, (3-nitrophenyl)urea. This transformation is typically achieved through catalytic hydrogenation.
Caption: Common Synthetic Route to this compound.
This method is efficient and provides the desired product in high yield and purity, making it suitable for laboratory and industrial-scale production[13].
Conclusion
The physicochemical properties of this compound define its behavior and dictate its suitability for various applications, from serving as a precursor in the synthesis of kinase inhibitors to its use in developing new materials[14][15]. Its hydrophilicity, hydrogen bonding capability, and defined spectroscopic signature are all critical parameters for the research scientist. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of this important chemical entity, ensuring data integrity and facilitating its effective use in scientific discovery.
References
-
This compound | C7H9N3O | CID 108806 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - LookChem. LookChem. [Link]
-
Synthesis of 1–(4-aminophenyl)-3-phenylurea and... - ResearchGate. ResearchGate. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
-
A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. Tetrahedron Letters. [Link]
-
Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Phenol, 3-amino- - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Iranian Chemical Society. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
a UV-vis absorption (a, λex = 330 nm) and emission (b, λem = 425 nm) of... - ResearchGate. ResearchGate. [Link]
-
Urea, N-(3-aminophenyl)- - Substance Details - SRS | US EPA. US EPA. [Link]
-
(3-Aminophenyl)-Urea Market Size, Share, Trend and Forcarst to 2025 | Prof Research. Prof Research. [Link]
-
Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. - ResearchGate. ResearchGate. [Link]
-
Urea | NH2CONH2 | CID 1176 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
1-(4-Aminophenyl)-3-(1,2,2,4,4-pentamethyl-3-oxoquinolin-6-yl)urea - PubChem. National Center for Biotechnology Information. [Link]
-
Infrared spectroscopic study of the amidation reaction of aminophenyl modified Au surfaces and p-nitrobenzoic acid as model system - ResearchGate. ResearchGate. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Organic Chemistry Data. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294) - Human Metabolome Database. Human Metabolome Database. [Link]
-
Urea - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]
-
mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2... - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]
-
Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
-
UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions... - NIH. National Institutes of Health. [Link]
-
Solubility Of Urea Overview - jinjiang melamine. Jinjiang Melamine. [Link]
-
Urea - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX... - Organic Chemistry Data. Organic Chemistry Data. [Link]
Sources
- 1. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]
- 2. Phenylurea | 64-10-8 [chemicalbook.com]
- 3. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 25711-72-2 CAS MSDS (3-Aminophenylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Solubility Of Urea Overview [jinjiangmelamine.com]
- 8. benchchem.com [benchchem.com]
- 9. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 12. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. (3-Aminophenyl)-Urea Market Size, Share, Trend and Forcarst to 2025 | Prof Research [prof-research.com]
(3-Aminophenyl)urea: A Technical Guide for Chemical Synthesis and Drug Discovery Applications
Abstract
(3-Aminophenyl)urea (CAS No. 25711-72-2), also known as 3-APU or m-aminophenylurea, is a key chemical intermediate whose utility spans from industrial applications as a dyestuff intermediate to a more nuanced and critical role in modern medicinal chemistry.[1] Its structural architecture, featuring a central urea moiety flanked by a phenyl ring bearing a reactive primary amine, establishes it as a valuable scaffold. This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, robust synthesis protocols, and its foundational role as a building block for the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the mechanistic rationale behind its applications and provide detailed, field-proven experimental protocols for its synthesis, characterization, and derivatization for biological screening.
Structural and Physicochemical Profile
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in any research or development setting. These properties govern its solubility, stability, reactivity, and handling requirements.
Chemical Structure
The structure of this compound is defined by a urea functional group (-NH-CO-NH₂) and an amino group (-NH₂) attached to a benzene ring at the meta (1,3) positions. This arrangement provides two key reactive sites: the primary aromatic amine, which is a strong nucleophile suitable for a wide range of derivatization reactions, and the urea group, which is an excellent hydrogen bond donor and acceptor. This latter characteristic is fundamental to its utility in drug design, enabling strong and specific interactions with biological targets.
Caption: 2D Structure of this compound (CAS 25711-72-2).
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data repositories. This information is essential for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 25711-72-2 | [2][3] |
| Molecular Formula | C₇H₉N₃O | [2][3] |
| Molecular Weight | 151.17 g/mol | [3][4] |
| Appearance | Solid, Off-white Powder | [1][5] |
| Melting Point | ~130 °C | [5] |
| Boiling Point (Predicted) | 321.03 °C at 760 mmHg | [2][5] |
| Water Solubility | 16.38 g/L at 25 °C | [2][5] |
| Density (Predicted) | 1.35 g/cm³ | [2][5] |
| XLogP3 | 0.7 | [2][3][6] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Storage Conditions | 2-8°C, protect from light | [1][2] |
Synthesis and Analytical Characterization
The synthesis of this compound is typically achieved through the chemical reduction of its nitro-precursor, (3-nitrophenyl)urea. This method is efficient and scalable. The choice of a nitro-reduction strategy is common in medicinal chemistry as nitroarenes are often more commercially available or easier to synthesize than their corresponding isocyanates.
Recommended Synthetic Protocol: Reduction of (3-Nitrophenyl)urea
This protocol details a reliable lab-scale synthesis using catalytic hydrogenation, which is favored for its clean reaction profile and high yield.
Objective: To synthesize this compound from (3-nitrophenyl)urea via catalytic hydrogenation.
Materials:
-
(3-Nitrophenyl)urea (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 eq by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
-
Celite™ or a similar filtration aid
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus, filtration setup.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve (3-nitrophenyl)urea in a minimal amount of methanol or ethanol. The solvent choice is critical; alcohols are excellent for dissolving the starting material and product while being inert to the reaction conditions.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). This prevents potential ignition of the dry catalyst in the presence of flammable solvent vapors.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Workup and Filtration: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite™ to remove the palladium catalyst. The choice of Celite™ is to prevent the fine catalyst particles from passing through standard filter paper.
-
Isolation: Rinse the filter cake with additional solvent (MeOH or EtOH). Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as an off-white solid.
Workflow Diagram: Synthesis and Characterization
Caption: Experimental workflow for synthesis and analytical validation.
Analytical Characterization Protocol
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the proton environment. Expect characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-substitution), the amine (-NH₂) protons, and the urea (-NH- and -NH₂) protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Confirms the carbon skeleton. Expect distinct signals for the six aromatic carbons and one signal for the urea carbonyl carbon (~155-160 ppm).
-
-
Mass Spectrometry (MS): Determines the molecular weight. Using electrospray ionization (ESI), the compound should show a prominent ion peak corresponding to its protonated molecular weight [M+H]⁺ at m/z 152.17.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. Expect characteristic vibrational bands for N-H stretching (for both amine and urea groups, typically in the 3200-3500 cm⁻¹ region), C=O stretching of the urea carbonyl (around 1640-1680 cm⁻¹), and C-N stretching.
-
High-Performance Liquid Chromatography (HPLC): Assesses purity. A reverse-phase HPLC method can be used to determine the purity of the compound, which should ideally be >95% for use in further applications.[7][8] A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid like formic acid for better peak shape.[8]
Application as a Scaffold in Drug Discovery
While this compound has industrial uses, its most significant value for researchers is as a foundational scaffold in drug discovery. The diarylurea motif is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.
The Diarylurea Pharmacophore in Kinase Inhibition
Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors share a common structural feature: the diarylurea group. The FDA-approved multi-kinase inhibitor Sorafenib is a prime example.[9][10]
The efficacy of the diarylurea scaffold stems from its ability to form a specific hydrogen bonding pattern with the kinase "hinge" region and a conserved glutamate residue in the αC-helix. This interaction stabilizes the kinase in an inactive conformation known as "DFG-out," preventing it from binding ATP and carrying out its signaling function.[9]
This compound is not an inhibitor itself, but it provides the core structure and a crucial reactive handle (the -NH₂ group) to build potent inhibitors. Scientists can use this amino group to attach a second, more complex aromatic or heterocyclic ring system, which will occupy the "DFG-out" pocket, thereby conferring potency and selectivity.
Caption: Conceptual binding of a 3-APU-derived inhibitor to a kinase.
Protocol for Derivatization: Synthesis of an N-Acylated Analog
This protocol demonstrates how to utilize the primary amine of 3-APU to create a more complex molecule suitable for biological testing.
Objective: To synthesize an N-acylated derivative of this compound by reacting it with an acid chloride.
Materials:
-
This compound (1.0 eq)
-
An appropriate acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.05 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard glassware for organic synthesis.
Step-by-Step Methodology:
-
Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C).
-
Base Addition: Add the base (e.g., triethylamine) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.
-
Acyl Chloride Addition: Add the acyl chloride dropwise to the cold, stirring solution. The dropwise addition helps to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative. Characterize the final product using the methods described in Section 2.3.
Safety, Toxicology, and Handling
This compound requires careful handling due to its potential health hazards. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[5]
GHS Hazard Classification
| Hazard Class | GHS Statement | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][6] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [3][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][6] |
Ecotoxicity Data
| Organism | Test | Result | Duration | Source |
| Fish | LC50 | 37,434.19 mg/L | 96 h | [5] |
| Daphnia magna | EC50 | 277 mg/L | 48 h | [5] |
| Algae | EC50 | 160 mg/L | 72 h | [5] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a chemical fume hood.
-
Personal Protective Equipment: Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[5]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C, protected from light.[1][2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a versatile and enabling tool for innovation. Its straightforward synthesis and dual-functionality make it an indispensable building block in both industrial and academic research. While its role as a dyestuff intermediate is established, its true potential lies in the field of medicinal chemistry. As researchers continue to explore the vast chemical space around the diarylurea scaffold, this compound will remain a critical starting point for the design of next-generation targeted therapies. Future applications may also see its use in the development of novel polymers and functional materials where its hydrogen-bonding capabilities can be exploited to create materials with unique properties.[6]
References
-
LookChem. (n.d.). This compound. [Link]
-
Angene Chemical. (n.d.). Urea, (3-aminophenyl)- | 25711-72-2. [Link]
-
PubChem. (n.d.). This compound | C7H9N3O | CID 108806. [Link]
-
SIELC Technologies. (n.d.). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). Urea, (3-aminophenyl)-. [Link]
-
Prof Research. (n.d.). (3-Aminophenyl)-Urea Market Size, Share, Trend and Forecast to 2025. [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.).
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
Sources
- 1. Dyestuff Intermediates (3-Aminophenyl) -Urea CAS 25711-72-2 - (3-Aminophenyl) -Urea and CAS 25711-72-2 [zhonghongda.en.made-in-china.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
molecular structure of (3-Aminophenyl)urea
An In-Depth Technical Guide to the Molecular Structure and Application of (3-Aminophenyl)urea
Executive Summary
This compound is a key chemical intermediate whose structural framework is foundational in modern medicinal chemistry. As a diaryl urea, it belongs to a class of compounds recognized as a "privileged scaffold" for its remarkable utility in the design of potent kinase inhibitors.[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its pivotal role as a foundational building block in the development of targeted therapeutics, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Significance of the Aryl Urea Scaffold in Medicinal Chemistry
The urea functional group, CO(NH₂)₂, is a cornerstone in numerous bioactive compounds and clinically approved therapies.[2][3] Its ability to form stable, multiple hydrogen bonds with biological targets, such as the ATP-binding site of protein kinases, makes it an invaluable pharmacophore in drug design.[3] The diaryl urea motif, exemplified by compounds like this compound, is particularly prominent in the development of inhibitors for signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.[1] The FDA-approved multi-kinase inhibitor Sorafenib, a complex diaryl urea, underscores the therapeutic potential of this chemical class, validating the utility of simpler building blocks like this compound in discovery pipelines.[1][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic and biological experiments. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25711-72-2 | [5][6][7] |
| Molecular Formula | C₇H₉N₃O | [5][6][7] |
| Molecular Weight | 151.17 g/mol | [6][7][8] |
| IUPAC Name | This compound | [7] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 321.03 °C at 760 mmHg | [5] |
| Density | 1.35 g/cm³ | [5] |
| Water Solubility | 16.38 g/L at 25°C | [5] |
| pKa (Predicted) | 14.59 ± 0.50 | [5] |
| XLogP3 | 0.7 | [5][7] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)N)N | [5][7] |
Molecular Structure and Conformational Analysis
The molecular architecture of this compound consists of a central urea moiety flanked by a phenyl ring, with a primary amine substituted at the meta-position. This arrangement dictates its chemical reactivity and intermolecular interaction capabilities.
Key Structural Features
-
Urea Core: The planar urea group (-NH-C(=O)-NH-) is the primary site for hydrogen bonding. It features two hydrogen bond donors (the N-H groups) and two potential acceptors (the carbonyl oxygen and the nitrogen atoms).[5]
-
Aromatic System: The phenyl ring provides a rigid scaffold and participates in π-stacking interactions.
-
Primary Amine: The amino group (-NH₂) at the C3 position is a key functional handle. It is nucleophilic and can be readily modified to generate diverse libraries of derivative compounds for structure-activity relationship (SAR) studies.
Hydrogen Bonding and Crystallography
Conformational Flexibility
The primary source of conformational flexibility is the rotation around the C-N bond connecting the phenyl ring to the urea moiety. The dihedral angle between the phenyl ring and the mean plane of the urea unit is a critical parameter influencing how the molecule fits into a target's binding pocket. In the related structure of 1-(2-aminophenyl)-3-phenylurea, the dihedral angles between the urea plane and the two phenyl rings are 47.0° and 84.4°, respectively, indicating a non-planar conformation.[9] A similar twisted conformation is expected for this compound.
Synthesis and Purification
The synthesis of diaryl ureas is a well-established process in organic chemistry, typically involving the reaction between an aromatic amine and an aromatic isocyanate.[1][4]
General Synthetic Strategy
The most common and versatile method involves the nucleophilic addition of an amine to an isocyanate. For this compound, this can be approached in two primary ways, as illustrated below. The key step often involves the in-situ or prior generation of an isocyanate from a corresponding amine using a phosgenating agent like triphosgene.[4] An alternative pathway involves the reduction of a nitro-group precursor.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. lookchem.com [lookchem.com]
- 6. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]
- 7. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Crystal structure of 1-(2-aminophenyl)-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of (3-Aminophenyl)urea: A Technical Guide for Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a major hurdle.[2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Consequently, understanding and optimizing the solubility of a drug candidate like (3-Aminophenyl)urea is a cornerstone of pre-formulation and formulation development.[1][4] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and insufficient therapeutic exposure, ultimately increasing the risk of costly late-stage failures in drug development.[2][5]
This compound, with the CAS Number 25711-72-2, is a urea derivative with a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol .[6][7][8] Its structure, featuring both polar and non-polar moieties, suggests a complex solubility profile that is highly dependent on the chosen solvent system.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][10]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H9N3O | [11] |
| Molecular Weight | 151.17 g/mol | [7] |
| Water Solubility | 16.38 g/L at 25°C | [6][11] |
| XLogP3 | 0.7 | [6][7] |
| Hydrogen Bond Donor Count | 3 | [6][7] |
| Hydrogen Bond Acceptor Count | 2 | [6][7] |
| pKa (Predicted) | 14.59 ± 0.50 | [6] |
The structure of this compound contains a polar urea group capable of forming strong hydrogen bonds, and an aminophenyl group which contributes to both polarity (due to the amino group) and non-polarity (due to the benzene ring).[12]
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of three hydrogen bond donors and two acceptors suggests that this compound will exhibit favorable solubility in polar protic solvents that can participate in hydrogen bonding.[6][7] Its documented water solubility of 16.38 g/L at 25°C confirms this.[6][11] The hydrochloride salt of this compound is noted to be soluble in water and hydrochloric acid, a common strategy to enhance the aqueous solubility of basic compounds.[13]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring would suggest some affinity for non-polar solvents. However, the energetic cost of breaking the strong intermolecular hydrogen bonds in the solid crystal lattice of this compound to dissolve in a non-polar solvent where these interactions cannot be replaced is likely to be high, leading to poor solubility. The nature of substituents on the urea nitrogen atoms can significantly affect self-association and thus solubility in non-polar solvents.[14]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar and can act as hydrogen bond acceptors, which would facilitate the dissolution of this compound. Urea itself is soluble in DMSO.[15]
-
Green Solvents: In the context of sustainable pharmaceutical manufacturing, exploring "green solvents" such as water, ethanol, and ionic liquids is of increasing importance.[16][17][18][19] The favorable solubility of this compound in polar solvents like water and ethanol makes these environmentally benign options attractive for processing and formulation.[16]
Experimental Determination of Solubility: The Shake-Flask Method
The saturation shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20][21][22][23] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Rationale for the Shake-Flask Method
The shake-flask method is widely adopted due to its reliability and ability to determine the true equilibrium solubility, which represents the maximum amount of a substance that can be dissolved in a solvent under stable conditions.[20][22][24] This is a thermodynamic value, crucial for understanding the intrinsic properties of the drug substance.[24] The method is versatile and can be applied to a wide range of solvents and compounds.[21]
Detailed Step-by-Step Protocol
This protocol outlines the necessary steps for determining the solubility of this compound in various solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, hexane, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the equilibration period is necessary.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved this compound.[26][27][28]
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the test sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System and Controls
To ensure the trustworthiness of the results, the experimental design should include self-validating elements:
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the equilibration time after a certain point.
-
Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.
-
Visual Inspection: Always visually confirm the presence of excess undissolved solid before sampling.
Data Presentation: A Template for Your Findings
As specific solubility data for this compound in various organic solvents is not widely published, the following table serves as a template for researchers to record their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Classification | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Polar Protic | High | 16.38 |
| Ethanol | Polar Protic | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined |
| Acetonitrile | Polar Aprotic | Moderate | To be determined |
| Dichloromethane | Non-polar | Low | To be determined |
| Toluene | Non-polar | Low | To be determined |
| Hexane | Non-polar | Low | To be determined |
Visualizing the Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the essential theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of its structural features with different solvent properties and by meticulously applying the shake-flask method, researchers can generate reliable and crucial data. This information is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately, advancing the development of this compound as a potential therapeutic agent.
References
- 1. Solubility and its Importance.pptx [slideshare.net]
- 2. ucd.ie [ucd.ie]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.ws [chem.ws]
- 11. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. dyeschemical.com [dyeschemical.com]
- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urea - Sciencemadness Wiki [sciencemadness.org]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. researchgate.net [researchgate.net]
- 18. Green solvents for qualitative pharmaceutical analysis (2021) | Ghulam Yaseen | 4 Citations [scispace.com]
- 19. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 20. enamine.net [enamine.net]
- 21. scribd.com [scribd.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. alfa-chemclinix.com [alfa-chemclinix.com]
- 27. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]
- 28. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
The Aminophenylurea Core: A Technical Guide to its Discovery, Development, and Application in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminophenylurea scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. This guide provides an in-depth exploration of the discovery and historical development of aminophenylurea-based compounds, tracing their evolution from simple chemical entities to potent, clinically approved multi-kinase inhibitors. We will delve into the fundamental synthesis methodologies, elucidate the intricate mechanisms of kinase inhibition, and present a comprehensive overview of the clinical landscape for key aminophenylurea drugs, including Sorafenib, Regorafenib, and Linifanib. Through a synthesis of historical context, mechanistic insights, and practical experimental guidance, this document serves as a definitive resource for professionals engaged in the research and development of novel targeted therapeutics.
A Privileged Scaffold: The Historical Emergence of Aminophenylurea Compounds
The journey of the aminophenylurea moiety from a simple organic structure to a "privileged scaffold" in drug discovery is a testament to the iterative process of medicinal chemistry. The urea functional group itself has a rich history in chemistry, with Friedrich Wöhler's synthesis of urea in 1828 marking a pivotal moment in the history of organic chemistry.[1] However, the specific recognition of the N,N'-diarylurea framework, and subsequently the aminophenyl-substituted variants, as a potent pharmacophore for kinase inhibition is a more recent development, largely taking place in the late 20th and early 21st centuries.
Early research into diarylureas explored their diverse biological activities, but it was the advent of high-throughput screening and a deeper understanding of the molecular drivers of cancer in the 1980s and 1990s that set the stage for their breakthrough. Researchers began to identify the diarylurea scaffold as a key structural motif capable of inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer. This realization spurred a wave of synthetic efforts to explore the structure-activity relationships (SAR) of this compound class, ultimately leading to the discovery of potent and selective kinase inhibitors.
The aminophenyl group, in particular, proved to be a crucial component for achieving high-affinity binding to the kinase active site. This amine functionality provides a key hydrogen bond donor and acceptor, facilitating interactions with the protein backbone and contributing to the overall binding affinity and selectivity of the molecule. The strategic placement of the amino group on the phenyl ring became a focal point for optimization, leading to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
The Genesis of a Blockbuster: The Discovery of Sorafenib
The story of Sorafenib (formerly BAY 43-9006) is a landmark in the history of targeted cancer therapy and a prime example of the successful application of the aminophenylurea scaffold. Developed through a collaboration between Bayer and Onyx Pharmaceuticals, the discovery of Sorafenib was the culmination of a rational drug design and high-throughput screening campaign aimed at identifying inhibitors of the Raf kinase, a key component of the MAPK/ERK signaling pathway.
The initial lead compounds were identified through screening of a diverse chemical library. Subsequent optimization efforts focused on modifying the diarylurea core to enhance potency and selectivity. The introduction of a picolinamide moiety was a critical breakthrough, significantly improving the compound's pharmacokinetic profile and overall efficacy. The final structure of Sorafenib, a complex molecule featuring the core aminophenylurea structure, a trifluoromethylphenyl group, and the picolinamide side chain, was the result of meticulous medicinal chemistry efforts.
The discovery and development of Sorafenib, from initial screening to FDA approval for advanced renal cell carcinoma in 2005, was a remarkably rapid process, taking just over a decade. This accelerated timeline was a testament to the power of targeted drug discovery and the therapeutic potential of the aminophenylurea scaffold.
Chemical Foundations: Synthesis of the Aminophenylurea Core
The synthesis of aminophenylurea compounds can be approached through several well-established methodologies. The most common and direct approach involves the reaction of an appropriately substituted aniline with an isocyanate. For the synthesis of a generic aminophenylurea, such as 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, the process can be broken down into two key steps: the formation of the urea linkage and the subsequent reduction of a nitro group to the desired amine.
General Synthesis of a Representative Aminophenylurea
The following is a representative, step-by-step protocol for the synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, a foundational building block for more complex derivatives.
Step 1: Synthesis of 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution, add 4-chlorophenyl isocyanate (1.05 equivalents) dropwise at room temperature. The isocyanate is highly reactive, and slow addition helps to control the reaction rate and minimize side product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the formation of the urea product.
-
Work-up and Isolation: Upon completion, the urea product often precipitates out of the reaction mixture. The solid can be collected by vacuum filtration and washed with a small amount of cold solvent to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Suspend the 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea (1.0 equivalent) in a solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously. The reduction is typically carried out at room temperature and atmospheric pressure.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the nitro-substituted starting material and the appearance of the more polar amino-substituted product indicates the reaction is proceeding.
-
Work-up and Isolation: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the desired 1-(4-aminophenyl)-3-(4-chlorophenyl)urea. The product can be further purified by recrystallization if necessary.
This two-step process provides a reliable and scalable method for the synthesis of the core aminophenylurea scaffold, which can then be further functionalized to generate a diverse library of analogs for drug discovery efforts.
Mechanism of Action: How Aminophenylureas Inhibit Kinases
Aminophenylurea-based compounds primarily function as Type II kinase inhibitors. This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped. This binding mode offers a distinct advantage in terms of selectivity, as the DFG-out conformation is less conserved across the kinome compared to the active "DFG-in" conformation.
The aminophenylurea moiety plays a crucial role in this binding interaction. The urea linkage forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone amide in the hinge region of the kinase domain. This interaction is a hallmark of many diarylurea inhibitors and is essential for their high-affinity binding. The aminophenyl group often extends into a hydrophobic pocket, where it can be further modified to enhance potency and selectivity.
The following diagram illustrates the general binding mode of an aminophenylurea inhibitor within the ATP-binding pocket of a kinase.
Caption: General binding mode of an aminophenylurea kinase inhibitor.
Key Players: A Comparative Look at Clinically Approved Aminophenylurea Drugs
Several aminophenylurea-based compounds have successfully navigated the rigorous drug development process and are now approved for the treatment of various cancers. This section provides a comparative overview of three prominent examples: Sorafenib, Regorafenib, and Linifanib.
Sorafenib (Nexavar®)
-
Discovery and Approval: Discovered by Bayer and Onyx Pharmaceuticals, Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma. Its approval was later expanded to include unresectable hepatocellular carcinoma (HCC) and differentiated thyroid carcinoma.
-
Mechanism of Action: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. Its primary targets include RAF kinases (C-RAF and BRAF), VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[2]
-
Clinical Efficacy: The efficacy of Sorafenib in advanced HCC was demonstrated in the landmark SHARP trial, which showed a significant improvement in overall survival compared to placebo.[3][4]
Regorafenib (Stivarga®)
-
Discovery and Approval: Also developed by Bayer, Regorafenib is structurally similar to Sorafenib, with the addition of a fluorine atom on the central phenyl ring. It was approved by the FDA in 2012 for the treatment of metastatic colorectal cancer (mCRC) and later for advanced gastrointestinal stromal tumors (GIST) and HCC.
-
Mechanism of Action: Regorafenib has a broader kinase inhibition profile than Sorafenib, targeting a wider range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. In addition to the targets of Sorafenib, Regorafenib also inhibits TIE2, FGFR, and RET.[5]
-
Clinical Efficacy: The approval of Regorafenib for mCRC was based on the results of the CORRECT trial, which demonstrated a significant improvement in overall survival in patients who had progressed on standard therapies.[6]
Linifanib (ABT-869)
-
Development Status: Developed by Abbott Laboratories, Linifanib is a potent inhibitor of VEGFR and PDGFR kinases. While it has shown promising activity in early-phase clinical trials for various solid tumors, its development has faced challenges.
-
Mechanism of Action: Linifanib is a selective inhibitor of receptor tyrosine kinases, with potent activity against all members of the VEGFR and PDGFR families.
-
Clinical Efficacy: In a Phase III trial for advanced HCC, Linifanib did not demonstrate a statistically significant improvement in overall survival compared to Sorafenib, although it did show a longer time to progression.
Signaling Pathways Targeted by Aminophenylurea Compounds
The therapeutic efficacy of aminophenylurea-based kinase inhibitors stems from their ability to simultaneously block multiple signaling pathways that are critical for tumor growth, survival, and angiogenesis. The following diagrams illustrate some of the key pathways targeted by these drugs.
The RAF/MEK/ERK Pathway
This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancer. Aminophenylurea compounds, such as Sorafenib and Regorafenib, are potent inhibitors of RAF kinases, thereby blocking downstream signaling to MEK and ERK.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
The VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Aminophenylurea inhibitors block VEGFR signaling, thereby inhibiting tumor angiogenesis.
Sources
- 1. linifanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. rcsb.org [rcsb.org]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(4-aminophenyl)-1-(4-chlorophenyl)urea (C13H12ClN3O) [pubchemlite.lcsb.uni.lu]
- 6. sketchviz.com [sketchviz.com]
A Technical Guide to the Spectroscopic Characterization of (3-Aminophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data of (3-Aminophenyl)urea, a key chemical intermediate in pharmaceutical synthesis. Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and quality control in drug development and manufacturing. This document will detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The molecule consists of a central urea moiety connecting a phenyl ring substituted with an amino group at the meta-position. This arrangement of functional groups—a primary amine, a secondary amide-like urea, and an aromatic ring—governs the signals observed in various spectroscopic techniques.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, will exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the urea protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet | 1H | NH (urea) |
| ~6.8 - 7.2 | Multiplet | 4H | Aromatic CH |
| ~5.5 - 6.0 | Broad Singlet | 2H | NH₂ (urea) |
| ~5.0 | Broad Singlet | 2H | NH₂ (amino) |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.8 - 7.2 ppm): The four protons on the phenyl ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected.
-
Urea NH Proton (δ 8.5 - 9.5 ppm): The proton on the nitrogen attached to the phenyl ring is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group and aromatic ring.
-
Urea NH₂ Protons (δ 5.5 - 6.0 ppm): The two protons of the terminal amino group of the urea moiety are expected to appear as a broad singlet.
-
Amino NH₂ Protons (δ ~5.0 ppm): The protons of the primary amine attached to the phenyl ring will also appear as a broad singlet. The broadness of the amine and urea NH signals is due to quadrupole broadening and potential chemical exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C=O (urea) |
| ~148 | C-NH₂ (aromatic) |
| ~140 | C-NH (aromatic) |
| ~129 | CH (aromatic) |
| ~115 | CH (aromatic) |
| ~112 | CH (aromatic) |
| ~108 | CH (aromatic) |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~155 - 160 ppm): The most downfield signal corresponds to the carbonyl carbon of the urea group.
-
Aromatic Carbons (δ ~108 - 148 ppm): Six distinct signals are expected for the six carbons of the aromatic ring, with the carbons directly attached to the nitrogen atoms appearing at the more downfield end of this range.
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 | N-H stretch | Amine (NH₂) and Urea (NH, NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1660 - 1640 | C=O stretch | Urea |
| 1620 - 1580 | N-H bend | Amine (NH₂) and Urea (NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic |
| 1350 - 1250 | C-N stretch | Aromatic amine and Urea |
Interpretation of the IR Spectrum:
-
N-H Stretching Region (3450 - 3200 cm⁻¹): This region will be characterized by multiple, often broad, peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) and the urea (NH and NH₂) groups.
-
Carbonyl Stretching (1660 - 1640 cm⁻¹): A strong, sharp absorption band in this region is a key indicator of the urea carbonyl group.
-
Aromatic Region: The aromatic C-H stretching vibrations appear between 3100 and 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring are observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (151.17 g/mol ).[1] The exact mass is 151.0746 g/mol .[1]
-
Major Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) is expected to involve the cleavage of the urea side chain and fragmentation of the aromatic ring.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Interpretation of the Mass Spectrum:
-
A key fragmentation would be the loss of isocyanic acid (HNCO) from the molecular ion to give a fragment at m/z 108.
-
Further fragmentation of the m/z 108 ion could lead to the formation of the aminophenyl cation at m/z 92.
-
A peak at m/z 43 corresponding to the isocyanic acid radical cation may also be observed.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[2] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. Each technique offers complementary information that, when combined, confirms the identity and purity of the compound. This in-depth understanding is crucial for its application in research and development, particularly in the synthesis of novel pharmaceutical agents where structural integrity is paramount.
References
Sources
Foreword: The Diaryl Urea Scaffold - A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Activities of Diaryl Ureas
To the dedicated researcher, scientist, and drug development professional, certain chemical scaffolds emerge not merely as templates but as platforms for innovation. The diaryl urea moiety is a prime example of such a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility stems from a simple yet profound chemical architecture: two aryl groups linked by a urea (-NH-CO-NH-) bridge. This arrangement provides an ideal hydrogen bond donor (the NH moieties) and an excellent acceptor (the carbonyl oxygen), enabling it to form high-affinity interactions with a multitude of biological targets.[1][2]
Initially rising to prominence with the clinical success of the multi-kinase inhibitor Sorafenib, the diaryl urea framework has become a cornerstone in the design of targeted therapeutics, particularly in oncology.[2][3] However, its biological potential is not confined to kinase inhibition. Emerging research reveals a broad spectrum of activities, from modulating other critical signaling pathways to exerting antimicrobial and antiprotozoal effects.[4][5]
This guide, crafted from the perspective of a senior application scientist, moves beyond a simple catalog of activities. It aims to provide a deep, mechanistic understanding of how and why diaryl ureas function, to detail the robust experimental workflows required to validate these activities, and to offer insights into the structure-activity relationships that drive the design of next-generation therapeutics.
Part 1: The Core Mechanism - Multi-Kinase Inhibition
The most well-characterized biological activity of diaryl ureas is the inhibition of protein kinases, enzymes that are fundamental regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[6] Many diaryl ureas function as Type II kinase inhibitors , a classification that provides critical insight into their mechanism of action.
The "DFG-Out" Conformation: A Lock for a Specific Key
Kinases possess a conserved "DFG motif" (Asp-Phe-Gly) at the start of their activation loop. In an active state ("DFG-in"), the aspartate residue coordinates magnesium ions to facilitate ATP binding and catalysis. In the inactive state ("DFG-out"), this motif flips, exposing an allosteric, hydrophobic pocket adjacent to the ATP-binding site.[2][7]
The diaryl urea scaffold is uniquely suited to exploit this inactive conformation.[1][7] One of its aryl rings typically occupies the ATP-binding site, while the urea linker forms critical hydrogen bonds with a conserved glutamic acid in the αC-helix and the backbone amide of the DFG motif's aspartate.[2][7] The second aryl ring then extends into the newly exposed hydrophobic pocket, stabilizing the inactive DFG-out state and preventing the kinase from adopting its active conformation.[1][7] This mechanism confers a degree of selectivity and potency that is central to the therapeutic success of this compound class.
Caption: Diaryl ureas block key oncogenic signaling pathways.
| Drug | Primary Therapeutic Areas | Key Kinase Targets |
| Sorafenib | Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma (RCC), Thyroid Cancer. [8] | RAF-1, B-RAF , VEGFR-1/2/3, PDGFR-β, c-KIT, FLT-3, RET. [9][10][11] |
| Regorafenib | Metastatic Colorectal Cancer (mCRC), Gastrointestinal Stromal Tumors (GISTs). [1] | VEGFR-1/2/3, TIE2 , PDGFR-β, FGFR, KIT, RET, BRAF. [12][13] |
| Linifanib | Investigational (Liver, Lung Cancer). [1][14] | VEGFR, PDGFR, KDR, CSF-1R, FLT3. [15][16][17] |
Part 2: Expanding the Target Landscape - Beyond Kinase Inhibition
While kinase inhibition is the most prominent activity, the diaryl urea scaffold is not a "one-trick pony." Its favorable binding characteristics allow it to interact with a diverse range of other biological targets, opening new avenues for therapeutic development.
-
Hedgehog (Hh) Pathway Inhibition: Some diaryl urea derivatives act as ligands for proteins within the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in certain cancers. [2][7]* Insulin-like Growth Factor I Receptor (IGF-IR) Inhibition: The IGF-IR pathway is vital for tumorigenesis and is overexpressed in many cancers, including breast cancer. Specific diaryl ureas have been identified as direct inhibitors of IGF-IR autophosphorylation, leading to apoptosis in cancer cells. [18]* Antimicrobial & Antiprotozoal Activity: The scaffold has shown surprising efficacy against various pathogens. Diaryl ureas have demonstrated activity against Plasmodium falciparum (malaria), Leishmania donovani, and Toxoplasma gondii. [5][19]This suggests that the scaffold can be adapted to target enzymes or proteins unique to these organisms.
-
Anti-pseudo-allergic Activity: A recent discovery has shown that diaryl ureas can inhibit mast cell degranulation by targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is implicated in IgE-independent allergic reactions. [20]
Part 3: The Experimental Vetting Process - A Guide for the Bench Scientist
Identifying and validating the biological activity of a novel diaryl urea compound requires a systematic and rigorous experimental approach. The following protocols represent a logical workflow, moving from synthesis and initial biochemical screening to more complex cell-based validation.
Workflow for Evaluating a Novel Diaryl Urea Compound
The journey from a synthesized compound to a validated lead involves a multi-stage process. The causality is critical: a cell-free biochemical assay must precede cell-based assays to confirm direct target engagement. If a compound shows potent enzymatic inhibition but weak cellular activity, it may indicate poor cell permeability or high plasma protein binding, which are crucial data points for lead optimization. [21]
Caption: Experimental workflow for diaryl urea compound validation.
Protocol 1: General Synthesis of N,N'-Diaryl Ureas
A common and straightforward method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate. [22]This method is often high-yielding and allows for diverse structures to be created by varying the substituents on either aromatic ring.
Objective: To synthesize a diaryl urea derivative from a primary aryl amine and an aryl isocyanate.
Materials:
-
Aryl Amine (e.g., 4-aminophenol)
-
Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous solvent (e.g., Acetone, Tetrahydrofuran (THF), or Dichloromethane (DCM))
-
Stir plate and magnetic stir bar
-
Round bottom flask with reflux condenser (if heating is required)
-
Ice bath
Step-by-Step Methodology:
-
Preparation: In a clean, dry round bottom flask, dissolve the aryl amine (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.
-
Addition: Slowly add a solution of the aryl isocyanate (1.0 equivalent) dissolved in the same solvent to the stirred amine solution. The addition is often done dropwise at room temperature or in an ice bath to control any exothermic reaction. [22]3. Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive starting materials, gentle heating under reflux may be required. Reaction times typically range from 2 to 24 hours. [23]4. Isolation: Upon completion, the diaryl urea product often precipitates out of the solution. The solid product can be collected by vacuum filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Protocol 2: In Vitro Biochemical Kinase Assay (Radiometric)
This protocol is considered a gold standard for quantifying kinase activity and inhibition due to its high sensitivity and direct measurement of substrate phosphorylation. [24]It is essential for determining an inhibitor's IC₅₀ (the concentration required to inhibit 50% of enzyme activity).
Objective: To determine the IC₅₀ value of a diaryl urea compound against a specific protein kinase.
Materials:
-
Purified, active kinase enzyme
-
Specific peptide or protein substrate
-
[γ-³²P]ATP (radioactive ATP)
-
Non-radioactive ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compound (diaryl urea) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Assay Preparation: Prepare a kinase reaction mix containing the kinase buffer, the specific substrate, and the purified kinase enzyme. The ATP concentration should be set near the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ values. [25]2. Compound Dilution: Perform a serial dilution of the test diaryl urea compound in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiation: In a 96-well plate, add the kinase reaction mix and the diluted test compounds. Pre-incubate for 10-15 minutes at the reaction temperature (e.g., 30°C).
-
Start Reaction: Initiate the phosphorylation reaction by adding the ATP mix (containing both non-radioactive ATP and a spike of [γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range of substrate conversion.
-
Termination: Stop the reaction by adding the stop solution (e.g., 75 mM H₃PO₄) or by spotting the reaction mixture directly onto the phosphocellulose filter paper/plate.
-
Washing: Wash the filter plates multiple times with the stop solution to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate, being charged, will bind to the filter paper.
-
Quantification: After drying the filters, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
Once a compound's direct inhibitory activity is confirmed biochemically, the next logical step is to assess its effect on cancer cells. [26]The MTT assay is a widely used colorimetric method to measure cell viability and proliferation, providing a crucial indicator of a compound's potential as an anticancer agent. [27] Objective: To evaluate the antiproliferative effect of a diaryl urea compound on a cancer cell line and determine its GI₅₀ (concentration for 50% growth inhibition).
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer) [23]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compound (diaryl urea)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the diaryl urea compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Return the plate to the incubator and treat the cells for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ value.
References
- Regorafenib - NCI - Division of Cancer Tre
- What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (URL: )
- Sorafenib - Wikipedia. (URL: )
- Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor...
- The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hem
- Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed. (URL: )
- Diarylureas as Antitumor Agents - MDPI. (URL: )
- The Role of Regorafenib in Hepatocellular Carcinoma - PMC - NIH. (URL: )
- Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (URL: )
- Sorafenib Pharmacodynamics - ClinPGx. (URL: )
- Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther.
- sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: )
- Cell-based Assays for Drug Discovery | Reaction Biology. (URL: )
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - NIH. (URL: )
- Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth - AACR Journals. (URL: )
- Diaryl Urea: A Privileged Structure in Anticancer Agents | Bentham Science. (URL: )
- Diaryl Urea: A Privileged Structure in Anticancer Agents - ResearchG
- Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PubMed Central. (URL: )
- Linifanib - Wikipedia. (URL: )
- Linifanib - AdisInsight. (URL: )
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: )
- Linifanib | C21H18FN5O | CID 11485656 - PubChem. (URL: )
- Diarylureas in the type II kinase inhibitor.
- Linifanib (ABT-869) | Multi-Targeted RTK Inhibitor | MedChemExpress. (URL: )
- Bioassays for anticancer activities - PubMed. (URL: )
- A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869)
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Research and development of N,N′-diarylureas as anti-tumor agents - PMC. (URL: )
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: )
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA. (URL: )
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog
- Rational design, synthesis and evaluation of tyrosine kinase inhibitory effects of novel diaryl urea sorafenib-based deriv
- Kinase assays | BMG LABTECH. (URL: )
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH. (URL: )
- In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (URL: )
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: )
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer
- Convenient Diaryl Ureas as Promising Anti-pseudo-allergic Agents - ACS Public
- Diaryl Ureas as an Antiprotozoal Chemotype - PMC - NIH. (URL: )
- Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - MDPI. (URL: )
Sources
- 1. Diarylureas as Antitumor Agents | MDPI [mdpi.com]
- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaryl Urea: A Privileged Structure in Anticancer Agents | Bentham Science [benthamscience.com]
- 5. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. ClinPGx [clinpgx.org]
- 11. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Regorafenib - NCI [dctd.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. Linifanib - AdisInsight [adisinsight.springer.com]
- 15. Linifanib - Wikipedia [en.wikipedia.org]
- 16. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. asianpubs.org [asianpubs.org]
- 23. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of (3-Aminophenyl)urea in Modern Drug Discovery
An In-Depth Technical Guide to (3-Aminophenyl)urea as a Chemical Intermediate
This compound is a deceptively simple molecule that serves as a cornerstone intermediate in the synthesis of complex, high-value pharmaceuticals. Its structure, featuring a phenyl ring substituted with both an amino group and a urea moiety, provides a versatile scaffold for building molecules with precisely tailored biological activities. The urea functional group is particularly significant in medicinal chemistry due to its unique ability to act as a rigid hydrogen bond donor-acceptor unit, which is critical for strong and specific interactions with biological targets like protein kinases.[1][2]
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the effective use of this pivotal chemical intermediate.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of this compound are summarized below.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 25711-72-2 | [3][4][5] |
| Molecular Formula | C₇H₉N₃O | [3][5][6] |
| Molecular Weight | 151.17 g/mol | [4][5] |
| Appearance | Solid, Off-white powder | [3][7] |
| Melting Point | ~130 °C | [3] |
| Boiling Point | 321.03 °C at 760 mmHg | [3][6] |
| Water Solubility | 16.38 g/L at 25 °C | [3][6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Storage Temperature | 2-8°C, protect from light | [6] |
Safety and Handling
This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid breathing dust, fumes, or spray.
-
First Aid: In case of skin contact, wash with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If irritation persists, seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity and Synthetic Versatility
The synthetic utility of this compound stems from the distinct reactivity of its aromatic primary amine. The urea moiety is generally stable and less reactive, primarily serving as a key structural element in the final product, while the -NH₂ group is a potent nucleophile and a handle for a variety of synthetic transformations. The electron-donating nature of the urea group (via resonance) and the amino group activates the aromatic ring, though the primary site of reaction is typically the amino group itself.
The diagram below illustrates the principal synthetic pathways accessible from this compound, showcasing its role as a versatile branching point for creating diverse molecular architectures.
Caption: Key synthetic transformations of this compound.
Application Protocol 1: Synthesis of a Diarylurea Kinase Inhibitor Precursor
Diarylureas are a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Sorafenib and Regorafenib.[8][9] This protocol details the synthesis of a generic N,N'-diarylurea, a common step in the development of these therapeutics. The reaction involves the nucleophilic attack of the primary amine of this compound on an aromatic isocyanate.
Objective: To synthesize N-(3-ureidophenyl)-4-chlorobenzamide by reacting this compound with 4-chlorobenzoyl chloride, followed by a hypothetical subsequent reaction with an isocyanate. For simplicity and to demonstrate the primary amine's reactivity, this protocol will focus on the acylation step. A more direct route to diarylureas involves reacting an amine with an isocyanate.
Reaction Scheme: this compound + 4-Chlorobenzoyl Chloride → N-(3-ureidophenyl)-4-chlorobenzamide
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Experimental Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize side product formation.
-
-
Reagent Addition:
-
Add the base, DIEA (1.5 eq), to the stirred solution. A non-nucleophilic base is chosen to scavenge the HCl byproduct without competing with the desired reaction.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes. A slight excess of the acyl chloride ensures complete consumption of the starting amine.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 50-70% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the this compound spot is no longer visible.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the amine salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by flash column chromatography on silica gel using a gradient elution (e.g., 20% to 80% Ethyl Acetate in Hexanes).
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid.
-
Characterize the final compound to confirm its identity and purity using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
Application Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that has revolutionized the synthesis of arylamines.[10][11] This protocol outlines a general procedure for coupling this compound with an aryl bromide, demonstrating its utility in more advanced synthetic contexts where direct SₙAr is not feasible.
Objective: To synthesize N-(3-ureidophenyl)aniline by coupling this compound with bromobenzene.
Materials and Reagents:
-
This compound (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard workup and purification reagents as listed in Protocol 1.
Experimental Protocol:
-
Inert Atmosphere Setup (Critical):
-
This reaction is highly sensitive to oxygen. All steps must be performed in a glovebox or using Schlenk line techniques under a positive pressure of an inert gas (argon or nitrogen).[12]
-
Add the base (NaOtBu), palladium precatalyst, and phosphine ligand to a dry Schlenk flask containing a stir bar. The choice of ligand is critical and often requires screening for optimal results.[11]
-
-
Reagent Addition:
-
Add this compound (1.2 eq) and bromobenzene (1.0 eq) to the flask. An excess of the amine is used to drive the reaction to completion.
-
Add anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 80-110 °C. The optimal temperature can vary depending on the specific substrates and catalyst system.
-
Stir the reaction vigorously for 4-24 hours. Monitor progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude material via flash column chromatography to isolate the desired N-aryl product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in the previous protocol.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Buchwald-Hartwig); Insufficiently dry/inert conditions; Poor choice of base or solvent; Low reaction temperature. | Use a fresh batch of catalyst/ligand; Ensure all glassware is oven-dried and solvents are anhydrous/degassed; Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents; Increase reaction temperature. |
| Multiple Side Products | Reaction temperature too high; Competing side reactions (e.g., self-coupling); Impure starting materials. | Lower the reaction temperature; Use a more selective catalyst/ligand system; Purify starting materials before use. |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the solvent system for column chromatography (try a different solvent combination, e.g., DCM/Methanol); Consider recrystallization if the product is a solid. |
Conclusion and Future Perspectives
This compound is a high-impact chemical intermediate whose value is derived from its dual functionality and strategic placement of reactive groups. It provides a reliable entry point for the synthesis of diarylureas, a class of compounds with proven success as kinase inhibitors in oncology.[9][13] Furthermore, its capacity to participate in modern synthetic transformations like palladium-catalyzed cross-coupling reactions ensures its continued relevance in the ever-evolving landscape of drug discovery. As researchers continue to explore new chemical space, the robust and predictable reactivity of this compound will undoubtedly facilitate the creation of the next generation of therapeutic agents.
References
-
This compound. LookChem. [Link]
-
This compound | C7H9N3O | CID 108806. PubChem. [Link]
-
Urea, N-(3-aminophenyl)- - Substance Details. US EPA. [Link]
-
Synthesis of 1-(4-aminophenyl)-3-arylurea derivatives 9a-i. ResearchGate. [Link]
-
What is the functional group of urea? Amine? Amide? Both?. Quora. [Link]
-
Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry. [Link]
-
Tota, M. R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. National Institutes of Health. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. National Institutes of Health. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology. [Link]
Sources
- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. lookchem.com [lookchem.com]
- 7. en.huatengsci.com [en.huatengsci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (3-Aminophenyl)urea
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of (3-Aminophenyl)urea. The developed reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. Furthermore, this document provides a comprehensive protocol for forced degradation studies to establish the stability-indicating properties of the method, a critical requirement in pharmaceutical development. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide a deeper understanding of the method's development and application.
Introduction
This compound is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2] Its purity and stability are critical parameters that can influence the quality, safety, and efficacy of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds, offering high resolution and sensitivity.[3][4] Developing a reliable HPLC method for this compound is essential for monitoring its purity, identifying potential impurities, and assessing its stability under various environmental conditions.
This application note provides a comprehensive guide to the HPLC analysis of this compound, structured to provide both a practical protocol and a deeper understanding of the scientific principles underpinning the method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [2][5] |
| Molecular Weight | 151.17 g/mol | [5] |
| pKa (Predicted) | 14.59 ± 0.50 | [2] |
| Water Solubility | 16.38 g/L at 25°C | [2] |
| logP (Predicted) | 0.7 | [5] |
The moderate polarity of this compound, indicated by its water solubility and logP value, suggests that reversed-phase HPLC is a suitable analytical approach. The presence of aromatic and urea functional groups provides chromophores for UV detection.
Recommended HPLC Method
Based on the physicochemical properties and common practices for analyzing phenylurea compounds, a reversed-phase HPLC method is recommended.[6][7][8]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier helps to suppress the ionization of any residual silanols on the column and ensures good peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is chosen to ensure the elution of potential impurities with a wider range of polarities and to shorten the analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 245 nm | Phenylurea compounds generally exhibit strong UV absorbance in this region, providing good sensitivity.[7][9] |
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a stock solution of 100 µg/mL.
-
Prepare working standard solutions by further dilution of the stock solution with the diluent to the desired concentrations for linearity and other validation studies.
-
-
Sample Solution Preparation:
-
The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For formulated products, extraction or dissolution steps may be necessary, followed by filtration through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
A comprehensive method validation is crucial to ensure the reliability of the analytical data.[10][11][12][13]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Analyze the diluent (blank) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a solution of the this compound standard.
-
Analyze samples subjected to forced degradation (see Section 5) to demonstrate that the analyte peak is resolved from all degradation products.
-
If applicable, analyze a placebo (formulation without the active pharmaceutical ingredient) to check for interference from excipients.
-
Linearity
-
Procedure:
-
Prepare a series of at least five concentrations of this compound standard solution over a range of 50% to 150% of the nominal analytical concentration (e.g., 5 µg/mL to 15 µg/mL from a 10 µg/mL nominal concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Procedure:
-
Perform the analysis on a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
Accuracy can be assessed by the recovery of spiked analyte into a placebo matrix or by comparing the results to a well-characterized reference material.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision):
-
Analyze six replicate injections of the 100% concentration standard solution on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Robustness
-
Procedure:
-
Systematically vary key method parameters and observe the effect on the results.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
Detection wavelength (± 2 nm)
-
-
-
Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by the variations.
System Suitability
-
Procedure:
-
Inject a standard solution five times at the beginning of each analytical run.
-
-
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
RSD of peak areas: ≤ 2.0%
-
Forced Degradation and Stability-Indicating Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method and to understand the degradation pathways of the analyte.[3][14][15][16] A target degradation of 5-20% is generally recommended.[15]
Protocol for Forced Degradation
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to 80°C for 48 hours. Dissolve in diluent before injection.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
-
Data Analysis
-
Analyze the stressed samples using the validated HPLC method.
-
Assess the peak purity of the this compound peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector to ensure it is free from co-eluting degradants.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Experimental Workflow```dot
Caption: Design of the Forced Degradation Study.
Conclusion
This application note presents a detailed and scientifically grounded protocol for the HPLC analysis of this compound. The described reversed-phase method, coupled with a comprehensive validation strategy and forced degradation studies, provides a reliable tool for the quality control and stability assessment of this important chemical intermediate. The rationale provided for each methodological choice is intended to empower researchers to adapt and troubleshoot the method for their specific applications.
References
-
Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Werner, A. et al. Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Available at: [Link]
-
Werner, A. et al. Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. American Chemical Society. Available at: [Link]
-
Luchtefeld, R. G. HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization. Journal of Chromatographic Science. Available at: [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]
-
Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
determination-of-phenylurea-herbicides-in-drinking-waters-by-hplc-and-solid-phase-extraction. Bohrium. Available at: [Link]
-
Urea Analyzed by HPLC. MicroSolv. Available at: [Link]
- Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Iram, F. et al. Forced Degradation Studies. MedCrave online. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Scientific Research Publishing. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Iram, F. et al. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. Available at: [Link]
-
Woldemariam, G. et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies. Available at: [Link]
-
Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
3-(3-aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea. PubChemLite. Available at: [Link]
Sources
- 1. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 2. lookchem.com [lookchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes & Protocols for the N-Acylation of (3-Aminophenyl)urea
Abstract
This comprehensive guide provides detailed protocols and expert insights for the N-acylation of (3-Aminophenyl)urea, a critical transformation for synthesizing diverse molecular libraries for drug discovery and materials science. The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming key hydrogen bond interactions with biological targets.[1][2] Acylation of the pendant aminophenyl group offers a robust strategy for introducing molecular diversity and modulating the physicochemical properties of the parent molecule. This document details three primary, field-proven protocols utilizing acyl chlorides, acid anhydrides, and carboxylic acids with modern coupling agents, explaining the mechanistic rationale behind each approach and offering practical guidance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Acylated (3-Aminophenyl)ureas
The synthesis of urea derivatives is a cornerstone of modern medicinal chemistry.[1] The urea functional group acts as a rigid and effective hydrogen bond donor-acceptor, anchoring molecules within the active sites of protein targets such as kinases, proteases, and GPCRs. This compound serves as a versatile starting material, presenting a primary aromatic amine that is a prime handle for chemical modification. The selective N-acylation of this amino group, forming a stable amide bond, is a fundamental strategy to explore structure-activity relationships (SAR). The resulting N-acyl aminophenyl ureas are prevalent in numerous biologically active compounds and are key intermediates in the synthesis of more complex heterocyclic systems.[3][4]
This guide moves beyond a simple recitation of steps to provide a causal understanding of why certain reagents and conditions are chosen, empowering researchers to adapt and troubleshoot these protocols for their specific synthetic targets.
Core Mechanistic Principle: Nucleophilic Acyl Substitution
All protocols described herein operate via the nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aromatic amine in this compound acts as the nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, activated carboxylic acid). This attack forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride, carboxylate, or an activated alcohol) to yield the final, stable amide product.[5][6][7]
A key consideration is the chemoselectivity of the reaction. This compound possesses three nitrogen atoms. However, the aromatic amine is significantly more nucleophilic than the urea nitrogens, whose lone pairs are delocalized by the adjacent carbonyl group. Consequently, acylation occurs selectively at the aniline nitrogen under the conditions described.
Figure 1: General mechanism for N-acylation of an amine.
Protocol I: Acylation with Acyl Chlorides under Schotten-Baumann Conditions
This classic method is highly reliable and widely applicable, utilizing reactive acyl chlorides as the acylating agent. The Schotten-Baumann reaction is characterized by the use of an aqueous base in a biphasic system to neutralize the hydrochloric acid byproduct, which is crucial for driving the reaction to completion.[5][8]
Causality and Experimental Rationale:
-
Acyl Chloride: As a highly reactive electrophile, it readily acylates even weakly nucleophilic amines.[9]
-
Base (e.g., NaOH, K₂CO₃, or Pyridine): The acylation reaction produces one equivalent of HCl. Without a base, this acid would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The base neutralizes the HCl as it forms, preserving the nucleophile.[8]
-
Biphasic System (e.g., Dichloromethane/Water): This setup is a key innovation of the Schotten-Baumann method. It minimizes the competing hydrolysis of the highly water-sensitive acyl chloride by sequestering it in the organic phase, away from the bulk aqueous base.[6][10] The reaction occurs at the interface of the two layers.
Figure 2: Experimental workflow for the Schotten-Baumann protocol.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).
-
Base Addition: Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.
-
Temperature Control: Place the flask in an ice-water bath and allow the biphasic mixture to cool to 0-5 °C with vigorous stirring. Efficient stirring is critical to maximize the interfacial area.
-
Acylating Agent Addition: Add the desired acyl chloride (1.1-1.2 eq.) dropwise via syringe or dropping funnel over 15-30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted base or amine), saturated sodium bicarbonate solution (to remove any unreacted acyl chloride or acid byproduct), and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol II: Acylation with Carboxylic Acids via Coupling Agents
This approach offers the greatest flexibility, as it utilizes stable and widely available carboxylic acids. The carboxylic acid is activated in situ using a coupling reagent, forming a highly reactive species that is immediately consumed by the amine. This method is the standard in peptide synthesis and modern medicinal chemistry due to its mild conditions and broad substrate scope.[11][12]
Causality and Experimental Rationale:
-
Carbodiimide Reagents (EDC, DCC): These reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13]
-
Benzotriazole Additives (HOBt, HOAt): The O-acylisourea intermediate is prone to side reactions, including rearrangement to a stable N-acylurea byproduct.[12] Additives like 1-Hydroxybenzotriazole (HOBt) intercept this intermediate to form a more stable, yet still reactive, HOBt-active ester. This two-step activation minimizes side reactions and suppresses potential racemization if the acylating partner has a chiral center.[13][14]
-
Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are "all-in-one" coupling agents that incorporate the functionality of an activating agent and an additive, leading to extremely fast and efficient reactions.[13][15]
-
Base (DIPEA, NMM): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often required to neutralize any acidic species in the reaction and ensure the amine nucleophile remains in its free, unprotonated state.[12]
Figure 3: Activation of a carboxylic acid with EDC/HOBt.
Detailed Step-by-Step Methodology (EDC/HOBt Example):
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM (approx. 0.2 M).
-
Activation: Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the HOBt active ester.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of the same solvent.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DMF, dilute the reaction mixture with a large volume of ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble EDC-urea byproduct.
-
If using DCM, dilute with more DCM and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Comparative Summary of Protocols
| Feature | Protocol I: Acyl Chloride | Protocol II: Acid Anhydride | Protocol III: Coupling Agent |
| Acylating Agent | Acyl Chloride (R-COCl) | Acid Anhydride ((RCO)₂O) | Carboxylic Acid (R-COOH) |
| Key Reagents | Aqueous or Organic Base (NaOH, Et₃N) | Organic Base (Pyridine, Et₃N), DMAP (cat.) | Coupling Agent (EDC, HATU) + Additive (HOBt) + Base (DIPEA) |
| Typical Solvents | DCM, THF (often biphasic w/ H₂O) | DCM, THF, DMF | DMF, DCM (Anhydrous) |
| Advantages | - High reactivity- Inexpensive reagents- Robust and scalable | - Milder than acyl chlorides- Byproduct (acid) is easily removed | - Extremely broad scope- Mild conditions, high functional group tolerance- Utilizes stable carboxylic acids |
| Disadvantages | - Acyl chlorides can be moisture-sensitive- HCl byproduct is corrosive- Limited availability of complex acyl chlorides | - Less reactive than acyl chlorides- May require heating or catalysts for difficult couplings | - Higher cost of reagents- Stoichiometric byproducts must be removed- Requires anhydrous conditions |
Conclusion
The N-acylation of this compound is a versatile and indispensable reaction for generating libraries of potential drug candidates and functional materials. The choice of protocol depends on the specific acyl group to be introduced, the scale of the reaction, and the availability of starting materials. For rapid and robust synthesis with simple acyl groups, the Schotten-Baumann method using acyl chlorides is highly effective. For syntheses requiring greater functional group tolerance and access to a wider array of acylating partners, the use of carboxylic acids with modern coupling agents like EDC/HOBt or HATU represents the state-of-the-art, providing a mild, efficient, and broadly applicable synthetic route.
References
-
Title: Schotten Baumann Reaction: Introduction, mechanism, procedureSource: Chemistry NotesURL: [Link]
-
Title: Schotten–Baumann reactionSource: GrokipediaURL: [Link]
-
Title: Chemistry Schotten Baumann ReactionSource: SATHEEURL: [Link]
-
Title: Schotten-Baumann ReactionSource: Organic Chemistry PortalURL: [Link]
-
Title: Reactions of Acyl halideSource: Brainly.inURL: [Link]
-
Title: Acylation of Amines, Part 1: with Acyl HalidesSource: YouTubeURL: [Link]
-
Title: Acylation Mechanism - A Level Chemistry Revision NotesSource: Save My ExamsURL: [Link]
- Title: Acylation of aromatic amines - US3409670ASource: Google PatentsURL
- Title: Practical synthesis of urea derivatives - US5925762ASource: Google PatentsURL
-
Title: An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius RearrangementSource: Organic Chemistry PortalURL: [Link]
-
Title: Synthesis and characterization of novel N-acyl cyclic urea derivativesSource: ArkivocURL: [Link]
-
Title: (PDF) Synthesis and characterization of novel N-acyl cyclic urea derivativesSource: ResearchGateURL: [Link]
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal ChemistrySource: PMC - NIHURL: [Link]
-
Title: N-Acylation Reactions of AminesSource: ResearchGateURL: [Link]
-
Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole ChemistrySource: PMC - NIHURL: [Link]
-
Title: The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, andSource: Biointerface Research in Applied ChemistryURL: [Link]
-
Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug FunctionalizationSource: PMC - NIHURL: [Link]
-
Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl IsocyanatesSource: Rasayan J. ChemURL: [Link]
-
Title: (PDF) Cu(Acac)2-catalyzed N-Arylations of Phenylurea with Aryl Boronic AcidSource: ResearchGateURL: [Link]
-
Title: N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide SynthesisSource: University of Illinois at ChicagoURL: [Link]
-
Title: Coupling ReagentsSource: Aapptec PeptidesURL: [Link]
-
Title: (PDF) N-Acylation in Combinatorial ChemistrySource: ResearchGateURL: [Link]
-
Title: Peptide Coupling Reagents, More than a Letter SoupSource: Chemical ReviewsURL: [Link]
-
Title: Recent development of peptide coupling reagents in organic synthesisSource: TetrahedronURL: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for the Biological Evaluation of Aminophenyl Ureas
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminophenyl Ureas in Drug Discovery
The aminophenyl urea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous potent kinase inhibitors.[1] This structural motif is prominently featured in multi-kinase inhibitors like Sorafenib, an FDA-approved drug for various cancers.[2][3] The defining characteristic of these diarylurea compounds is their function as Type II kinase inhibitors. They strategically bind to the inactive "DFG-out" conformation of kinases, where the urea moiety forms critical hydrogen bonds, leading to potent and often selective inhibition.[1] Consequently, aminophenyl ureas are pivotal in targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, most notably the Raf/MEK/ERK and VEGFR signaling pathways.[2]
This comprehensive guide provides a detailed experimental workflow for the biological evaluation of novel aminophenyl urea derivatives. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating research process.
Part 1: Initial Cellular Viability Assessment
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic and cytostatic effects on cancer cells.[4] Cell viability assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][6] The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Detailed Protocol: MTT Assay[4][6]
Materials:
-
Cancer cell line of interest (e.g., HCT116, K562, MCF7)[8]
-
Complete cell culture medium
-
Aminophenyl urea compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminophenyl urea compound in culture medium. A common concentration range to start with is 0, 1, 5, 10, 25, and 50 µM.[9] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well to achieve a final concentration of 0.45 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using appropriate software.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.2 | 100 |
| 1 | 1.1 | 91.7 |
| 5 | 0.8 | 66.7 |
| 10 | 0.6 | 50.0 |
| 25 | 0.3 | 25.0 |
| 50 | 0.15 | 12.5 |
Part 2: Target Engagement and Pathway Modulation
Following the confirmation of cytotoxic activity, the next critical step is to investigate whether the aminophenyl urea compound engages its intended molecular targets and modulates the associated signaling pathways. Given that aminophenyl ureas are often designed as kinase inhibitors, particularly targeting the Raf/MEK/ERK pathway, Western blotting is an indispensable technique.[9][10]
Key Technique: Western Blot Analysis of the MAPK/ERK Pathway
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into changes in protein expression and phosphorylation status, which are key indicators of kinase pathway activation.[10][11]
Signaling Pathway Overview: The Raf/MEK/ERK Cascade
The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[2] Dysregulation of this pathway is a common feature in various cancers.[10] The pathway consists of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf), a MAP Kinase Kinase (MAPKK, e.g., MEK), and a MAP Kinase (MAPK, e.g., ERK).[9] Activation involves sequential phosphorylation down the cascade.[9]
Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of aminophenyl ureas.
Detailed Protocol: Western Blot Analysis[9][10][12]
Materials:
-
Cancer cells treated with the aminophenyl urea compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Polyvinylidene difluoride (PVDF) membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-MEK, total MEK, phospho-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) reagents
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagents. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Perform densitometry analysis using image analysis software. Normalize the intensity of the phosphorylated protein band to the total protein band and then to a loading control like β-actin.
Data Presentation:
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |
| p-MEK1/2 | Untreated | 0 | 1.00 |
| Aminophenyl Urea | 10 | 0.50 | |
| Total MEK1/2 | Untreated | 0 | 1.00 |
| Aminophenyl Urea | 10 | 0.98 | |
| p-ERK1/2 | Untreated | 0 | 1.00 |
| Aminophenyl Urea | 10 | 0.45 | |
| Total ERK1/2 | Untreated | 0 | 1.00 |
| Aminophenyl Urea | 10 | 1.02 | |
| β-actin | Untreated | 0 | 1.00 |
| Aminophenyl Urea | 10 | 1.00 |
Part 3: In Vivo Efficacy and Pharmacokinetics
Promising in vitro results necessitate validation in a living organism to assess the compound's efficacy, toxicity, and pharmacokinetic properties.[12][13]
Experimental Workflow for In Vivo Studies
Caption: A streamlined workflow for in vivo evaluation of aminophenyl ureas.
Protocol Outline: In Vivo Efficacy Study in a Xenograft Model
1. Animal Model Selection:
-
Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant a human cancer cell line that has shown sensitivity to the aminophenyl urea compound in vitro.
2. Dosing and Administration:
-
Formulate the compound for oral or intraperitoneal administration.
-
Determine the appropriate dose and dosing schedule based on preliminary toxicity studies.
3. Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the animals as an indicator of general health.[14]
4. Pharmacokinetic (PK) Studies:
-
Collect blood samples at various time points after compound administration.
-
Analyze plasma concentrations of the compound to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[13]
5. Efficacy and Toxicity Evaluation:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Compare tumor weights between the treated and control groups.
-
Perform histological analysis of major organs to assess for any signs of toxicity.
Conclusion
This detailed guide provides a robust and scientifically sound workflow for the comprehensive biological evaluation of novel aminophenyl urea compounds. By systematically progressing from in vitro cell viability and target engagement studies to in vivo efficacy and pharmacokinetic analysis, researchers can confidently assess the therapeutic potential of these promising molecules. The emphasis on understanding the "why" behind each protocol ensures that the generated data is not only accurate but also mechanistically insightful, paving the way for the development of next-generation targeted therapies.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
- BenchChem Technical Support Team. (2025). Application Note: Western Blot Protocol for Analyzing MAPK/ERK Pathway Modulation by D6UF8X4Omb Treatment. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activation by Lobetyol. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. BenchChem.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Institutes of Health.
- Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in Molecular Biology (Vol. 514, pp. 223-233). Humana Press.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Methods in Molecular Biology (Vol. 1120, pp. 123-132). Humana Press.
- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, e12039.
- BenchChem. (2025). A Comparative Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and Other Kinase Inhibitors in RAF-MEK-ERK Signaling. BenchChem.
- Sneed, B., & Pant, S. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 269.
- Wicha, S. G., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 86(10), 2038-2049.
- BenchChem. (2025). A Comparative Guide: 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and Sorafenib for Researchers. BenchChem.
- Zhang, Y., et al. (2018). Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors. Molecules, 23(10), 2633.
- Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
- Scientific Committee on Consumer Safety. (2015). Opinion on 4-nitrophenyl aminoethylurea (B70). European Commission.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 14. ec.europa.eu [ec.europa.eu]
Application Notes & Protocols: The Strategic Use of (3-Aminophenyl)urea in Advanced Polymer Synthesis
Introduction: Beyond a Simple Monomer
(3-Aminophenyl)urea (CAS No: 25711-72-2) is a difunctional monomer that presents a unique combination of reactive sites and inherent structural features, making it a valuable building block in modern polymer chemistry.[1][2] Its structure is characterized by a central urea moiety flanked by a phenyl ring bearing a primary amine. This architecture provides two key functionalities: the highly reactive primary amine for polymerization and the urea group, which imparts significant hydrogen-bonding capability.
These characteristics allow this compound to be employed as a potent chain extender or comonomer in the synthesis of high-performance polymers, particularly polyureas and segmented poly(urea-urethane)s. The incorporation of this monomer allows for the precise engineering of polymer backbones, leading to materials with enhanced thermal stability, superior mechanical strength, and tailored elastomeric properties. This guide provides an in-depth exploration of its chemistry, along with detailed protocols for its application in synthesizing advanced polymeric materials.
Section 1: The Fundamental Chemistry of this compound in Polymerization
The utility of this compound stems from the nucleophilic character of its primary amine group, which readily reacts with electrophilic isocyanates. This reaction forms the basis of polyurea and poly(urea-urethane) synthesis through step-growth polymerization.[3]
1.1. Mechanism of Polyurea Formation
The synthesis of polyureas is a direct polyaddition reaction. The amine groups of this compound attack the carbon atom of an isocyanate group (R-N=C=O). This reaction is exceptionally rapid and typically proceeds without the need for a catalyst, a distinct advantage over polyurethane synthesis which often requires catalysts that can introduce toxicity or unwanted side reactions.[4] The resulting polymer is characterized by a backbone rich in urea linkages, which are contributed by both the monomer and the newly formed bonds.
Caption: Experimental workflow for aromatic polyurea synthesis.
2.3. Expected Results and Characterization
The resulting polymer is expected to be a tough, off-white solid, soluble in polar aprotic solvents like DMAc or DMSO.
-
FTIR Spectroscopy: Expect characteristic peaks for N-H stretching (around 3330 cm⁻¹), C=O stretching of the urea group (around 1650 cm⁻¹), and C-N stretching (around 1460 cm⁻¹). [5]* Thermogravimetric Analysis (TGA): The polymer should exhibit high thermal stability, with a decomposition onset temperature (Td) exceeding 300°C, indicative of its aromatic structure. [5]
Section 3: Application Note - Synthesis of a Segmented Poly(urea-urethane) Elastomer
Objective: To synthesize a thermoplastic elastomer with tunable mechanical properties by employing this compound as a hard segment chain extender.
Principle: This protocol uses the two-step prepolymer method. A polyether-based soft segment is first synthesized, followed by chain extension with this compound to introduce rigid, hydrogen-bonding hard segments. The ratio of hard to soft segments can be adjusted to control the final properties of the elastomer, from soft and flexible to hard and rigid. [6] 3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Poly(tetramethylene oxide) glycol (PTMO) | 25190-06-1 | Mn ≈ 2000 | Dry thoroughly under vacuum before use. |
| Isophorone diisocyanate (IPDI) | 4098-71-9 | 222.28 | Aliphatic diisocyanate; provides light stability. |
| This compound | 25711-72-2 | 151.17 | Must be dry. |
| Dibutyltin dilaurate (DBTDL) | 77-58-7 | 631.56 | Catalyst. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | Anhydrous grade. |
3.2. Experimental Protocol
Step A: Prepolymer Synthesis
-
To a dry, nitrogen-purged three-necked flask, add 20.0 g (10.0 mmol) of PTMO (Mn 2000). Heat to 80°C with stirring to create a homogenous melt.
-
Add 4.44 g (20.0 mmol) of IPDI to the molten PTMO, followed by 2-3 drops of DBTDL catalyst.
-
Maintain the reaction at 80°C for 3 hours under a nitrogen atmosphere with constant stirring. The product is an isocyanate-terminated prepolymer.
-
Cool the prepolymer to room temperature and dissolve it in 50 mL of anhydrous DMAc.
Step B: Chain Extension
-
In a separate flask, dissolve 1.512 g (10.0 mmol) of this compound in 20 mL of anhydrous DMAc.
-
Add the this compound solution dropwise to the vigorously stirred prepolymer solution at room temperature.
-
A significant increase in viscosity will occur. Continue stirring for an additional 2 hours to complete the reaction.
-
The final polymer solution can be cast into a film on a glass plate and dried in a vacuum oven at 60°C for 48 hours to remove the solvent.
Caption: Two-step workflow for poly(urea-urethane) synthesis.
3.3. Structure-Property Relationships
The mechanical properties of the resulting elastomer are directly governed by the weight percentage of the hard segment (HS), calculated as: HS (%) = [mass(IPDI) + mass(3-APU)] / [mass(PTMO) + mass(IPDI) + mass(3-APU)] x 100
| Hard Segment Content | Expected Tensile Strength | Expected Elongation at Break | Dominant Characteristic |
| Low (~25-30%) | Low | High (>500%) | Soft, highly flexible elastomer |
| Medium (~40-50%) | Moderate | Moderate (~300-500%) | Tough, resilient elastomer |
| High (>60%) | High | Low (<200%) | Rigid, plastic-like material |
Note: These are illustrative values. Actual results will depend on precise conditions and component molecular weights. [6] Characterization:
-
Differential Scanning Calorimetry (DSC): A DSC thermogram should reveal two distinct glass transitions: a low-temperature Tg for the PTMO soft segment (e.g., below 0°C) and a higher-temperature Tg for the hard segment domains, confirming microphase separation. [7]
Section 4: Standard Characterization Protocols
Protocol 4.1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Obtain a thin film of the polymer by casting from solution or by pressing a small amount of solid polymer onto the ATR crystal.
-
Record the spectrum from 4000 to 600 cm⁻¹.
-
Identify key peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (urethane ~1700 cm⁻¹, urea ~1650 cm⁻¹), and C-O-C stretch of polyether soft segment (~1100 cm⁻¹).
Protocol 4.2: Thermogravimetric Analysis (TGA)
-
Place 5-10 mg of the dry polymer sample into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.
Protocol 4.3: Differential Scanning Calorimetry (DSC)
-
Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle, for example:
-
Heat from -80°C to 200°C at 10°C/min.
-
Cool from 200°C to -80°C at 20°C/min.
-
Heat again from -80°C to 200°C at 10°C/min.
-
-
Determine the glass transition temperature(s) (Tg) from the second heating scan. [7]
Conclusion
This compound is a highly effective monomer for designing advanced polymers. Its dual functionality—a reactive amine for polymerization and an intrinsic urea group for promoting strong intermolecular interactions—provides polymer chemists with a powerful tool for creating materials with robust thermal and mechanical properties. By strategically incorporating this compound as either a primary monomer or a chain extender, it is possible to synthesize a wide range of materials, from rigid, high-strength plastics to versatile, segmented elastomers, tailored for demanding applications.
References
- EvitaChem. Buy this compound (EVT-294025) | 25711-72-2. EvitaChem.
- MDPI. Polyureas Versatile Polymers for New Academic and Technological Applications. MDPI.
- Benchchem. An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Benchchem.
- NIH. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. PMC.
- Elsevier. Biodegradable poly(ester urethane)urea elastomers with variable amino content for subsequent functionalization with phosphorylch. ScienceDirect.
- PubMed. Synthesis of segmented poly(ether urethane)s and poly(ether urethane urea)s incorporating various side-chain or backbone functionalities. National Library of Medicine.
- Tecnopol. What is Polyurea? description, types, application and advantages. Tecnopol.
- MDPI. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. MDPI.
- Teknos. Polyurea application areas. Teknos.
- LookChem. This compound. LookChem.
- PubChem. This compound | C7H9N3O | CID 108806. National Center for Biotechnology Information.
- Springer. Use of polyurea from urea for coating of urea granules. SpringerLink.
- Biosynth. 3-Acetyl-1-(3-aminophenyl)urea | 1173087-46-1 | YWB08746. Biosynth.
- RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Aachen University.
- Qucosa. Synthesis and characterization of hyperbranched poly(urea-urethane)s. TU Dresden.
- SIELC Technologies. Urea, (3-aminophenyl)-. SIELC Technologies.
- ResearchGate. Investigation of Thermal Properties of Polyureas. ResearchGate.
- Chemical Review and Letters. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
- ACS Publications. Poly(Urea-Urethane) Elastomers with Fire-Retardant and Tensile Properties Enhanced by a Built-In Phosphorus Derivative. ACS Applied Polymer Materials.
- MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI.
- Royal Society of Chemistry. Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. RSC Publishing.
- MDPI. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. MDPI.
- PMC. Polyureas Versatile Polymers for New Academic and Technological Applications. National Library of Medicine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Introduction: The Role and Importance of Urea Quantification
An Application Guide to the Analytical Determination of Urea in Pharmaceutical and Cosmetic Formulations
Abstract: This comprehensive technical guide provides detailed methodologies and expert insights into the quantitative analysis of urea in various pharmaceutical and cosmetic formulations. Addressing the needs of researchers, quality control analysts, and formulation scientists, this document outlines three principal analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. Each section delves into the foundational principles, offers step-by-step protocols, and discusses the rationale behind experimental choices to ensure robust and reliable results. The guide emphasizes method validation in accordance with regulatory expectations and includes comparative data to aid in method selection for specific applications.
Urea, a naturally occurring compound and a key component of the skin's natural moisturizing factor (NMF), is widely used in dermatological and cosmetic products for its potent hydrating and keratolytic properties.[1][2] Its concentration in a formulation is a critical quality attribute that directly impacts product efficacy and safety. In cosmetic lotions and creams, urea is typically used at concentrations of 3-10% for moisturization.[1][3] Higher concentrations can be used for treating severe dry skin conditions or for their keratolytic effects.[1]
Given its functional significance, the accurate and precise quantification of urea is imperative for:
-
Quality Control (QC): Ensuring batch-to-batch consistency and confirming that the final product meets label claims.
-
Stability Testing: Assessing the degradation of urea over time and under various storage conditions, as it can hydrolyze to ammonia and carbon dioxide.
-
Regulatory Compliance: Meeting the standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and European authorities.[2][3]
-
Research & Development: Optimizing formulation parameters and understanding the bioavailability of urea from different delivery systems.
This guide provides a detailed examination of the most common and effective analytical methods for this purpose.
General Analytical Workflow
A systematic approach is crucial for accurate urea determination. The following diagram illustrates a typical workflow from sample handling to final data reporting. The complexity of the sample preparation step is highly dependent on the formulation matrix (e.g., cream, lotion, ointment).
Caption: General workflow for urea analysis in formulations.
Method 1: Spectrophotometric Determination with p-Dimethylaminobenzaldehyde (DMAB)
This colorimetric method, often referred to as the Ehrlich reaction, is a widely used, simple, and cost-effective technique for urea quantification.[4]
Principle of the Method
The core of this method is the condensation reaction between urea and p-dimethylaminobenzaldehyde (DMAB) in a strongly acidic environment. This reaction forms a yellow-colored Schiff base chromophore, which can be quantified by measuring its absorbance at its λmax (maximum absorbance wavelength), typically around 420-430 nm.[5][6] The intensity of the yellow color is directly proportional to the urea concentration in the sample.
Causality of Experimental Choices:
-
DMAB Reagent: DMAB provides the aromatic aldehyde necessary for the condensation reaction with the amide groups of urea.
-
Acidic Medium (HCl or H₂SO₄): A strong acid acts as a catalyst, protonating the carbonyl oxygen of urea, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the DMAB.[5][7]
-
Solvent: While ethanolic solutions are common, the use of aprotic solvents like acetonitrile has been shown to improve reaction stability and reproducibility by preventing solvent interference with the reaction intermediates.[8][9]
Experimental Protocol
Caption: Workflow for the DMAB spectrophotometric method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DMAB Reagent (1.6% w/v): Dissolve 1.6 g of p-dimethylaminobenzaldehyde in 90 mL of ethanol. Carefully add 10 mL of concentrated hydrochloric acid and mix. Prepare this reagent fresh for best results.[5]
-
Standard Urea Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of USP reference standard urea in 100 mL of deionized water.
-
-
Sample Preparation:
-
Accurately weigh an amount of formulation (e.g., cream) equivalent to approximately 50-100 mg of urea into a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and heat gently (e.g., in a 40-50°C water bath) with stirring to dissolve the urea and disperse the matrix.
-
Cool to room temperature and dilute to the mark with deionized water.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients. An additional dilution may be necessary to bring the concentration within the linear range of the assay.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by diluting the standard urea solution to concentrations ranging from approximately 0.1 to 2.0 mg/mL.[5]
-
-
Colorimetric Reaction and Measurement:
-
In separate test tubes, pipette 5 mL of each standard, the prepared sample solution, and a blank (deionized water).
-
To each tube, add 5 mL of the DMAB reagent and vortex thoroughly.[5]
-
Allow the reaction to proceed at room temperature for 10-15 minutes for color development.
-
Set a spectrophotometer to 425 nm and zero the instrument using a reagent blank (5 mL deionized water + 5 mL DMAB reagent).[5]
-
Measure the absorbance of each standard and the sample.
-
Plot the absorbance of the standards versus their known concentrations to generate a calibration curve. Determine the concentration of the sample from this curve using linear regression.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and is considered a reference method for the determination of urea and its related impurities, such as biuret and cyanuric acid.[10][11]
Principle of the Method
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For the highly polar urea molecule, conventional reversed-phase (e.g., C18) chromatography is challenging due to poor retention.
Causality of Experimental Choices:
-
Stationary Phase (Column):
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are a preferred choice. They utilize a polar stationary phase and a mobile phase with a high organic solvent content. Urea is well-retained and elutes as the aqueous portion of the mobile phase increases.[12]
-
Ion-Exchange Chromatography: A strong acidic cation exchange column can also be used, separating urea based on ionic interactions.[13][14]
-
Polar-Embedded Reversed-Phase: Some modern columns are designed to be stable in 100% aqueous mobile phases, allowing for the retention of very polar analytes like urea.[15]
-
-
Mobile Phase: The choice is directly linked to the column. For HILIC, a common mobile phase is a gradient of acetonitrile and water/buffer. For ion-exchange, a simple acidic buffer is often used.[12][13][14]
-
Detection: Urea has a weak UV chromophore. Detection is typically performed at low wavelengths, between 190-210 nm, which requires a very pure mobile phase to minimize baseline noise.[13][14]
Experimental Protocol
Caption: Workflow for the HPLC method.
Step-by-Step Protocol (Example using Cation Exchange):
-
HPLC System & Conditions:
-
Reagent and Standard Preparation:
-
Mobile Phase: Prepare the 0.05 M phosphate buffer, filter through a 0.45 µm membrane, and degas.
-
Standard Solutions: Prepare a stock solution of urea in the mobile phase. Create a series of working standards (e.g., 50-500 µg/mL) by diluting the stock with the mobile phase.
-
-
Sample Preparation:
-
Follow the same extraction procedure as described in the spectrophotometric method (Section 3.2, Step 2). The final dilution should be made using the HPLC mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in ascending order of concentration to establish system suitability and generate a calibration curve based on peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration of urea in the sample by comparing its peak area to the calibration curve.
-
Method 3: Enzymatic Assay (Urease/GLDH)
This method is prized for its high specificity, as the urease enzyme exclusively catalyzes the hydrolysis of urea. It is particularly useful for complex matrices where interferences are a concern.
Principle of the Method
This is a coupled enzymatic assay based on two sequential reactions:[16][17]
-
Urease Reaction: Urease specifically hydrolyzes urea into ammonia (NH₃) and carbon dioxide. Urea + H₂O --(Urease)--> 2 NH₃ + CO₂
-
GLDH Reaction: The resulting ammonia, in the presence of α-ketoglutarate and the cofactor reduced nicotinamide adenine dinucleotide (NADH), is converted to L-glutamate by the enzyme glutamate dehydrogenase (GLDH). In this process, NADH is oxidized to NAD⁺. 2 NH₄⁺ + 2 α-ketoglutarate + 2 NADH --(GLDH)--> 2 L-glutamate + 2 NAD⁺ + 2 H₂O
The quantification is achieved by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.[18] This rate of decrease is directly proportional to the concentration of urea in the sample.
Experimental Protocol
Caption: Workflow for the Urease-GLDH enzymatic method.
Step-by-Step Protocol:
Many commercial kits are available for this assay and their specific instructions should be followed. The following is a generalized protocol.
-
Reagent Preparation:
-
Sample Preparation:
-
Extract urea from the formulation as described previously (Section 3.2, Step 2), using the assay buffer as the solvent.
-
Dilute the sample with buffer to ensure the final urea concentration falls within the linear range of the assay, which can be up to 300 mg/dL or higher depending on the specific kit.[16][17]
-
-
Assay Procedure (Automated or Manual):
-
Set a UV-Vis spectrophotometer with temperature control to 37°C and a wavelength of 340 nm.
-
Pipette the working reagent into a cuvette and incubate for a few minutes to reach thermal equilibrium.
-
Add a small, precise volume of the prepared sample (or standard) to the cuvette.
-
Mix immediately and begin recording the absorbance at 340 nm for a set period (e.g., 2-3 minutes).
-
The instrument or software will calculate the rate of change in absorbance per minute (ΔA/min).
-
-
Calculation:
-
The concentration of urea is calculated by comparing the ΔA/min of the sample to the ΔA/min of a known urea standard.
-
Urea (mg/dL) = (ΔA/min of Sample / ΔA/min of Standard) x Concentration of Standard.
-
Critical Considerations: Avoid using anticoagulants containing fluoride or ammonium salts if analyzing biological samples, as they can inhibit urease or provide false positive results, respectively.[19]
Method Validation and Trustworthiness
To ensure that an analytical method is suitable for its intended purpose, it must be validated. Validation is a systematic process of demonstrating that the method's performance characteristics are reliable and reproducible. Key parameters, as outlined in guidelines like ICH Q2(R1) and USP General Chapter <1225>, must be evaluated.[20][21]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, impurities). | No interference at the retention time or wavelength of urea. Peak purity analysis for HPLC. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. | For assay: 80% to 120% of the target concentration.[20] |
| Accuracy | The closeness of the test results to the true value. Often assessed by spike/recovery studies. | Recovery of 98.0% to 102.0% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
Comparative Analysis and Method Selection
The choice of analytical method depends on several factors, including the available instrumentation, required specificity, sample throughput, and the complexity of the formulation matrix.
| Feature | Spectrophotometry (DMAB) | HPLC | Enzymatic (Urease/GLDH) |
| Principle | Colorimetric Reaction | Chromatographic Separation | Coupled Enzyme Reaction |
| Specificity | Moderate; potential for interference from other aldehydes/ketones. | High; separates urea from excipients and impurities. | Very High; urease is highly specific to urea. |
| Sensitivity | Good (mg/L range).[7] | Very Good (µg/L to mg/L range). | Excellent (µg/L to mg/L range). |
| Throughput | High (suitable for batch analysis). | Moderate; dependent on run time. | High (well-suited for 96-well plates and automation). |
| Cost | Low (requires only a basic spectrophotometer). | High (requires expensive equipment and columns). | Moderate (reagent kits can be costly). |
| Matrix Challenges | Colored or turbid samples require extensive cleanup or clarification. | Complex matrices require robust sample extraction to prevent column fouling. | Enzyme inhibitors in the formulation can interfere with the assay.[22] |
| Best For | Routine QC in simple formulations; high-throughput screening. | Stability testing; impurity profiling; reference method development. | Complex or colored matrices; when high specificity is paramount. |
Conclusion
The accurate determination of urea in pharmaceutical and cosmetic formulations is essential for ensuring product quality, safety, and efficacy. This guide has detailed three robust analytical methods: spectrophotometry with DMAB, HPLC, and the urease/GLDH enzymatic assay. The DMAB method offers a simple and rapid approach for routine QC. The enzymatic assay provides unparalleled specificity, making it ideal for challenging matrices. HPLC stands as the definitive method for stability and purity analysis, capable of simultaneously quantifying urea and its degradation products. The selection of the most appropriate technique requires a careful evaluation of the specific analytical needs, sample characteristics, and available resources. A properly validated method, regardless of the choice, is the cornerstone of reliable and defensible analytical results.
References
-
Knorst, T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
-
Miyazaki, T., Arita, T., & Oka, H. (1992). Determination and stability studies of urea in urea creams by high-performance liquid chromatography. Yakugaku Zasshi, 112(2), 141-145. [Link]
-
Vitro Scient. (n.d.). UREASE - GLDH. Vitro Scient. [Link]
-
Wijekoon, A., et al. (2024). An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea. Applied Water Science, 14(8). [Link]
-
Dairy Knowledge Portal. (n.d.). Estimation of urea in milk-1,4-p-dimethylaminobenzaldehyde (DMAB) method. [Link]
-
Anamol Laboratories Pvt. Ltd. (n.d.). Urea - GLDH - Method - UV-Kinetic. [Link]
-
Sclavo Diagnostics International. (n.d.). Urea UV – method Enzymatic (Urease) - Instruction for use (IFU). [Link]
-
ResearchGate. (n.d.). Novel and practical spectrophotometric method for urea determination using p-dimethylaminobenzaldehyde reagent system augmented with chromotropic acid. [Link]
-
J-Stage. (1992). Determination and Stability Studies of Urea in Urea Creams by High-Performance Liquid Chromatography. [Link]
-
Bohrium. (2024). An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea. [Link]
-
ResearchGate. (n.d.). Determination of urea using p-N,N-dimethylaminobenzaldehyde: Solvent effect and interference of chitosan. [Link]
-
Amé, M. V., et al. (2006). Development of urease and glutamic dehydrogenase amperometric assay for heavy metals screening in polluted samples. Talanta, 70(3), 519-524. [Link]
-
Budhavaram, U. K., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]
-
COSMILE Europe. (n.d.). UREA - Ingredient. [Link]
-
National Center for Biotechnology Information. (2016). Determination of urea content in urea cream by centrifugal partition chromatography. [Link]
-
Cosmetic Chemist. (2024). Mastering Urea in Cosmetic Formulations. [Link]
-
Cosmetics Info. (n.d.). Urea. [Link]
-
LCGC International. (2010). Determination of Urea and Allantoin in Cosmetics. [Link]
-
Al-Majed, A. A., & Belal, F. (2006). Spectrophotometric determination of urea in dermatologic formulations and cosmetics. Journal of AOAC International, 89(5), 1259-1263. [Link]
-
Primesep. (n.d.). Analysis of Urea. [Link]
-
PDA Journal of Pharmaceutical Science and Technology. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Mastering Urea in Cosmetic Formulations | Cosmetic Chemist and Formulation London [cosmeticchemist.co.uk]
- 4. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dairyknowledge.in [dairyknowledge.in]
- 6. Determination of urea content in urea cream by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [Determination and stability studies of urea in urea creams by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination and Stability Studies of Urea in Urea Creams by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 15. mtc-usa.com [mtc-usa.com]
- 16. vitroscient.com [vitroscient.com]
- 17. sclavodiagnostics.com [sclavodiagnostics.com]
- 18. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. anamollabs.com [anamollabs.com]
- 20. uspbpep.com [uspbpep.com]
- 21. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 22. Development of urease and glutamic dehydrogenase amperometric assay for heavy metals screening in polluted samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Guide to the Synthesis of Asymmetrical Diaryl Ureas
For Researchers, Scientists, and Drug Development Professionals
Asymmetrical diaryl ureas are a cornerstone structural motif in a multitude of pharmaceuticals and agrochemicals, prized for their capacity to establish crucial hydrogen bond interactions with biological targets. The creation of safe and efficient synthetic pathways to these valuable compounds is a primary objective in both medicinal and process chemistry. This document provides a comprehensive comparison of one-step and two-step strategies for synthesizing asymmetrical diaryl ureas, equipping researchers with the necessary insights to choose the optimal method for their specific needs. We will explore the mechanistic details, practical advice, and in-depth protocols for each approach, with a particular emphasis on the synthesis of the multi-kinase inhibitor, Sorafenib, as a real-world example.
I. Strategic Overview: One-Step vs. Two-Step Synthesis
The decision between a one-step or a two-step synthesis for asymmetrical diaryl ureas often involves balancing operational simplicity, the availability of substrates, and the imperative to avoid hazardous reagents or the formation of symmetrical byproducts.
One-Step Synthesis: This method is defined by the direct coupling of two distinct amine precursors with a carbonyl source within a single reaction vessel. While it is often considered more atom-economical and straightforward, significant challenges can arise, such as the formation of unwanted symmetrical ureas and the use of toxic reagents like phosgene or isocyanates.
Two-Step Synthesis: This approach entails the sequential addition of the two aryl groups. Typically, one amine is first transformed into an activated intermediate, such as an isocyanate or a carbamate, which is then isolated and subsequently reacted with the second amine. Although this adds an extra step to the overall process, it frequently allows for greater control over the final product and can bypass the need for highly toxic substances.
Below is a flowchart illustrating the logical progression of these two synthetic strategies:
Caption: A visual comparison of the synthetic workflows.
II. One-Step Synthesis of Asymmetrical Diaryl Ureas
The most direct pathway to asymmetrical diaryl ureas is the reaction between an aryl isocyanate and an aryl amine. However, due to the hazardous properties of isocyanates, extensive research has been dedicated to creating safer, phosgene-free alternatives.
A. Phosgene-Free Synthesis Using Isocyanate Surrogates
A significant breakthrough in one-step synthesis is the application of isocyanate surrogates, such as 3-substituted dioxazolones.[1][2] These compounds function as precursors that generate isocyanate intermediates in situ under mild conditions, thereby eliminating the need to handle and store toxic isocyanates.[1][2]
Mechanism: In the presence of a gentle base like sodium acetate, the 3-substituted dioxazolone undergoes a rearrangement to produce an isocyanate intermediate. This intermediate then reacts with a readily available amine to form the desired unsymmetrical diaryl urea.[1][2] This technique often achieves moderate to excellent yields while minimizing the creation of symmetrical byproducts.[1][2]
Protocol 1: One-Step Synthesis using a Dioxazolone Isocyanate Surrogate
This protocol is adapted from a benign synthesis method for unsymmetrical arylurea derivatives.[1][2]
Materials:
-
3-Substituted dioxazolone (1.0 eq)
-
Aryl amine (1.0 eq)
-
Sodium acetate (NaOAc) (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
In a solution of the 3-substituted dioxazolone in methanol, introduce the aryl amine and sodium acetate.
-
Warm the reaction mixture to 60°C for 2 hours.
-
Track the reaction's progress using Thin Layer Chromatography (TLC).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
The product frequently precipitates out of the solution and can be collected by filtration.
-
Rinse the solid product with cold methanol and dry it under a vacuum.
| Parameter | Value | Reference |
| Reaction Time | 2 hours | [1][2] |
| Temperature | 60°C | [1][2] |
| Key Reagents | Dioxazolone, Amine, NaOAc | [1][2] |
| Yield | Moderate to Excellent | [1][2] |
III. Two-Step Synthesis of Asymmetrical Diaryl Ureas
Two-step syntheses provide enhanced control and are often essential when working with intricate substrates or when high purity is a priority. Prevalent strategies include the utilization of carbamate intermediates and palladium-catalyzed cross-coupling reactions.
A. Synthesis via Carbamate Intermediates
This phosgene- and isocyanate-free technique offers a straightforward and scalable path to asymmetrical diaryl ureas.[3] The synthesis of the anticancer drug Sorafenib frequently utilizes a carbamate intermediate.[4]
Mechanism: An aryl amine is initially reacted with a carbonyl source, such as diphenyl carbonate, to create a stable carbamate intermediate. This intermediate is then isolated and reacted with a second, different aryl amine to yield the final asymmetrical diaryl urea. This method is efficient and avoids the use of hazardous reagents.[3][4]
Protocol 2: Two-Step Synthesis of Sorafenib via a Carbamate Intermediate
This protocol is derived from a practical and efficient synthesis of Sorafenib.[4][5]
Step 1: Synthesis of the Carbamate Intermediate
-
React 4-chloro-3-(trifluoromethyl)aniline with diphenyl carbonate in an appropriate solvent.
-
Heat the mixture to produce phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate.
-
Isolate and purify the carbamate intermediate.
Step 2: Synthesis of Sorafenib
-
Prepare the second intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.
-
React the carbamate intermediate from Step 1 with 4-(4-aminophenoxy)-N-methylpicolinamide.
-
This reaction is usually conducted in a suitable solvent at higher temperatures.
-
Isolate and purify the final product, Sorafenib.
| Parameter | Value | Reference |
| Intermediate | Phenyl carbamate | [4] |
| Key Reagents | Diphenyl carbonate, anilines | [4][5] |
| Advantages | Phosgene-free, scalable | [3][4] |
| Yield | Good to Excellent | [4][5] |
B. Palladium-Catalyzed C-N Cross-Coupling
This robust method facilitates the synthesis of a broad spectrum of N,N'-diaryl ureas from commonly available aryl halides.[6]
Mechanism: The synthesis starts with the Pd-catalyzed arylation of a protected urea (e.g., benzylurea) with an aryl halide. The protective group is subsequently removed, and a second, different aryl halide is introduced in another Pd-catalyzed reaction to form the unsymmetrical diaryl urea.[6]
Protocol 3: Two-Step Synthesis via Pd-Catalyzed C-N Cross-Coupling
This protocol is a generalized procedure adapted from a straightforward synthesis of unsymmetrical N,N′-diaryl ureas.[6]
Step 1: Mono-arylation of Benzylurea
-
In a reaction vessel, combine benzylurea, an aryl halide (1.0 eq), a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
-
Heat the mixture under an inert atmosphere until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Cool the reaction and carry out an aqueous workup.
-
Purify the mono-arylated urea intermediate using column chromatography.
-
Remove the benzyl protecting group through hydrogenolysis.
Step 2: Second Arylation
-
Combine the deprotected mono-aryl urea from Step 1 with a different aryl halide (1.0 eq), a palladium catalyst, a ligand, and a base in a suitable solvent.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction and perform an aqueous workup.
-
Purify the final unsymmetrical diaryl urea using column chromatography.
| Parameter | Value | Reference |
| Catalyst | Palladium | [6] |
| Protecting Group | Benzyl | [6] |
| Substrates | Aryl halides, benzylurea | [6] |
| Yield | Good to Excellent | [6] |
IV. Comparative Analysis and Troubleshooting
| Feature | One-Step Synthesis | Two-Step Synthesis |
| Operational Simplicity | Higher | Lower |
| Control over Byproducts | Lower (risk of symmetrical ureas) | Higher |
| Reagent Hazards | Can be high (isocyanates) or low (surrogates) | Generally lower (avoids phosgene/isocyanates) |
| Scalability | Can be challenging with hazardous reagents | Often more scalable, especially carbamate routes |
| Substrate Scope | Dependent on the specific method | Generally broad, especially with Pd-coupling |
Troubleshooting Common Issues:
-
Formation of Symmetrical Ureas (One-Step): This is a frequent side reaction. To reduce its occurrence, add the amine slowly to the isocyanate or isocyanate precursor. The most effective way to prevent this issue is to use a two-step approach.
-
Low Yields in Pd-Coupling (Two-Step): Deactivation of the catalyst or a poor choice of ligand can result in low yields. Test different palladium catalysts, ligands, and bases. Make sure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere.
-
Incomplete Reaction: Reactions may not proceed to completion due to insufficient heating or catalyst loading. Try increasing the reaction temperature or adding a fresh portion of the catalyst.
V. Conclusion
Both one-step and two-step synthetic strategies present effective routes to asymmetrical diaryl ureas, each with its own set of benefits and drawbacks. The selection of a method should be based on the particular requirements of the target molecule, the availability of starting materials, and considerations regarding safety and scalability. For the quick synthesis of analogs where minor impurities are tolerable, a one-step approach with modern, safer reagents may be the best option. For the production of active pharmaceutical ingredients like Sorafenib, where purity and scalability are critical, a well-optimized two-step process is often the more suitable choice.
VI. References
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Curtius rearrangement. Retrieved from [Link]
-
Allen, A. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Retrieved from [Link]
-
Prachi, R., Tanwar, D. K., & Gill, M. S. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7(01), 422-429.
-
Prakash, O., & Kumar, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(34), 6133-6153.
-
Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(01), 422-429.
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 247-256.
-
Reboul, V., & Patureau, F. W. (2020). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 25(23), 5678.
-
Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
-
Pradana, A. R., et al. (2021). Review: Synthesis of Urea in Several Methods. Mediterranean Journal of Chemistry, 10(5), 485-498.
-
ResearchGate. (n.d.). Non-phosgene route to unsymmetrical ureas from N-Cbz-alpha-amino acid amides. Retrieved from [Link]
-
Hernandez, A. G., et al. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176.
-
Barluenga, J., et al. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3274-3277.
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. ResearchGate.
-
ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]
-
Shimico. (2022). Urea and the methods of production. Retrieved from [Link]
-
Mediterranean Journal of Chemistry. (2021). Review: Synthesis of Urea in Several Methods. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Review: Synthesis of Urea in Several Methods. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Modern Urea Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Retrieved from [Link]
-
PubMed. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from [Link]
-
Semantic Scholar. (2017). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2024, January 1). Urea. Retrieved from [Link]
-
Chemical Engineering World. (2020). Urea Manufacturing Process. Retrieved from [Link]
-
UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]
-
MDPI. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Direct synthesis of urea from carbon dioxide and ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of unsymmetrical 1,3-disubstituted urea. Retrieved from [Link]
-
PubMed. (2001). Design and synthesis of unsymmetrical peptidyl urea inhibitors of aspartic peptidases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization. Retrieved from [Link]
-
ResearchGate. (2022). Review on urea (Uses, advantage, disadvantage) in biochemical fields. Retrieved from [Link]
-
ACS Publications. (2010). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. Retrieved from [Link]
-
PubMed. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. Retrieved from [Link]
-
ResearchGate. (2022). Green pathways for urea synthesis: A review from Australia's perspective. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Urea cycle. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. Retrieved from [Link]
-
Raines Lab. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from [Link]
-
PubMed. (2001). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Retrieved from [Link]
-
DSpace@MIT. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]
- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Aminophenyl)urea
Welcome to the technical support center for the synthesis of (3-Aminophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for optimizing your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary, well-established routes for the synthesis of this compound:
-
Direct Ureidation of m-Phenylenediamine: This is the most common and direct method. It involves the reaction of m-phenylenediamine with a source of cyanic acid, typically generated in situ from salts like sodium or potassium cyanate in a mildly acidic aqueous solution.[1][2] This approach is favored for its operational simplicity and use of readily available starting materials.
-
Reduction of (3-Nitrophenyl)urea: This two-step approach first involves the synthesis of (3-nitrophenyl)urea, followed by the chemical reduction of the nitro group to an amine. A common method for the reduction step is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[1][3] While less direct, this route can be advantageous if the starting nitro compound is more readily available or if selectivity issues arise in the direct ureidation of the diamine.
Q2: What is a realistic target yield for this synthesis?
A2: With an optimized protocol, particularly via the direct ureidation of m-phenylenediamine, yields can be quite good. While literature reports vary, a well-controlled reaction should realistically target yields in the range of 70-85%. Yields below 60% often indicate suboptimal reaction conditions or significant side-product formation that requires troubleshooting.
Q3: What are the principal impurities I should expect?
A3: The most significant impurity is the di-substituted byproduct, 1,3-bis(ureido)benzene . This compound forms when both amino groups of the m-phenylenediamine starting material react with cyanic acid. Another common impurity is unreacted m-phenylenediamine. In reactions involving aniline derivatives, the formation of symmetrical diarylureas (carbanilides) can also occur as a secondary reaction.[4]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Q4: My yield is consistently low (<50%). What are the likely causes and how can I fix this?
A4: Consistently low yields are typically traced back to one of three critical areas: reaction pH, stoichiometry, or reagent quality.
-
Probable Cause 1: Suboptimal pH Control. The reaction mechanism involves the protonation of one amino group of m-phenylenediamine to increase its solubility in the aqueous medium and the simultaneous generation of the reactive species, cyanic acid (HNCO), from the cyanate salt. This requires a specific, mildly acidic pH (typically 3-3.5).[1]
-
If the pH is too high (too basic): The concentration of cyanic acid will be insufficient, leading to a slow or incomplete reaction.
-
If the pH is too low (too acidic): Both amino groups on the m-phenylenediamine can become protonated, rendering the starting material unreactive towards the electrophilic cyanic acid.
-
-
Solution:
-
Carefully monitor the pH of the reaction mixture. Before adding the cyanate solution, dissolve the m-phenylenediamine in dilute acid (e.g., HCl) and adjust the pH.
-
Maintain the pH within the optimal 3-3.5 range throughout the addition of the cyanate salt.[1]
-
Consider using a buffered system, although careful adjustment with dilute acid/base is common and effective.
-
-
Probable Cause 2: Formation of Di-substituted Byproduct. The formation of 1,3-bis(ureido)benzene is the primary consumer of your desired product and reagents. This occurs when the mono-substituted product reacts again with cyanic acid or when both amines on the starting material react.
-
Solution:
-
Adjust Stoichiometry: Use a molar excess of m-phenylenediamine relative to the cyanate salt (e.g., 1.2 to 1.5 equivalents of the diamine). This statistically favors the mono-substitution reaction.
-
Control Reagent Addition: Add the sodium or potassium cyanate solution slowly and dropwise to the solution of m-phenylenediamine. This maintains a low instantaneous concentration of the cyanate, further reducing the likelihood of di-substitution.
-
-
Probable Cause 3: Poor Reagent Quality.
-
Solution:
-
m-Phenylenediamine: This starting material can oxidize and darken upon storage. Use freshly purchased or purified (e.g., by sublimation or recrystallization) diamine for best results.
-
Sodium/Potassium Cyanate: These salts can degrade over time, especially if exposed to moisture. Ensure you are using a high-purity, dry salt.
-
Q5: I am observing a significant amount of a highly insoluble white precipitate, which I suspect is the 1,3-bis(ureido)benzene byproduct. How can I minimize its formation?
A5: This is a classic selectivity problem in this synthesis. The strategies outlined in A4 are your primary tools for control. The key is to manipulate the reaction conditions to strongly favor the first addition of the urea moiety over the second.
Below is a workflow to diagnose and solve this issue:
Caption: Core reaction pathway for this compound synthesis.
Formation of Key Side Product
Caption: Competing reaction leading to the di-substituted byproduct.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Stoichiometry | 1:1 (Diamine:Cyanate) | Moderate | Lower | Higher probability of di-substitution. |
| 1.2:1 (Diamine:Cyanate) | High | Higher | Excess diamine favors mono-substitution statistically. | |
| pH | < 2.5 | Very Low | N/A | Diamine becomes fully protonated and unreactive. |
| 3.0 - 3.5 | Optimal | Optimal | Balances cyanic acid formation and diamine nucleophilicity. [1] | |
| > 5.0 | Low | Moderate | Insufficient cyanic acid is formed from the cyanate salt. | |
| Temperature | 0 - 10°C | Moderate-High | High | Slower reaction rate reduces the chance of side reactions. |
| 20 - 25°C | High | High | Good balance of reaction rate and selectivity. [1] | |
| > 40°C | Decreasing | Lower | Increased rate of side reactions, including potential byproduct formation. |
References
-
ResearchGate. Synthesis optimization of urea derivatives. [Link]
-
Gabriele, B., Salerno, G., Mancuso, R., & Costa, M. (2003). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry. [Link]
-
LookChem. This compound. [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). PHENYLUREA and sym.-DIPHENYLUREA. Organic Syntheses. [Link]
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry. [Link]
-
ResearchGate. Synthesis of 1–(4-aminophenyl)-3-phenylurea and.... [Link]
-
SIELC Technologies. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. [Link]
Sources
Technical Support Center: Purification of Crude (3-Aminophenyl)urea
Welcome to the technical support center for the purification of crude (3-Aminophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The information herein is grounded in established chemical principles and validated methodologies to ensure reliable and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a frequent challenge. The primary cause is often related to the choice of solvent and the cooling process. This compound exhibits moderate solubility in polar solvents like water and alcohols.[1][2]
Causality and Solution:
-
Inappropriate Solvent Volume: Using an excessive volume of solvent to dissolve the crude product at elevated temperatures will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.
-
Protocol: Begin by using a minimal amount of hot solvent to dissolve the crude material completely. Add the solvent in small portions until full dissolution is achieved. This ensures the solution is saturated, maximizing crystal formation upon cooling.
-
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[3]
-
Protocol: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the growth of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize the precipitation of the product.
-
-
Product Loss During Washing: Washing the collected crystals with a solvent in which the product is highly soluble will lead to product loss.
-
Protocol: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. This will remove residual impurities from the crystal surfaces without dissolving a significant amount of the product.
-
Issue 2: Persistent Colored Impurities
Question: My recrystallized this compound remains colored (e.g., light grey or yellowish). How can I remove these color impurities?
Answer:
Colored impurities are often highly polar, conjugated organic molecules. Their removal typically requires an additional purification step beyond simple recrystallization.
Causality and Solution:
-
Adsorption on Activated Carbon: Activated carbon has a high surface area and can effectively adsorb colored impurities from a solution.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or ethanol).
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Swirl the mixture for a few minutes to allow for adsorption of the impurities.
-
Perform a hot filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
-
Issue 3: Oily Precipitate Instead of Crystals
Question: Upon cooling my recrystallization solution, an oil is forming instead of solid crystals. What is causing this and how can I induce crystallization?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture.
Causality and Solution:
-
Melting Point Depression: Impurities can lower the melting point of the product to below the temperature of the solution, causing it to separate as a liquid. The melting point of pure this compound is approximately 130°C.[4]
-
Protocol 1: Solvent Adjustment: Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the oily mixture while it is still hot. This can lower the overall solvating power of the solvent system and induce crystallization.
-
Protocol 2: Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Protocol 3: Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, water and ethanol are commonly used.[2][5] A mixed solvent system, such as ethanol-water, can also be effective. The optimal solvent or solvent mixture often needs to be determined empirically.
Solubility Data for this compound:
| Solvent | Solubility at 25°C (g/L) | Notes |
| Water | 16.38[1][4] | Good for recrystallization due to a significant temperature-dependent solubility. |
| Ethanol | Moderately soluble[2] | Can be used alone or in a mixed solvent system with water. |
Q2: Can I use acid-base extraction to purify crude this compound?
A2: Yes, acid-base extraction is a highly effective technique for purifying this compound, especially for removing non-basic impurities.[6][7][8] The amino group on the phenyl ring is basic and can be protonated by an acid to form a water-soluble salt.
Workflow for Acid-Base Extraction:
Caption: Acid-base extraction workflow for this compound purification.
Q3: What are the common impurities in crude this compound?
A3: The impurities present in crude this compound depend on the synthetic route. Common impurities can include starting materials, by-products such as di-substituted ureas, and residual solvents.[9][10] If synthesized from 3-nitroaniline, residual starting material or other reduction by-products may be present.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[11][12] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is often suitable.[11][13]
-
Melting Point Analysis: A sharp melting point close to the literature value (around 130°C) is a good indicator of purity.[4] Impurities will typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities with distinct spectral signals.[12]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and monitor the progress of a purification.[12]
Section 3: Experimental Protocols
Protocol 1: Recrystallization from Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot deionized water until the solid has just completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the protonated this compound hydrochloride salt.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Extract the organic layer again with a fresh portion of 1 M HCl to ensure complete extraction of the product.
-
Combine the aqueous extracts.
-
While stirring, slowly add 1 M sodium hydroxide (NaOH) to the aqueous solution until it becomes basic (check with pH paper). The this compound will precipitate out as a solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the purified product by vacuum filtration, wash with cold deionized water, and dry.
References
- (3-Aminophenyl)-Urea Hcl | World Chem Corporation -Dyes and Chemical suppliers. (n.d.).
- This compound - LookChem. (n.d.).
- Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- 3-Aminophenylurea - Safety Data Sheet - ChemicalBook. (2025-07-05).
- Acid-Base Extraction. (n.d.).
- Acid–base extraction - Wikipedia. (n.d.).
- Acid-Base Extraction Techniques - Coconote. (2025-09-11).
- Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.).
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07).
- An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical - Benchchem. (n.d.).
- Technique Series: Recrystallization (urea as an example) - YouTube. (2016-01-31).
- How to purify the urea bought from market to pure urea? - ResearchGate. (2018-11-28).
- Solubility Of Urea Overview - jinjiang melamine. (n.d.).
- Urea, (3-aminophenyl) - SIELC Technologies. (2018-02-16).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Solubility Of Urea Overview [jinjiangmelamine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. coconote.app [coconote.app]
- 9. dyeschemical.com [dyeschemical.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Unsymmetrical Arylureas
Welcome to the technical support center for the synthesis of unsymmetrical arylureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.
Introduction to the Challenges
The synthesis of unsymmetrical arylureas is a cornerstone in medicinal chemistry and materials science, with these scaffolds being present in numerous pharmaceuticals and functional materials. While conceptually straightforward—often involving the reaction of an isocyanate with an amine—the practical execution can be fraught with challenges. Issues such as competitive side reactions, purification difficulties, and the handling of hazardous reagents are common hurdles. This guide aims to provide practical, experience-driven solutions to these problems, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and provides concise answers to guide your initial troubleshooting efforts.
Q1: What is the most common side product in the synthesis of unsymmetrical arylureas, and how can I minimize it?
A1: The most prevalent side product is the corresponding symmetrical diarylurea.[1][2] This arises from the reaction of the isocyanate intermediate with the starting arylamine or another molecule of the same amine.[3]
-
To minimize its formation:
-
Slow Addition of Reagents: Adding the isocyanate or its precursor (e.g., triphosgene) slowly to the amine solution helps maintain a low concentration of the reactive isocyanate, favoring the desired cross-reaction.[4]
-
Control of Stoichiometry: Using a slight excess of the amine component can help to consume the isocyanate as it is formed.
-
Temperature Control: Running the reaction at the lowest effective temperature can help control the rate of side reactions.[4]
-
Q2: I'm struggling to purify my unsymmetrical arylurea from the symmetrical byproduct. What are some effective purification strategies?
A2: The similar polarity and solubility profiles of unsymmetrical and symmetrical ureas can make purification challenging.[4]
-
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find conditions where the desired product selectively precipitates or remains in solution.[4]
-
Column Chromatography: While sometimes difficult due to similar retention factors, careful optimization of the eluent system can achieve separation. Using a gradient elution can be particularly helpful.[5]
-
Solid-Phase Synthesis: Performing the synthesis on a solid support can simplify purification, as excess reagents and byproducts can be washed away before cleaving the desired product from the resin.[6][7]
-
Q3: Are there safer alternatives to using phosgene or isocyanates for synthesizing unsymmetrical arylureas?
A3: Yes, due to the high toxicity of phosgene and the hazardous nature of many isocyanates, several safer, "isocyanate-free" methods have been developed.[8][9]
-
Common Isocyanate-Free Strategies:
-
From Carbamates: N-alkyl or N-aryl carbamates can react with amines to form ureas, often under milder conditions than traditional methods.[10][11][12]
-
From Carbon Dioxide: Metal-free methods have been developed that utilize CO2 as a C1 source to react with amines, forming a carbamic acid intermediate that is then dehydrated to an in-situ generated isocyanate.[3][13]
-
Using Dioxazolones: 3-Substituted dioxazolones can serve as isocyanate surrogates, decomposing under mild heating to generate the isocyanate in situ.[1][14]
-
Palladium-Catalyzed Cross-Coupling: This method allows for the synthesis of N,N'-diarylureas from aryl halides and a urea source, avoiding the need for pre-formed isocyanates.[15]
-
Q4: My reaction is sluggish or not going to completion. What are the likely causes?
A4: Several factors can contribute to a slow or incomplete reaction:
-
Low Nucleophilicity of the Amine: Electron-withdrawing groups on the aryl amine can significantly decrease its reactivity towards the electrophilic isocyanate. Increasing the reaction temperature or using a catalyst may be necessary.
-
Steric Hindrance: Bulky substituents on either the amine or the isocyanate can hinder the approach of the reactants.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be limited. Consider using a different solvent or increasing the temperature to improve solubility.
-
Reagent Purity: Impurities in the starting materials, especially water, can consume the isocyanate and reduce the yield. Ensure all reagents and solvents are dry.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Guide 1: Low Yield of the Desired Unsymmetrical Arylurea
Low product yield is a common frustration. The following workflow can help you systematically diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
In-depth Explanation of Troubleshooting Steps:
-
Reagent Quality: Isocyanates are highly reactive and susceptible to hydrolysis. Ensure that your amine, isocyanate (or its precursor), and solvent are anhydrous. The presence of water will lead to the formation of a carbamic acid from the isocyanate, which can decompose to an amine and CO2, leading to the formation of symmetrical ureas.
-
Reaction Conditions:
-
Amine Reactivity: The nucleophilicity of the amine is a critical factor. Arylamines with electron-donating groups (e.g., -OCH3, -CH3) are generally more reactive than those with electron-withdrawing groups (e.g., -NO2, -CN). For less reactive amines, consider increasing the reaction temperature or using a catalyst such as a tertiary amine (e.g., triethylamine, DABCO) to activate the isocyanate.
-
Solvent Choice: The solvent should be inert to the reactants and capable of dissolving them. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). For reactions requiring heating, toluene or dimethylformamide (DMF) can be used, but be aware that DMF can be difficult to remove.
-
Guide 2: Formation of Multiple Products
The appearance of unexpected spots on a TLC plate can be disheartening. This guide helps to identify and mitigate common side reactions.
Common Side Reactions and Their Mitigation
| Side Product | Formation Mechanism | Mitigation Strategy |
| Symmetrical Urea | Reaction of the isocyanate with the starting amine or another molecule of the same amine.[2][3] | Slow addition of the isocyanate, precise control of stoichiometry, use of in-situ generated isocyanates.[4] |
| Biuret | Reaction of the urea product with excess isocyanate.[4][16] | Use a slight excess of the amine, monitor the reaction closely, and stop it once the isocyanate is consumed. |
| Carbamate | If an alcohol is present as an impurity or as the solvent, it can react with the isocyanate. | Ensure all reagents and solvents are anhydrous and free of alcohol impurities. |
Reaction Pathway Visualization
Caption: Competing reaction pathways in unsymmetrical urea synthesis.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of an Unsymmetrical Arylurea from an Isocyanate and an Amine
This protocol describes a standard method for the synthesis of an N,N'-diarylurea.
Materials:
-
Aryl amine (1.0 eq)
-
Aryl isocyanate (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel (optional)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl amine and anhydrous DCM.
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Slowly add the aryl isocyanate to the stirred solution of the amine. If the reaction is highly exothermic, the addition can be done dropwise using an addition funnel, and the flask can be cooled in an ice bath.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically when the starting amine is no longer visible by TLC), the product may precipitate from the solution. If so, collect the solid by filtration and wash with a small amount of cold DCM.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Isocyanate-Free Synthesis of an Unsymmetrical Arylurea using a Dioxazolone Surrogate
This protocol is based on a greener approach that avoids the handling of isocyanates.[1][14]
Materials:
-
3-Aryl-1,4,2-dioxazol-5-one (1.0 eq)
-
Aryl amine (1.0 eq)
-
Sodium acetate (NaOAc) (1.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the 3-aryl-1,4,2-dioxazol-5-one, the aryl amine, and sodium acetate.
-
Add methanol to the flask.
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature. The unsymmetrical diarylurea product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold methanol.
-
If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate.[4]
References
- AN EFFICIENT ONE POT SYNTHESIS OF N,N-DISUBSTITUTED UNSYMMETRICAL UREAS AND CARBAMATES. (n.d.).
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). MDPI.
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
- Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis.
- Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry.
- Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. (2018). PubMed.
- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2025). RSC Publishing.
- Non-phosgene route to unsymmetrical ureas from N-Cbz-alpha-amino acid amides. (n.d.). ResearchGate.
- Versatile solid-phase synthesis of s-arylisothioureas. (2002). PubMed.
- improved synthesis of unsymmetrical ureas via n-alkyl carbamates. (2025). ResearchGate.
- Solid-phase synthesis of disubstituted N-acylureas from resin-bound ureas and acyl chlorides. (2011). PubMed.
- Minimizing side product formation during the synthesis of N,N'-diarylureas. (n.d.). Benchchem.
- Urea and the methods of production. (2022). Shimico blog.
- Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online.
- Selected syntheses of ureas through phosgene substitutes. (2025). ResearchGate.
- Urea Formation - Common Conditions. (n.d.).
- Solid-phase synthesis. (n.d.). Wikipedia.
- Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions. Organic Letters.
- (PDF) Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. (2025). ResearchGate.
- Solid-supported reagents for multi-step organic synthesis: preparation and application. (n.d.). Baxendale Group.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Versatile solid-phase synthesis of s-arylisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 13. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]
- 16. shimico.com [shimico.com]
avoiding side reactions in diaryl urea synthesis
Technical Support Center: Diaryl Urea Synthesis
Welcome to the technical support center for diaryl urea synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of diaryl ureas. Our goal is to provide you with in-depth, field-proven insights and practical solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing symmetrical and unsymmetrical diaryl ureas?
The primary methods for synthesizing diaryl ureas involve the reaction of an aryl isocyanate with an arylamine. For symmetrical diaryl ureas, this typically involves the reaction of an aryl isocyanate with water or the carbonylation of an arylamine with a phosgene equivalent. For unsymmetrical diaryl ureas, the most common route is the reaction of an aryl isocyanate with a different arylamine.
-
Symmetrical Diaryl Ureas:
-
From Isocyanates and Water: 2 R-NCO + H₂O → R-NH-CO-NH-R + CO₂
-
From Amines and Phosgene Equivalents: 2 R-NH₂ + COCl₂ (or equivalent) → R-NH-CO-NH-R + 2 HCl
-
-
Unsymmetrical Diaryl Ureas:
-
From Isocyanate and Amine: R¹-NCO + R²-NH₂ → R¹-NH-CO-NH-R²
-
Q2: My reaction to form an unsymmetrical diaryl urea is producing a significant amount of a symmetrical diaryl urea byproduct. What is the likely cause?
This is a classic problem often caused by the presence of moisture or the degradation of the aryl isocyanate starting material. Aryl isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an arylamine and carbon dioxide. This newly formed arylamine can then react with another molecule of the aryl isocyanate to form a symmetrical diaryl urea.
Figure 1. Competing pathways in unsymmetrical diaryl urea synthesis.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a deeper dive into specific issues you may encounter during diaryl urea synthesis, offering detailed explanations and actionable protocols.
Issue 1: Formation of Symmetrical Urea Byproducts in Unsymmetrical Syntheses
As addressed in the FAQs, the formation of symmetrical ureas is a common side reaction. Here’s a more detailed troubleshooting approach.
Root Cause Analysis:
-
Moisture Contamination: Water in the solvent, on the glassware, or in the starting materials is the most frequent culprit.
-
Degradation of Isocyanate: Aryl isocyanates can dimerize or trimerize over time, especially if not stored properly. They can also hydrolyze to the corresponding amine.
-
Reaction Conditions: High temperatures can sometimes promote side reactions.
Mitigation Strategies:
-
Rigorous Drying of Reagents and Glassware:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored under an inert atmosphere.
-
Ensure your arylamine starting material is dry. If necessary, it can be dried by azeotropic distillation with toluene or by dissolving in a suitable solvent and drying over magnesium sulfate or sodium sulfate, followed by filtration and removal of the solvent.
-
-
Handling and Purification of Isocyanates:
-
Store aryl isocyanates under an inert atmosphere (nitrogen or argon) and at the recommended temperature (often refrigerated).
-
If the purity of the isocyanate is , it can be purified by distillation under reduced pressure. Caution: Isocyanates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Optimized Reaction Protocol:
-
Step-by-Step Protocol for Minimizing Symmetrical Urea Formation:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the arylamine (R²-NH₂) in anhydrous solvent (e.g., THF, DCM, or toluene) and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the aryl isocyanate (R¹-NCO) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred amine solution over a period of 30-60 minutes. The slow addition helps to dissipate the heat of the reaction and ensures that the isocyanate reacts with the intended amine rather than any trace moisture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
-
Table 1: Recommended Solvents and Drying Agents
| Solvent | Boiling Point (°C) | Common Drying Agents |
| Tetrahydrofuran (THF) | 66 | Sodium/benzophenone, Molecular sieves |
| Dichloromethane (DCM) | 39.6 | Calcium hydride (CaH₂) |
| Toluene | 111 | Sodium, Calcium hydride (CaH₂) |
| Acetonitrile | 82 | Calcium hydride (CaH₂), Molecular sieves |
Issue 2: Formation of Biuret and Other Over-reaction Products
In some cases, particularly with excess isocyanate or at elevated temperatures, the newly formed urea can react with another molecule of isocyanate to form a biuret.
Reaction: R¹-NH-CO-NH-R² + R¹-NCO → R¹-N(CO-NH-R¹)-CO-NH-R²
Mitigation Strategies:
-
Stoichiometric Control: Use a slight excess of the amine (1.05-1.1 equivalents) relative to the isocyanate to ensure all of the isocyanate is consumed.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the slower reaction of the urea with the isocyanate.
-
Order of Addition: Adding the isocyanate to the amine solution (as described in the protocol above) is crucial. This ensures that the isocyanate is always the limiting reagent in the reaction mixture at any given time, minimizing the chance of it reacting with the product urea.
Figure 2. Troubleshooting workflow for symmetrical urea byproduct formation.
Issue 3: Poor Yield or Incomplete Reaction
Low yields can be frustrating. Here are some common causes and solutions.
Root Cause Analysis:
-
Steric Hindrance: Bulky substituents on either the arylamine or the aryl isocyanate can significantly slow down the reaction.
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the arylamine can reduce its nucleophilicity, making the reaction sluggish.
-
Low Reactivity of the Isocyanate: Electron-donating groups on the aryl isocyanate can decrease its electrophilicity.
Mitigation Strategies:
-
Increased Reaction Time and/or Temperature: For sterically hindered or electronically deactivated substrates, prolonged reaction times (24-48 hours) or gentle heating (40-60 °C) may be necessary. Monitor the reaction carefully to avoid decomposition or side reactions at higher temperatures.
-
Use of a Catalyst: In challenging cases, a catalyst can be employed. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate). Note: The use of catalysts should be a last resort, as they can sometimes promote side reactions and may need to be removed during workup.
Table 2: General Guidelines for Overcoming Poor Reactivity
| Issue | Substrate Example | Recommended Action |
| Steric Hindrance | 2,6-Diisopropylaniline | Increase reaction time, gently heat (40-50 °C). |
| Poor Nucleophilicity | 4-Nitroaniline | Increase reaction time, consider a catalyst like DABCO. |
| Low Reactivity | 4-Methoxyphenyl isocyanate | Increase reaction time, ensure stoichiometry is accurate. |
References
Technical Support Center: Optimizing Derivatization of (3-Aminophenyl)urea
Welcome to the technical support center for the derivatization of (3-Aminophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile scaffold in their synthetic workflows. As a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, understanding the nuances of its reactivity is paramount for success.[1] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the derivatization of the primary amino group of this compound.
Q1: What are the most common strategies for derivatizing this compound?
The most prevalent and straightforward method is the reaction of the exocyclic amino group with an electrophile. This nucleophilic attack can be targeted by various reagents to form different functional groups. The classical approach involves reacting the amine with an isocyanate to form a diarylurea derivative.[1][2] This is a highly efficient reaction widely used in the synthesis of bioactive molecules like Sorafenib.[2] Other common strategies include:
-
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Carbonylation: Using phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) or triphosgene to generate an intermediate isocyanate in situ, which can then react with another amine.[3][4]
Q2: How do I select the appropriate solvent for the reaction?
The choice of solvent is critical for ensuring that all reactants remain in solution, which facilitates a homogenous reaction. For the common reaction between an amine and an isocyanate, aprotic solvents are preferred to avoid side reactions with the isocyanate.[1]
| Solvent Type | Examples | Rationale & Considerations |
| Aprotic, Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Excellent choice for dissolving the amine starting material and the isocyanate.[1] They are relatively inert and facilitate easy work-up. |
| Aprotic, Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Useful for reactants with poor solubility in other solvents.[4] However, they have high boiling points, making them harder to remove. DMSO can also facilitate aminolysis of carbamates under neutral conditions.[5] |
| Aqueous/Protic | Water, Ethanol | Generally avoided when using sensitive electrophiles like isocyanates, as they can react with the solvent. However, some modern, sustainable protocols have been developed for "on-water" synthesis of ureas.[6] |
Q3: Is a base required for the derivatization? If so, how do I choose one?
For reactions with highly reactive electrophiles like isocyanates, a base is often not strictly necessary.[4] However, for less reactive electrophiles such as acyl chlorides or sulfonyl chlorides, a base is required to act as an acid scavenger, neutralizing the HCl byproduct.
-
Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents but may require an aqueous wash for removal.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used.[7] These are easily removed by filtration but may lead to a heterogeneous reaction mixture. It's noted that organic bases can potentially react with isocyanate intermediates, making inorganic bases a safer choice in some contexts.[7]
Q4: How does reaction temperature influence the outcome?
Most urea formations from amines and isocyanates are exothermic and proceed efficiently at room temperature (20-25°C).[1]
-
Low Temperature (0°C): Recommended during the dropwise addition of a highly reactive electrophile to control the reaction rate and prevent a rapid exotherm.[5][8]
-
Room Temperature: Sufficient for the majority of derivatization reactions, often stirred for a few hours to overnight.[1]
-
Elevated Temperature (e.g., 80°C): May be necessary for less reactive starting materials or to improve yields, but it also increases the risk of side product formation.[7] Reaction optimization studies often screen various temperatures to find the ideal balance.[7][9]
Section 2: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
dot
Caption: Troubleshooting decision tree for common derivatization issues.
Q5: My reaction yield is very low. What are the likely causes?
Low yield is one of the most common issues. The primary suspects are reagent quality and reaction conditions.
-
Reagent Inactivity: Isocyanates are highly susceptible to hydrolysis from atmospheric moisture, which converts them to an unreactive primary amine and can lead to the formation of a symmetrical urea byproduct. Always use fresh or properly stored isocyanates. The this compound itself can oxidize over time if not stored correctly (2-8°C, protected from light), which would reduce its nucleophilicity.[10]
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically correct, a small excess of the isocyanate (e.g., 1.05 equivalents) can help drive the reaction to completion, compensating for any minor degradation.[5]
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete. Refer to the solvent selection guide (Q2) and consider gentle heating if necessary.
-
Insufficient Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] If starting material is still present after the initially planned time, allow the reaction to stir longer.
Q6: My TLC shows multiple product spots. How do I minimize side reactions?
The formation of byproducts complicates purification and reduces the yield of the desired compound.
-
Symmetrical Urea Formation: This occurs when the isocyanate reacts with water. The solution is to maintain strict anhydrous conditions. Use dry solvents, an inert atmosphere (e.g., nitrogen or argon), and dry glassware.
-
Reaction at Urea NH groups: The primary aromatic amine is significantly more nucleophilic than the amide-like nitrogens of the urea moiety. Under standard conditions (room temperature, neutral or mild base), a selective reaction at the amino group is highly favored. Harsh conditions (high heat, strong base) could potentially lead to reactions at the urea nitrogens. Sticking to optimized, mild conditions is the best preventative measure.
Q7: I'm struggling to purify my final product. What can I do?
Urea derivatives can be challenging to purify due to their polarity and ability to form strong hydrogen bonds, often leading to streaking on silica gel columns.
-
Removal of Unreacted Amine: The starting this compound is basic. An acidic wash (e.g., dilute 1N HCl) of the organic layer during work-up can help remove unreacted amine by converting it to a water-soluble salt.[5]
-
Removal of Phenol (if using a carbamate precursor): If your synthesis involves the aminolysis of a phenyl carbamate, the phenol byproduct can be easily removed with a basic wash (e.g., 1N NaOH).[5]
-
Chromatography: If flash chromatography is necessary, try adding a small amount of a polar modifier like methanol (1-2%) or triethylamine (0.5%) to your eluent system (e.g., DCM/MeOH or EtOAc/Hexane) to reduce tailing on the silica gel.
-
Recrystallization/Trituration: Many urea compounds are crystalline solids.[3] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or acetone/hexane) can be a highly effective purification method. Triturating the crude solid with a solvent like diethyl ether can also wash away more soluble impurities.[5]
Section 3: Experimental Protocols & Characterization
This section provides a representative workflow for the synthesis and analysis of a this compound derivative.
dot
Caption: General experimental workflow for derivatization.
Protocol 3.1: Synthesis of a Diarylurea Derivative
This protocol describes a general method for reacting this compound with an aryl isocyanate.[1]
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF or DCM, approx. 0.1 M concentration).
-
Addition: In a separate flask, dissolve the desired aryl isocyanate (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature. An ice bath can be used for highly reactive isocyanates.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction is often complete within a few hours, but can be left overnight.[1]
-
Monitoring: Monitor the consumption of the starting amine using TLC (e.g., 10% Methanol in DCM as eluent). The product urea is typically less polar than the starting diamine.
-
Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash with cold solvent.[1] If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified as described in the troubleshooting guide (Q7), most commonly by recrystallization or flash chromatography.
Protocol 3.2: Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the final compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Appearance of new aromatic signals from the added moiety. A shift in the signals for the aminophenyl ring. Presence of two distinct NH signals for the urea linkage. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the desired product. |
| HPLC | Purity Assessment | A single major peak in the chromatogram indicates a high degree of purity. This is crucial for compounds intended for biological screening. |
| FTIR | Functional Group Confirmation | Strong C=O stretch for the urea carbonyl group (typically ~1630-1680 cm⁻¹). N-H stretching bands (~3300 cm⁻¹). |
A variety of analytical methods have been developed for the determination and quantification of urea and its derivatives, including colorimetric assays and advanced chromatographic techniques.[11][12][13] For research purposes, HPLC is the most common method for assessing purity.
References
-
Patel, S., & Patel, D. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare. Available at: [Link]
-
Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. Available at: [Link]
-
Benitez, F. J., et al. (2009). Removal of phenyl-urea herbicides in ultrapure water by ultrafiltration and nanofiltration processes. ResearchGate. Available at: [Link]
-
Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]
-
Fertilizer Industrial Services. (n.d.). Operation optimization and troubleshooting for Ammonia and Urea technologies. AmmoniaKnowHow. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Benitez, F. J., et al. (2009). Removal of phenyl-urea herbicides in ultrapure water by ultrafiltration and nanofiltration processes. PubMed. Available at: [Link]
- Tanenholtz, A. E. (1971). Method for analysis of urea. Google Patents.
-
Genomics Lab. (2012). Troubleshooting in Urea-PAGE. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
- Schering Corporation. (1999). Practical synthesis of urea derivatives. Google Patents.
-
Rossi, A., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. Available at: [Link]
-
Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry. Available at: [Link]
-
Clark, P. M., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. ResearchGate. Available at: [Link]
-
UreaKnowHow. (2021). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. UreaKnowHow. Available at: [Link]
-
Wikipedia. (n.d.). Urea. Wikipedia. Available at: [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
-
Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 9. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 10. lookchem.com [lookchem.com]
- 11. Item - Analytical methodology for the determination of urea: Current practice and future trends - Deakin University - Figshare [dro.deakin.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (3-Aminophenyl)urea Solutions
A Guide to Understanding and Preventing Stability Issues
Welcome to the technical support guide for (3-Aminophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a critical intermediate in pharmaceuticals and polymer chemistry, understanding its solution-state stability is paramount for reproducible and accurate results.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for specific experimental issues, and validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the fundamental principles governing the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The stability of this compound is primarily challenged by two chemical degradation pathways: hydrolysis and oxidation/photodegradation.[3]
-
Hydrolysis: This involves the cleavage of the urea bond by water. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 3-aminoaniline and, ultimately, ammonia and carbon dioxide.[3] The rate of hydrolysis is significantly influenced by pH and temperature.
-
Oxidation & Photodegradation: The aminophenyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photodegradation).[3] This often results in the formation of colored impurities and a change in the solution's appearance, potentially leading to complex mixtures of degradation products.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor. Like many urea-based compounds, this compound exhibits its greatest stability in a slightly acidic to neutral pH range. Studies on similar urea compounds recommend a pH range of 4 to 8 to minimize the rate of hydrolytic degradation.[3][4] Outside of this range, both acid- and base-catalyzed hydrolysis accelerate significantly. Therefore, using a buffered system to maintain a stable pH is highly recommended for any aqueous stock solutions or experimental media.[4]
Q3: What is the impact of temperature on solution stability?
A3: Temperature has a direct relationship with the rate of degradation. An increase in temperature accelerates both hydrolysis and oxidation rates.[3][5] For this reason, stock solutions should be stored at low temperatures. Storing solutions at 2-8°C is recommended for short-term use, while freezing at -20°C or -80°C is preferable for long-term storage.[3] It is crucial to minimize repeated freeze-thaw cycles, as this can also compromise stability.
Q4: My experiment requires an organic solvent. Is degradation still a concern?
A4: While using anhydrous organic solvents minimizes the risk of hydrolysis, degradation remains a concern. Photodegradation and oxidation can still occur, especially if the solvent is not of high purity or has been exposed to air.[3] It is essential to use high-purity, dry solvents and to protect the solution from light. For non-aqueous applications, solvents like isopropanol have been shown to be effective in slowing the decomposition of urea compounds.[5]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My this compound solution has turned yellow/brown. What happened and is it still usable?
A5: A color change to yellow or brown is a common indicator of degradation, specifically oxidation of the aminophenyl group. This is often triggered by exposure to light, air (oxygen), or high pH conditions. The solution's integrity is compromised, as it now contains unknown quantities of degradation products. It is strongly advised to discard the discolored solution and prepare a fresh batch, ensuring proper storage conditions are met (see Protocol 1).
Q6: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to stability?
A6: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. These peaks represent the various byproducts of hydrolysis or oxidation. To confirm this, you can perform a forced degradation study (see Protocol 2), which intentionally degrades the compound under controlled stress conditions (acid, base, heat, light, oxidation). By comparing the chromatograms of your stored solution to those from the forced degradation study, you can identify and characterize the degradation products.
Q7: The potency or activity of my compound seems to decrease over time in my cell-based assay. Why?
A7: A time-dependent loss of activity is often due to the degradation of the active compound in the assay medium. Cell culture media are typically aqueous, buffered around pH 7.4, and incubated at 37°C—conditions that can promote slow hydrolysis over several hours or days.[3][5] Consider preparing fresh dilutions of your compound from a frozen, concentrated stock immediately before each experiment. You can also run a time-course experiment to quantify the rate of degradation in your specific assay medium to determine an experimental time window where the compound concentration remains stable.
Troubleshooting Workflow: Diagnosing Solution Instability
The following diagram outlines a logical workflow to diagnose the root cause of instability issues.
Caption: A workflow for troubleshooting this compound solution instability.
Experimental Protocols & Data
Protocol 1: Preparation and Storage of Stock Solutions
This protocol describes the best practices for preparing and storing this compound solutions to maximize stability.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffer of choice (e.g., citrate for pH 4-6, phosphate for pH 7-8)[6]
-
Amber glass vials or clear vials covered in aluminum foil
-
Calibrated analytical balance and pH meter
Procedure:
-
Weighing: Tare an amber vial on an analytical balance. Carefully weigh the desired amount of this compound solid directly into the vial.
-
Dissolution (for DMSO stock): Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[6] Vortex thoroughly until the solid is completely dissolved.
-
Dissolution (for Aqueous Stock): For an aqueous solution, first dissolve the solid in a small amount of a suitable buffer (e.g., pH 6.0 lactate or phosphate buffer).[4] Gentle warming up to 30°C may aid dissolution, but avoid higher temperatures to prevent degradation.[7][8]
-
Aliquoting: Dispense the stock solution into single-use aliquots in smaller amber vials. This prevents contamination and repeated freeze-thaw cycles of the main stock.
-
Storage: Immediately store the aliquots under the appropriate conditions as summarized in the table below.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (Long-term) 2-8°C (Short-term, <1 week) | Minimizes rates of hydrolysis and oxidation.[3] |
| Light Exposure | Protect from light (use amber vials or cover with foil) | Prevents photodegradation.[3] |
| pH (Aqueous) | Maintain between pH 4 and 8 using a buffer | Minimizes acid/base-catalyzed hydrolysis.[4] |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and exposure to air/moisture. |
| Freeze/Thaw | Avoid repeated cycles | Each cycle can introduce moisture and accelerate degradation. |
Protocol 2: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products, typically by HPLC or LC-MS.
Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Take samples at various time points. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Take samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) protected from light. Take samples at various time points.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., in a photostability chamber) at room temperature. A control sample should be wrapped in foil and kept alongside.
-
Analysis: Analyze all samples, including a non-stressed control, by a suitable analytical method like HPLC-UV.[9] The appearance of new peaks or a decrease in the main peak area in the stressed samples compared to the control indicates degradation.
References
- BenchChem. (2025). Technical Support Center: Stability of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea in Solution.
- BenchChem. (2025). Technical Guide: Physicochemical and Metabolic Profiling of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
- EvitaChem. Buy this compound (EVT-294025).
-
PubChem. This compound | C7H9N3O | CID 108806. National Center for Biotechnology Information. [Link]
- LookChem. This compound.
-
Sirjean, B., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. PubMed. [Link]
- ChemicalBook. (3-Aminophenylurea)
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]
-
Davis, T. L., & Blanchard, K. C. Urea, phenyl-, and. Organic Syntheses Procedure. [Link]
-
Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Royal Society of Chemistry. [Link]
-
Capka, V., & Fric, Z. (1997). Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]
-
Royal Society of Chemistry. Rate of hydrolysis of urea. [Link]
-
Li, Y., & Liu, D. (2015). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central. [Link]
-
Bio-Rad. Solubilization. [Link]
-
Prof Research. (3-Aminophenyl)-Urea Market Size, Share, Trend and Forcarst to 2025. [Link]
-
Stuve Research Group. Urea Oxidation. University of Washington. [Link]
-
Zhang, X., et al. (2010). Infrared spectroscopic study of the amidation reaction of aminophenyl modified Au surfaces and p-nitrobenzoic acid as model system. ResearchGate. [Link]
-
Wikipedia. Riley oxidation. [Link]
Sources
- 1. Buy this compound (EVT-294025) | 25711-72-2 [evitachem.com]
- 2. (3-Aminophenyl)-Urea Market Size, Share, Trend and Forcarst to 2025 | Prof Research [prof-research.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting HPLC Separation of Urea and Related Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of urea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in retaining, separating, and quantifying these highly polar molecules. Here, we move beyond generic advice to provide in-depth, mechanism-based solutions to common chromatographic problems.
Part 1: Frequently Asked Questions (FAQs)
This section provides direct answers to the most common issues encountered during the HPLC analysis of urea.
Q1: I am seeing little to no retention of my urea peak on a standard C18 column. The peak elutes at or near the void volume. Why is this happening and how can I fix it?
A: This is the most common challenge and is due to a fundamental mismatch between the analyte and the stationary phase. Urea is a highly polar, small molecule, while a C18 column has a non-polar (hydrophobic) stationary phase. In reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions. Since urea is hydrophilic, it has very little affinity for the C18 phase and is swept through the column with the mobile phase, resulting in poor or no retention.[1][2]
-
Immediate Solution: For some C18 columns, especially those with polar-embedded or polar-endcapped functionalities, you can attempt to increase retention by using a 100% aqueous mobile phase.[2][3] However, many standard C18 columns can suffer from "phase dewetting" or collapse in highly aqueous conditions, leading to irreproducible results.
-
Recommended Solution: The most robust solution is to switch to a different chromatographic mode designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for analyzing neutral hydrophilic compounds like urea.[3][4][5] HILIC columns use a polar stationary phase (e.g., bare silica, diol, cyano, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (>75%).[3] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like urea can partition, leading to strong retention.[4]
Q2: My urea peak is exhibiting significant tailing. What are the primary causes and how can I achieve a more symmetrical peak?
A: Peak tailing is typically an indicator of undesirable secondary interactions between the analyte and the stationary phase, or other system/method issues.[6][7] For urea and its derivatives, which can have basic properties, the most common cause on silica-based columns is interaction with acidic silanol groups.
-
Causality—Silanol Interactions: The silica backbone of most HPLC columns has surface silanol groups (Si-OH). At mid-range pH (e.g., pH 4-7), some of these silanols can be deprotonated and negatively charged (Si-O-). Basic analytes can then undergo a strong, secondary ionic interaction with these sites, leading to delayed elution for a fraction of the analyte molecules and causing a tailing peak.[7]
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interactions.[6]
-
Increase Buffer Strength: A weak buffer may not adequately control the pH at the column surface. Increasing the buffer concentration (typically to 20-50 mM) can improve peak shape.[6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try diluting your sample or reducing the injection volume.[8]
-
Consider a Different Column: Modern columns with high-purity silica and advanced end-capping are less prone to silanol interactions. Alternatively, a HILIC or Mixed-Mode column may offer a different selectivity and eliminate the issue.[6]
-
Q3: I am trying to separate urea from its impurities (e.g., biuret, triuret, cyanuric acid) but they are co-eluting. How can I improve the resolution?
A: Achieving resolution between structurally similar, polar compounds requires optimizing the selectivity of your method. Selectivity (α) is the most powerful factor for improving resolution.[9]
-
1. Switch to a More Appropriate Column: Standard C18 often lacks the selectivity for this separation. A Mixed-Mode Chromatography (MMC) column is an excellent choice here.[10][11] These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, or HILIC and ion-exchange.[12] By adjusting mobile phase parameters like pH and ionic strength, you can fine-tune the different interactions to achieve separation where a single-mode column fails.[11] For example, an Acclaim Mixed-Mode HILIC-1 column has been shown to be effective for resolving urea and allantoin.[3]
-
2. Optimize the Mobile Phase:
-
Change the Organic Modifier: If using acetonitrile, try switching to methanol or a different ratio. The different solvent properties can alter selectivity.[8]
-
Adjust pH: Small changes in pH can alter the ionization state of the impurities (cyanuric acid is acidic) differently than urea, which can drastically change retention and improve separation.[13][14]
-
Implement a Gradient: If using an isocratic method, switching to a shallow gradient elution can help resolve closely eluting peaks.[15][16]
-
Q4: My baseline is very noisy at the low UV wavelength (200-210 nm) required for urea detection. What can I do to improve my signal-to-noise ratio?
A: Detection of urea is challenging because it lacks a strong UV chromophore, forcing detection at low wavelengths where many solvents and additives absorb.[2][8]
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade water, acetonitrile, and methanol. Lower-grade solvents can contain impurities that absorb at low UV, causing a noisy or drifting baseline.[15]
-
Check Mobile Phase Additives: Some additives, like TFA, have significant absorbance at low wavelengths. If possible, switch to an additive with lower absorbance, such as formic acid. Always use the lowest effective concentration of any additive.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing noise and spikes. Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[15][17]
-
Clean the System: Contaminants leaching from tubing, vials, or a dirty detector flow cell can contribute to baseline noise. Flush the system thoroughly.[17]
-
Alternative Detection: If sensitivity remains an issue, consider alternative detection methods. Refractive Index Detection (RID) can be used, though it is not compatible with gradient elution and is generally less sensitive.[18] For higher sensitivity and specificity, coupling HPLC with a Mass Spectrometer (MS) is a powerful option.[5][19][20] Derivatization with a fluorescent tag like xanthydrol can also dramatically improve sensitivity.[21]
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Troubleshooting of Poor Peak Shape
Poor peak shape (tailing, fronting, or splitting) compromises resolution and leads to inaccurate quantification.[6] This guide provides a logical workflow to diagnose and resolve these issues.
The following diagram illustrates a step-by-step process for troubleshooting peak tailing issues.
Caption: A decision tree for diagnosing and solving peak tailing.
Guide 2: Selecting the Right Chromatographic Mode for Urea
The choice of column and mobile phase is the most critical factor for success. This guide compares the three main approaches.
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Mixed-Mode (MMC) |
| Primary Interaction | Hydrophobic interactions.[22] | Partitioning into a surface water layer.[4] | Combination of RP/HILIC and/or Ion-Exchange (IEX).[12][23] |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Diol, Amide, Zwitterionic)[4] | Multi-functional (e.g., C18 + WCX)[11] |
| Mobile Phase | High aqueous content | High organic content (>75% ACN)[3] | Tunable (pH, ionic strength, % organic)[11] |
| Pros for Urea | Widely available columns. | Excellent retention for urea. [1][3] Good resolution of polar compounds. | Highly adjustable selectivity. [11] Can separate analytes with different polarities and charges in one run.[23] |
| Cons for Urea | Very poor retention. [1][2] Risk of phase collapse with 100% aqueous mobile phase.[24] | Sensitive to water content in mobile phase and sample. Longer equilibration times.[25] | Method development can be more complex. |
| Best For... | Not recommended unless using specialized polar-embedded/endcapped columns. | Direct analysis of urea and other neutral, highly polar compounds.[3] | Complex mixtures containing urea, its impurities, and other matrix components with varying properties.[10] |
Protocol 1: Method Development Strategy - Switching from RP to HILIC
This protocol outlines the steps to transition a problematic reversed-phase method to a robust HILIC method for urea analysis.
Objective: To achieve reliable retention and separation of urea by switching from a C18 column to a HILIC column.
Materials:
-
HILIC Column (e.g., SeQuant® ZIC®-HILIC, 5 µm, 200 Å, 150 x 4.6 mm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Ammonium Acetate or Ammonium Formate (for buffer preparation)
-
Formic Acid or Acetic Acid (for pH adjustment)
Methodology:
-
System Preparation:
-
Thoroughly flush the entire HPLC system with a 50:50 mixture of isopropanol:water to remove any residual salts or additives from the previous reversed-phase method.
-
Replace the flush solvent with 100% acetonitrile.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 6.8 using acetic acid. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Initial Mobile Phase Composition: Prepare a starting mobile phase of 90:10 (v/v) Acetonitrile:Aqueous Buffer. This high organic content is crucial for retention in HILIC mode.[3][26] Degas the mobile phase thoroughly.
-
-
Column Installation and Equilibration:
-
Install the HILIC column.
-
Begin flushing the column with the initial mobile phase (90% ACN) at a low flow rate (e.g., 0.2 mL/min) for 10 minutes.
-
Gradually increase the flow rate to the desired setpoint (e.g., 1.0 mL/min).
-
Crucially, equilibrate the column for at least 30-60 minutes. HILIC stationary phases require a longer time than RP columns to establish the stable aqueous layer necessary for reproducible retention. Insufficient equilibration is a common source of drifting retention times.[25]
-
-
Sample Preparation:
-
Dissolve the urea standard or sample in the initial mobile phase composition (90% ACN) .
-
Causality—Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion (splitting or fronting) in HILIC.[8] The analyte will not partition correctly onto the column. Always match the sample solvent to the mobile phase as closely as possible.
-
-
Initial Injection and Optimization:
-
Perform an injection and observe the retention time of urea. You should now see significant retention compared to the reversed-phase method.[1]
-
If retention is too high, decrease the percentage of acetonitrile (e.g., to 85% or 80%).
-
If resolution from other components is poor, adjust the buffer concentration or pH, or introduce a shallow gradient (e.g., from 90% ACN to 80% ACN over 10 minutes).
-
This diagram provides a logical path for addressing retention issues, guiding the user from simple checks to fundamental method changes.
Caption: Troubleshooting workflow for poor retention of urea.
References
-
Determination of Urea and Allantoin in Cosmetics. LCGC International.[Link]
-
Urea Analyzed by HPLC - AppNote. MicroSolv Technology Corporation.[Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com.[Link]
-
Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products... Journal of Chromatography A.[Link]
-
Mobile phase optimization results for urea detection in HPLC-RID. ResearchGate.[Link]
-
Urea Analysis by HILIC. SIELC Technologies.[Link]
-
Urea Analyzed by HPLC with 100% Water Mobile Phase. MicroSolv Technology Corporation.[Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).[Link]
-
Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. PubMed.[Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.[Link]
- Urea and its impurity high performance liquid chromatography analysis method.
-
Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. PubMed.[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.[Link]
-
Mixed-Mode Chromatography—A Review. LCGC International.[Link]
-
Does a buffer of low pH of 1.8 containing urea, effects C18 column adversely. ResearchGate.[Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology.[Link]
-
HPLC Troubleshooting Guide. Hichrom.[Link]
-
Will urea do harm to the HPLC column? ResearchGate.[Link]
-
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation.[Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.[Link]
-
Exploring the Role of pH in HPLC Separation. Moravek.[Link]
-
What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.[Link]
-
How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf.[Link]
-
Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. ResearchGate.[Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho.[Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.[Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.[Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.[Link]
-
HPLC Troubleshooting Guide. SCION Instruments.[Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.[Link]
-
Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. National Institutes of Health (NIH).[Link]
-
Interactions of HPLC Stationary Phases. Imtakt.[Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific.[Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Today.[Link]
Sources
- 1. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of urea by LC-MS using a HILIC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. moravek.com [moravek.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. mastelf.com [mastelf.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products in emission from diesel engine employing selective catalytic reduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 23. helixchrom.com [helixchrom.com]
- 24. researchgate.net [researchgate.net]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. merckmillipore.com [merckmillipore.com]
Technical Support Center: Scaling the Synthesis of (3-Aminophenyl)urea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (3-Aminophenyl)urea. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and scalable protocols to ensure a successful and efficient synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, helping you anticipate challenges and make informed decisions during your scale-up process.
PART 1: Safety First - Hazard Analysis and Mitigation
Before initiating any synthesis, a thorough understanding of the hazards associated with the reagents is critical. The scale-up process can amplify risks related to toxicity, thermal runaway, and waste disposal.
Core Reagents Hazard Profile:
| Reagent | Key Hazards | Recommended Handling Practices |
| m-Phenylenediamine | Toxic if swallowed, inhaled, or in contact with skin[1][2]. Causes serious eye irritation and may cause an allergic skin reaction[1][3]. Suspected of causing genetic defects[3]. Very toxic to aquatic life[1]. Air and light sensitive[3]. | Use only in a well-ventilated area or chemical fume hood[2]. Wear appropriate PPE: safety goggles with face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[1][4]. Avoid creating dust[5]. Store in a tightly closed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen)[2][3]. |
| Urea | Generally low toxicity. However, heating urea can produce ammonia and isocyanic acid. | Handle in a well-ventilated area. Avoid inhalation of dust. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Always wear safety goggles, a face shield, and acid-resistant gloves. Work in a chemical fume hood. Add acid to water, never the other way around, to manage the exothermic dilution. |
Emergency Procedures:
-
Skin Contact (m-Phenylenediamine): Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[2][3].
-
Inhalation (m-Phenylenediamine): Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2].
-
Spills: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not let the chemical enter drains[1][5].
PART 2: Recommended Scale-Up Synthesis Protocol
The following protocol details a robust and scalable method for synthesizing this compound from m-phenylenediamine and urea. This method is favored for its operational simplicity and avoidance of highly toxic reagents like phosgene.[6] The reaction proceeds by heating an aqueous solution of m-phenylenediamine hydrochloride with urea. The hydrochloride salt enhances the solubility of the diamine in water and the reaction is believed to proceed via the in-situ formation of ammonium cyanate from urea.[7]
Experimental Workflow Diagram
Caption: Scalable workflow for this compound synthesis.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Moles | Mass / Volume | Notes |
| m-Phenylenediamine | 108.14 | 1.0 | 108.1 g | Use high-purity grade. |
| Concentrated HCl (~37%) | 36.46 | 1.0 | ~83 mL | Reagent grade. |
| Urea | 60.06 | 1.1 | 66.1 g | Use a slight excess. |
| Deionized Water | 18.02 | - | 1.5 L | |
| 10% Sodium Bicarbonate Solution | - | - | As needed | For neutralization. |
| Ethanol | 46.07 | - | As needed | For recrystallization (optional). |
Step-by-Step Procedure
-
Salt Formation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1.5 L of deionized water. Carefully and slowly add 108.1 g (1.0 mol) of m-phenylenediamine to the water with stirring.
-
Acidification: While stirring, slowly add ~83 mL (1.0 mol) of concentrated hydrochloric acid. The diamine will dissolve as its hydrochloride salt is formed. A slight exotherm may be observed.
-
Urea Addition: Once the solution is homogeneous, add 66.1 g (1.1 mol) of urea.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain this temperature. The reaction progress can be monitored by TLC or HPLC.
-
Byproduct Removal: After 2-3 hours of reflux, a solid byproduct, primarily the di-substituted urea (N,N'-(1,3-phenylene)diurea), may begin to precipitate. It is crucial to filter the reaction mixture while it is still hot to remove this less soluble byproduct.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then cool further in an ice bath (0-5 °C) to maximize crystallization of the desired this compound product.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Neutralization & Final Wash: To obtain the free base, the product can be suspended in water and neutralized by the slow addition of a 10% sodium bicarbonate solution until the pH is ~7-8. Filter the solid, wash thoroughly with deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
PART 3: Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up synthesis.
Troubleshooting Guide (Q&A)
Q1: My final yield is significantly lower than expected. What went wrong?
A1: Low yield is a common scale-up challenge. Here’s a diagnostic approach:
-
Incomplete Reaction: Was the reflux time sufficient? On a larger scale, reaching thermal equilibrium takes longer. Monitor the reaction by taking small aliquots and analyzing them via HPLC or TLC to ensure the complete consumption of m-phenylenediamine.
-
Byproduct Formation: The primary cause of yield loss is often the formation of the di-substituted urea, N,N'-(1,3-phenylene)diurea. This happens when both amino groups of m-phenylenediamine react. Using only one equivalent of HCl targets the protonation to one amino group, deactivating it slightly and favoring mono-substitution, but di-substitution can still occur. Ensure the hot filtration step is performed efficiently to remove this byproduct.
-
Product Loss During Workup: this compound has some solubility in water, especially when warm. Ensure the crystallization phase is sufficiently cold (0-5 °C) and that you minimize the volume of cold water used for washing the filter cake.
-
Hydrolysis: Prolonged heating in acidic aqueous conditions can potentially lead to hydrolysis of the product back to the starting materials, though this is less common under these conditions.
Q2: I have a large amount of an insoluble white solid that precipitated during the reaction. What is it?
A2: This is almost certainly the di-substituted byproduct, N,N'-(1,3-phenylene)diurea. Its formation is a competing reaction.
-
Causality: This byproduct is highly symmetrical and has strong intermolecular hydrogen bonding, making it much less soluble in water than the mono-substituted product. It precipitates from the hot reaction mixture.
-
Mitigation:
-
Stoichiometry Control: Ensure you are not using a large excess of urea.
-
Efficient Hot Filtration: This is the most critical step for removal. On a large scale, this requires a pre-heated jacketed filter or a well-insulated filter funnel to prevent the desired product from crashing out prematurely.
-
Q3: The final product is pink or brown instead of off-white. How can I prevent this and purify it?
A3: Aromatic amines like m-phenylenediamine and the product itself are susceptible to air oxidation, which forms highly colored impurities[3].
-
Prevention:
-
Inert Atmosphere: For high-purity applications, perform the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
High-Quality Reagents: Use fresh, high-purity m-phenylenediamine. If the starting material is already discolored, it should be purified (e.g., by sublimation or recrystallization) before use.
-
-
Purification:
-
Recrystallization: Recrystallizing the final product from an ethanol/water mixture is highly effective. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly.
-
Charcoal Treatment: If the color is intense, you can add a small amount of activated charcoal to the hot recrystallization solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.
-
Troubleshooting Decision Flowchart
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Are there alternative, scalable synthesis routes?
A1: Yes. While the urea method is robust, other routes exist:
-
From Potassium Cyanate: Reacting m-phenylenediamine hydrochloride with potassium cyanate (KOCN) in water is a classic method.[8] It is often faster and occurs at lower temperatures than the urea method, which can reduce byproduct formation. However, potassium cyanate is more expensive than urea and can hydrolyze if not used promptly.[8]
-
From Isocyanates: The most direct route to substituted ureas involves reacting an amine with an isocyanate.[9][10] For this specific product, one would need to generate 3-aminophenyl isocyanate or react m-phenylenediamine with a protected isocyanate precursor. These methods often provide very high yields but involve hazardous intermediates (isocyanates) or costly reagents, making them less ideal for bulk scale-up unless specialized handling equipment is available.[11]
Q2: What analytical methods are essential for quality control during scale-up?
A2: A multi-faceted approach is best:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress, assessing final product purity, and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any residual starting materials or byproducts.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
Colorimetric Analysis: For some urea compounds, derivatization with reagents like p-dimethylaminobenzaldehyde can be used for quantification in a simpler colorimetric assay, which can be useful for rapid in-process checks.[12]
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. Ureas - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Curtius Rearrangement for Urea Synthesis
Welcome to the Technical Support Center for the optimization of the Curtius rearrangement for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for successful and efficient urea synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory.
Question 1: My reaction yield of the desired urea is significantly low. What are the most likely causes and how can I improve it?
Low yields in a Curtius rearrangement aimed at urea synthesis can be attributed to several factors, primarily related to the formation of the acyl azide, the efficiency of the rearrangement itself, and the final trapping of the isocyanate intermediate.[1]
Potential Causes & Solutions:
-
Incomplete Acyl Azide Formation: The initial step of converting your carboxylic acid to an acyl azide is critical.
-
From Carboxylic Acids: When using reagents like diphenylphosphoryl azide (DPPA), ensure your starting carboxylic acid is completely dry.[1] Trace amounts of water can hydrolyze activated intermediates. The choice of base, such as triethylamine (Et3N), and an anhydrous aprotic solvent like THF or toluene is crucial for this step.[1]
-
From Acyl Chlorides: If you are preparing the acyl azide from an acyl chloride, it is imperative that the acyl chloride is of high purity and preferably freshly prepared, as it can degrade over time. The reaction with an azide source, such as sodium azide, must be conducted under strictly anhydrous conditions to prevent the formation of the corresponding carboxylic acid.[1]
-
-
Inefficient Rearrangement: The thermal decomposition of the acyl azide to the isocyanate is a key step that requires sufficient energy.
-
Temperature: The optimal temperature for the rearrangement is substrate-dependent. If you observe a sluggish reaction, a gradual increase in temperature may be necessary. However, be cautious as excessively high temperatures can lead to decomposition and side reactions.[1] The use of a Lewis acid or Brønsted acid catalyst can lower the required decomposition temperature by as much as 100 °C.[2]
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid premature reaction with the highly reactive isocyanate intermediate.[1]
-
-
Poor Isocyanate Trapping: The isocyanate must be efficiently trapped by the desired amine to form the urea.
-
Nucleophile Concentration: A sufficient excess of the trapping amine should be used to ensure it outcompetes other potential nucleophiles.[1]
-
Presence of Water: This is a very common culprit for low yields of the desired urea. Trace amounts of water can react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea byproduct, which is often a major impurity.[1][3]
-
dot
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of (3-Aminophenyl)urea: A Comparative Analysis
Abstract
(3-Aminophenyl)urea is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents and advanced polymers. The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth, comparative analysis of the predominant methods for the synthesis of this compound. We will dissect the chemical principles, provide detailed experimental protocols, and present a critical evaluation of each method's performance in terms of yield, purity, reaction kinetics, cost-effectiveness, and safety. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the drug development and chemical manufacturing sectors, enabling them to make informed decisions when selecting a synthetic strategy.
Introduction: The Strategic Value of this compound in Modern Chemistry
This compound, also known as 1-(3-aminophenyl)urea, is a deceptively simple molecule that holds significant sway in the landscape of medicinal chemistry and material science. Its value is derived from the ortho-relationship of a primary amine and a urea functionality on an aromatic ring. This unique arrangement provides a versatile scaffold for the construction of complex molecular architectures.
In the realm of drug discovery, the this compound moiety is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. The urea group acts as a potent hydrogen-bond donor-acceptor, anchoring the molecule within the ATP-binding site of kinases, while the amino group serves as a convenient point for chemical elaboration to enhance potency and selectivity. Beyond pharmaceuticals, it is a precursor for specialized polymers and dyes.
Given its utility, the efficient synthesis of this compound is a matter of considerable practical importance. The ideal synthesis is one that is not only high-yielding but also cost-effective, safe, and scalable from the laboratory bench to industrial production. This guide will critically evaluate the most common synthetic pathways to this important molecule.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is primarily approached via three distinct strategies, each with its own set of advantages and disadvantages. These are:
-
Method 1: Direct Urea Formation from m-Phenylenediamine and Urea.
-
Method 2: Direct Urea Formation from m-Phenylenediamine and Potassium Cyanate.
-
Method 3: Selective Reduction of (3-Nitrophenyl)urea.
We will now delve into the specifics of each of these methods.
Method 1: The Direct Approach - m-Phenylenediamine and Urea
This method represents the most straightforward and atom-economical approach to this compound. It involves the direct reaction of m-phenylenediamine with urea, typically with heating in a suitable solvent.
Causality of Experimental Choices: The reaction is driven by the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic carbonyl carbon of urea. The elimination of ammonia shifts the equilibrium towards the product. Water is often used as a solvent due to its low cost, safety, and ability to dissolve the reactants. Reflux temperatures are necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
Caption: Workflow for the synthesis of this compound from m-Phenylenediamine and Urea.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine (10.8 g, 0.1 mol) and urea (6.6 g, 0.11 mol) in 100 mL of deionized water.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL) to remove any unreacted starting materials.
-
Purification: The crude product can be recrystallized from hot water or a water/ethanol mixture to yield pure this compound. Dry the purified product in a vacuum oven.
Method 2: The Cyanate Route - m-Phenylenediamine and Potassium Cyanate
This method offers a more reactive alternative to urea for the formation of the urea linkage. The reaction of an amine with a cyanate salt in an acidic aqueous solution is a classic method for urea synthesis.
Causality of Experimental Choices: In an acidic medium, potassium cyanate is protonated to form isocyanic acid (HN=C=O), a highly reactive intermediate. The amine group of m-phenylenediamine then rapidly and irreversibly attacks the electrophilic carbon of isocyanic acid. The reaction is typically conducted at or below room temperature to control the exotherm and prevent the formation of byproducts. An acid, such as hydrochloric acid, is essential to generate the reactive isocyanic acid in situ.
Caption: Workflow for the synthesis of this compound via the cyanate route.
Experimental Protocol:
-
Reaction Setup: Dissolve m-phenylenediamine (10.8 g, 0.1 mol) in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid in a beaker placed in an ice bath.
-
Reagent Addition: In a separate flask, dissolve potassium cyanate (8.9 g, 0.11 mol) in 50 mL of water. Slowly add the potassium cyanate solution to the stirred m-phenylenediamine solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Method 3: The Reduction Pathway - Selective Reduction of (3-Nitrophenyl)urea
This method takes a different approach, starting with a precursor that already contains the urea functionality, (3-nitrophenyl)urea, and then selectively reducing the nitro group to an amine.
Causality of Experimental Choices: The selective reduction of an aromatic nitro group in the presence of other functional groups is a common transformation in organic synthesis. Several reducing agents can be employed, with stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid being a classic and effective choice. The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group, which is protonated by the acid. The reaction is typically heated to ensure a reasonable reaction rate. Catalytic hydrogenation using a palladium catalyst is also a viable, and often cleaner, alternative.
Caption: Workflow for the synthesis of this compound by reduction of (3-Nitrophenyl)urea.
Experimental Protocol (Using SnCl₂/HCl):
-
Reaction Setup: In a round-bottom flask, suspend (3-nitrophenyl)urea (18.1 g, 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: To this suspension, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in 50 mL of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10) to precipitate the tin salts.
-
Isolation: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purification: The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Comparative Performance and Data Summary
To provide a clear and objective comparison of these methods, the following table summarizes their key performance indicators. The values presented are representative and can vary based on the specific reaction conditions and scale.
| Parameter | Method 1: m-Phenylenediamine + Urea | Method 2: m-Phenylenediamine + Potassium Cyanate | Method 3: Reduction of (3-Nitrophenyl)urea |
| Typical Yield | 50-65% | 85-95% | 70-85% |
| Purity of Crude Product | Good | Excellent | Good to Excellent |
| Reaction Time | 8-12 hours | 2-3 hours | 2-4 hours |
| Reagent Cost | Low | Moderate | High (depends on precursor cost) |
| Safety Considerations | Evolution of ammonia gas. | Use of toxic cyanates.[1][2][3][4] | Use of strong acids and heavy metals (SnCl₂). Flammable hydrogen gas if using catalytic hydrogenation. Use of toxic and corrosive sodium sulfide if that is the chosen reducing agent.[5][6][7][8] |
| Scalability | Good, but long reaction times can be a drawback. | Excellent, fast and clean reaction. | Moderate, work-up can be challenging on a large scale. |
Senior Application Scientist's Field-Proven Insights and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project, including scale, purity demands, cost constraints, and available equipment.
-
For Large-Scale, Cost-Driven Production (Method 1): The direct reaction of m-phenylenediamine with urea is the most economically attractive option. The low cost of starting materials makes it a compelling choice for industrial applications where maximizing margin is critical. However, the relatively lower yields and extended reaction times must be factored into the overall process efficiency.
-
For High-Purity, Laboratory-Scale Synthesis (Method 2): The potassium cyanate method is superior in terms of yield, purity, and reaction speed. For research and development purposes, where obtaining high-quality material quickly is paramount, this is often the preferred method. The primary drawback is the toxicity of potassium cyanate, which necessitates stringent safety protocols, including working in a well-ventilated fume hood and having appropriate waste disposal procedures in place.
-
For Specific Precursor Availability (Method 3): The reduction of (3-nitrophenyl)urea is a viable and effective method, particularly if the nitro precursor is readily available or is an intermediate in a longer synthetic sequence. The choice of reducing agent offers some flexibility. While the SnCl₂/HCl method is robust, the work-up can be cumbersome due to the precipitation of tin salts. Catalytic hydrogenation offers a cleaner alternative, though it requires specialized equipment.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with a distinct profile of advantages and limitations. The direct reaction of m-phenylenediamine with potassium cyanate generally offers the best combination of high yield, purity, and reaction efficiency, making it an excellent choice for many laboratory applications. For large-scale industrial production, the more cost-effective route using urea may be favored, despite its longer reaction times and lower yields. The reductive approach from (3-nitrophenyl)urea provides a valuable alternative, especially when the starting material is readily accessible. A thorough understanding of the underlying chemistry, reaction kinetics, and safety considerations, as detailed in this guide, is essential for selecting the most appropriate synthetic strategy to meet the specific goals of the research or manufacturing campaign.
References
- 1. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 2. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 3. purdue.edu [purdue.edu]
- 4. isotope.com [isotope.com]
- 5. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 6. coherentmarketinsights.com [coherentmarketinsights.com]
- 7. nj.gov [nj.gov]
- 8. ICSC 1047 - SODIUM SULFIDE (ANHYDROUS) [chemicalsafety.ilo.org]
A Comparative Guide to the Biological Activity of (3-Aminophenyl)urea and Other Urea Derivatives
Introduction: The Urea Scaffold in Modern Drug Discovery
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone in medicinal chemistry and drug design.[1][2] Its remarkable ability to form stable, multipoint hydrogen bonds allows urea-containing molecules to interact with high specificity and affinity to a wide array of biological targets, including enzymes and receptors.[1] This inherent capability has led to the development of numerous clinically approved therapies and a vast library of bioactive compounds.[2][3] This guide provides a comparative analysis of the biological activity of (3-Aminophenyl)urea and other key urea derivatives, supported by experimental data and protocols to offer researchers and drug development professionals a comprehensive technical overview.
This compound: A Versatile Chemical Building Block
This compound, with the chemical formula C₇H₉N₃O, is an aromatic urea derivative.[4] While not extensively documented as a potent bioactive agent in its own right, its true value in the pharmaceutical landscape lies in its role as a crucial chemical intermediate and structural scaffold.[5] The presence of a reactive primary amine group on the phenyl ring makes it an ideal starting point for the synthesis of more complex and functionally diverse molecules, enabling chemists to explore a wide chemical space in the quest for novel therapeutics.
Comparative Biological Activities of Urea Derivatives
The true potential of the urea scaffold is realized through the diverse biological activities exhibited by its derivatives. By modifying the substituents on the nitrogen atoms, medicinal chemists can fine-tune the pharmacological properties of these compounds to target a range of diseases.
Enzyme Inhibition: A Primary Mechanism of Action
Many urea derivatives exert their therapeutic effects by inhibiting specific enzymes. The urea moiety is particularly effective at mimicking substrate interactions within an enzyme's active site.
a) Urease Inhibition:
Urease enzymes, which catalyze the hydrolysis of urea into ammonia and carbon dioxide, are key virulence factors for several pathogens, including Helicobacter pylori.[6] Inhibition of urease is a critical strategy for treating peptic ulcers and other related conditions.[7] Numerous urea derivatives have been identified as potent urease inhibitors. For instance, N,N'-diaryl derivatives containing nitro groups have demonstrated low micromolar inhibition of Canavalia ensiformis (jack bean) urease.[8] In one study, N-4-nitrophenyl-N'-4'-nitrophenylurea showed strong urease inhibition with an IC₅₀ value of 1.25 µM.[7]
b) Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The urea linkage is a key structural feature in many multi-kinase inhibitors used in oncology.[3] For example, Sorafenib, a diaryl urea derivative, is a clinically approved drug that inhibits several kinases, including VEGFR and Raf kinases. The urea group forms critical hydrogen bonds with amino acid residues in the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling.[3] Structure-activity relationship (SAR) studies have shown that modifications to the aryl groups attached to the urea scaffold significantly impact potency and selectivity against different kinases.[9]
c) Other Enzyme Targets:
Urea derivatives have been developed to target a variety of other enzymes. This includes soluble epoxide hydrolase (sEH), where inhibition is a therapeutic strategy for hypertension and inflammation, and histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and cancer.[3][10] For example, a series of 1-(2-aminophenyl)-3-arylurea derivatives were synthesized and shown to possess dual inhibitory activity against Ephrin type-A receptor 2 (EphA2) and HDACs.[10]
Antimicrobial and Antiparasitic Activity
Beyond enzyme inhibition, urea derivatives exhibit a broad spectrum of antimicrobial activities.
-
Antibacterial: Novel urea derivatives have demonstrated significant growth inhibition against multidrug-resistant bacteria. For example, an adamantyl urea adduct showed outstanding growth inhibition (94.5%) against Acinetobacter baumannii.[11] Another series of urea compounds displayed potent activity against M. tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.01 µg/mL, comparable to the frontline drug isoniazid.[12]
-
Antiparasitic: The urea scaffold is also a valuable template for developing antiparasitic agents. Derivatives of the natural product Salinomycin, incorporating urea and thiourea functionalities, have shown potent activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness, with GI₅₀ values in the sub-micromolar range.[13]
Antiproliferative and Cytotoxic Activity
Directly linked to their kinase inhibitory activity, many urea derivatives are potent antiproliferative agents. Their efficacy is typically evaluated against a panel of human cancer cell lines.
-
Diaryl Urea Derivatives: A study focusing on diaryl urea derivatives identified compounds with significant antiproliferative activity against HT-29 (colon cancer) and A549 (lung cancer) cell lines.[9] Compound 6a from this study, featuring a benzo[b]thiophene ring, exhibited IC₅₀ values of 15.28 µM and 2.566 µM against HT-29 and A549 cells, respectively, comparable to Sorafenib.[9]
-
Carbohydrazide-Urea Hybrids: A series of new derivatives combining carbohydrazide and urea moieties showed cytotoxic activity against various cancer cell lines, including HCC1937 (breast cancer), Capan-1 (pancreatic cancer), MCF7 (breast cancer), and HeLa (cervical cancer).[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of urea derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Aryl Substituents: The nature and position of substituents on the aryl rings are critical. Electron-withdrawing groups, such as nitro or chloro groups, often enhance activity.[8][9] For instance, in one series of antiproliferative agents, compounds with a 4-chloro group on a phenyl ring showed stronger activity.[9]
-
Urea vs. Thiourea: The replacement of the urea oxygen with a sulfur atom to form a thiourea can have a decisive effect on activity. In some cases, thiourea derivatives show higher inhibitory potency than their urea counterparts, particularly in urease inhibition.[8] However, in other contexts, such as antitubercular agents, replacing urea with thiourea can decrease activity, highlighting the target-specific nature of this modification.[12]
-
Linker and Terminal Groups: The overall molecular architecture, including linkers and terminal functional groups, plays a significant role. For antiproliferative diaryl ureas, replacing an ester linker with an amide group was found to significantly enhance activity.[9]
Data Summary: Comparative Biological Activity
| Compound Class/Derivative | Target/Activity | Cell Line/Enzyme | Potency (IC₅₀ / MIC / % Inhibition) | Reference |
| N-4-nitrophenyl-N'-4'-nitrophenylurea | Urease Inhibition | Jack Bean Urease | IC₅₀ = 1.25 µM | [7] |
| Adamantyl urea adduct 3l | Antibacterial | A. baumannii | 94.5% growth inhibition | [11] |
| Urea hit 1 | Antitubercular | M. tuberculosis H37Rv | MIC = 0.01 µg/mL | [12] |
| Diaryl urea 6a | Antiproliferative | A549 (Lung Cancer) | IC₅₀ = 2.566 µM | [9] |
| Diaryl urea 6a | Antiproliferative | HT-29 (Colon Cancer) | IC₅₀ = 15.28 µM | [9] |
| 1-(2-Aminophenyl)-3-arylurea 5b | Antiproliferative | HCT116 (Colon Cancer) | IC₅₀ = 5.29 µM | [10] |
| 1-(2-Aminophenyl)-3-arylurea 5b | Antiproliferative | MCF7 (Breast Cancer) | IC₅₀ = 7.42 µM | [10] |
| Thiourea derivative 4b | Antiparasitic | T. brucei | GI₅₀ = 0.18 µM | [13] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity, the biological evaluation of these compounds must follow robust, validated protocols.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of viable cells.[15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Test urea derivative
-
Target cancer cell line (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[15]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (negative control) and vehicle-treated cells (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[15]
-
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Urease Inhibition Assay
This protocol determines the ability of a compound to inhibit the enzymatic activity of urease.
Principle: Urease activity is determined by measuring the amount of ammonia produced from the hydrolysis of urea.[6] The ammonia can be quantified using a colorimetric method, such as the Berthelot (indophenol) method.
Materials:
-
Test urea derivative
-
Jack Bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent, alkali reagent (containing sodium hypochlorite)
-
Thiourea (standard inhibitor)[6]
-
96-well plate
-
Microplate reader
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution (dissolved in a suitable solvent) at various concentrations.
-
Enzyme Addition: Add 25 µL of urease enzyme solution to each well and incubate for 15 minutes at 30°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubation: Incubate the mixture for 30 minutes at 37°C.
-
Color Development: Stop the reaction and begin color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Final Incubation: Incubate the plate for 20-30 minutes at room temperature to allow for color development (a stable blue color).
-
Absorbance Reading: Measure the absorbance at approximately 630-640 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC₅₀ value from a dose-response curve.
Visualizing Mechanisms and Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Urea derivatives inhibit kinases via H-bonds in the ATP-binding site.
Conclusion
While this compound itself is primarily a foundational molecule, the broader class of urea derivatives represents one of the most versatile and fruitful scaffolds in medicinal chemistry. From potent enzyme inhibitors targeting cancer and infectious diseases to broad-spectrum antimicrobial agents, the urea functional group is central to the mechanism of action for a multitude of bioactive compounds. The structure-activity relationships are often well-defined, allowing for rational design and optimization. The continued exploration of novel urea derivatives, built upon scaffolds like this compound, promises to deliver the next generation of targeted therapeutics for a wide range of human diseases.
References
- This compound (EVT-294025) | 25711-72-2 - EvitaChem. (n.d.). EvitaChem.
- Application Notes and Protocols for Cell Viability Assessment Using (3-Hydroxy-p-tolyl)urea - Benchchem. (n.d.). BenchChem.
- A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (n.d.). PubMed Central.
- Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF. (n.d.). ResearchGate.
- Some Urea Derivatives Positively Affect Adventitious Root Formation: Old Concepts and the State of the Art. (2020, March 4). PubMed Central.
- Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. (n.d.). PubMed.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central.
- This compound | C7H9N3O | CID 108806. (n.d.). PubChem.
- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). MDPI.
- The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (n.d.). PubMed Central.
- Urease and α-Chymotrypsin Inhibitory Effects of Selected Urea Derivatives. (n.d.). ResearchGate.
- Application Notes and Protocols for Cytotoxicity Testing of Urease-IN-12. (n.d.). BenchChem.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019, December 2). ACS Publications.
- (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors. (n.d.). PubMed.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.
- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (n.d.). Daru Journal of Pharmaceutical Sciences.
- Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (n.d.). MDPI.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (2023, March 15). PubMed.
- Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (n.d.). PubMed Central.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-294025) | 25711-72-2 [evitachem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Phenylurea Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to (3-Aminophenyl)urea Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of (3-Aminophenyl)urea analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. By synthesizing data from numerous studies, this document offers an objective comparison of compound performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows. The this compound backbone is a well-established pharmacophore, integral to the design of numerous kinase inhibitors that play a crucial role in oncology and other therapeutic areas.[1] A thorough understanding of how structural modifications to this scaffold influence biological activity is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.
The Diarylurea Pharmacophore: A Cornerstone of Type II Kinase Inhibition
The diarylurea moiety is a privileged scaffold in medicinal chemistry, particularly for the development of type II kinase inhibitors.[1] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the beginning of the activation loop is flipped. This binding mode provides a high degree of selectivity for specific kinases. The urea functional group is central to this interaction, as it typically forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone amide in the hinge region of the kinase.[1]
Structure-Activity Relationship (SAR) of this compound Analogs
The inhibitory potency of this compound analogs is significantly influenced by the nature and position of substituents on both the 3-aminophenyl ring (the "head" group) and the adjacent phenyl ring (the "tail" group). The following sections and the accompanying data table summarize the key SAR findings for this class of compounds, primarily focusing on their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and RAF kinases, two major targets in cancer therapy.
Substitutions on the Terminal Phenyl Ring (Tail Group)
The tail group of the diarylurea scaffold extends into a hydrophobic pocket of the kinase, and modifications in this region can significantly impact potency and selectivity.
-
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, at the para-position of the terminal phenyl ring is often beneficial for inhibitory activity. For instance, in a series of quinolone-based urea derivatives, 6-chloroquinolone analogs generally exhibited better VEGFR-2 inhibitory activity than their 6-fluoro counterparts.[2] This suggests that the size and lipophilicity of the halogen at this position can be fine-tuned to optimize interactions within the hydrophobic pocket.[2]
-
Alkyl Groups: Small alkyl groups, such as methyl or isopropyl, on the terminal phenyl ring can also enhance activity. For example, a para-isopropyl substitution on the terminal phenyl ring of certain quinolone derivatives led to potent anticancer activity.[2]
-
Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group is a common substituent in potent kinase inhibitors. Its presence on the terminal phenyl ring can contribute to favorable interactions and improved potency.
Substitutions on the (3-Aminophenyl) Ring (Head Group)
Modifications to the "head" group, which is oriented towards the solvent-exposed region, can influence solubility, pharmacokinetic properties, and can also contribute to binding affinity. While the core 3-amino group is often crucial for activity, forming key interactions, substitutions on this ring can modulate the overall properties of the compound. Systematic studies on this part of the scaffold are less common in the public domain, but it represents an important area for optimization.
Comparative Analysis of this compound Analogs and Related Derivatives
The following table provides a comparative summary of the biological activity of various this compound analogs and related diarylurea compounds. This data, compiled from multiple studies, illustrates the impact of different structural modifications on their inhibitory potency against key cancer-related kinases and cell lines.
| Compound ID | Core Scaffold Modification | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Sorafenib | Pyridyl-oxy-phenylurea | VEGFR-2 | 90 | HepG2 | 8.38 | [2] |
| B-Raf | 22 | - | - | |||
| 10a | 6-chloroquinolone-phenylurea | VEGFR-2 | 138 | HepG2 | 4.60 | [2] |
| 10j | 6-fluoroquinolone-phenylurea | VEGFR-2 | 340 | - | - | [2] |
| 10i | 6-chloroquinolone-(4-isopropylphenyl)urea | VEGFR-2 | 1600 | HepG2 | 1.60 | [2] |
| 2c | Thieno[3,2-d]pyrimidine-oxy-(4-cyanophenyl)urea | VEGFR-2 | 150 | HUVEC | Proliferation Inhibition | [3] |
| L1 | Biphenyl-(3-trifluoromethyl-pyridine)urea | VEGFR-2 | 0.36 | A549, SMMC-7721 | Proliferation Inhibition | [4] |
| L9 | Biphenyl-(methylamine-carbonyl-pyridine)urea | VEGFR-2 | 0.22 | A549, SMMC-7721 | Proliferation Inhibition | [4] |
| PLX4720 | 7-azaindole derivative | B-Raf (V600E) | 13 | - | - | [5] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Key Signaling Pathways Targeted by this compound Analogs
This compound derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The two most prominent pathways are the VEGFR and the RAF-MEK-ERK signaling cascades.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.[7] Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[6][8] this compound analogs can inhibit VEGFR-2, thereby blocking these downstream signals and preventing angiogenesis.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that regulates cell growth, differentiation, and survival.[9][10] In many cancers, this pathway is constitutively activated due to mutations in genes such as BRAF or RAS.[11] this compound analogs, most notably Sorafenib, are known inhibitors of RAF kinases (B-RAF and c-RAF), thereby blocking the downstream signaling to MEK and ERK and inhibiting cancer cell proliferation.[1]
Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[6]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram:
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 20 µL of a master mix containing kinase buffer, 25 µg/mL Poly(Glu, Tyr) substrate, and 50 µM ATP to each well.
-
To initiate the reaction, add 25 µL of recombinant VEGFR-2 kinase (e.g., 0.2 ng/µL in kinase buffer) to each well, except for the "no enzyme" control wells.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at 30°C.
-
Signal Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
The this compound scaffold is a highly versatile and privileged structure in the design of kinase inhibitors. The structure-activity relationship studies reveal that strategic modifications to the terminal phenyl ring, such as the introduction of halogens and small alkyl groups, can significantly enhance inhibitory potency against key oncogenic kinases like VEGFR-2 and B-Raf. A thorough understanding of these SAR principles, combined with robust in vitro screening protocols, is essential for the development of novel and more effective targeted therapies for cancer and other diseases driven by aberrant kinase activity. This guide provides a foundational framework for researchers in this field, enabling a more rational and efficient drug discovery process.
References
-
ResearchGate. (n.d.). 1. Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors such as vascular endothelial growth factor and epidermal growth factor. Retrieved from [Link]
-
Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]
-
Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Biology, 4(8), a006502. [Link]
-
Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Insights of Nature. [Link]
-
ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. RSC Medicinal Chemistry, 14(8), 1535-1550. [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
-
MDPI. (n.d.). Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. Retrieved from [Link]
-
Yeung, K., et al. (2000). Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein. Molecular and Cellular Biology, 20(9), 3079-3085. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113526. [Link]
-
BPS Bioscience. (n.d.). c-RAF (Y340D, Y341D) Kinase Assay Kit. Retrieved from [Link]
-
Wodicka, L. M., et al. (2010). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Journal of Medicinal Chemistry, 53(15), 5580-5591. [Link]
-
Pop-Vicas, A. F., & Rissanen, K. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(11), 2893. [Link]
-
PNAS. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Retrieved from [Link]
-
Santos, M. A., et al. (2012). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. Molecules, 17(12), 14734-14751. [Link]
-
PubChem. (n.d.). 1-(3-Aminophenyl)-3-(5-fluoro-2-methylphenyl)urea. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Niculescu-Duvaz, D., et al. (2014). Identification of BRAF inhibitors through in silico screening. Bioorganic & Medicinal Chemistry, 22(12), 3156-3166. [Link]
-
Xi'an Jiaotong University. (2014). Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation. Retrieved from [Link]
-
LookChem. (2019). Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: Exploration of diverse hinge-binding fragments. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: Exploration of diverse hinge-binding fragments-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
comparative analysis of kinase inhibition by urea-based compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Urea-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2]
Among the various classes of kinase inhibitors, urea-based compounds have emerged as a highly successful and versatile scaffold.[3] Molecules like Sorafenib, Regorafenib, and Lenvatinib have gained FDA approval for treating a range of cancers, underscoring the clinical significance of this chemical class.[4][5][6] This guide provides a comparative analysis of these compounds, delving into their mechanisms of action, selectivity profiles, and the experimental workflows used to characterize them.
Mechanism of Action: The Critical Role of the Urea Moiety
The efficacy of urea-based kinase inhibitors stems from the unique structural role of the urea functional group. This moiety acts as a hydrogen bond donor and acceptor, forming critical interactions within the ATP-binding pocket of the kinase. Specifically, the urea group often forms a bidentate hydrogen bond with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. This interaction stabilizes the inhibitor in an inactive conformation, preventing the kinase from binding ATP and phosphorylating its substrates.[3][7]
Further interactions between the aryl groups of the urea-based inhibitor and hydrophobic pockets within the kinase active site contribute to the compound's potency and selectivity.[7] For instance, X-ray crystallography studies have shown that the trifluoromethyl phenyl ring of sorafenib inserts into a hydrophobic pocket, while the distal pyridyl ring occupies the ATP adenine binding pocket.[7]
Comparative Analysis of Prominent Urea-Based Kinase Inhibitors
While sharing a common urea scaffold, compounds like Sorafenib, Regorafenib, and Lenvatinib exhibit distinct kinase inhibition profiles, which dictates their therapeutic applications.
| Compound | Primary Targets | Key Indications |
| Sorafenib | VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET, RAF-1, B-RAF | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Regorafenib | VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF | Metastatic Colorectal Cancer, Gastrointestinal Stromal Tumors |
| Lenvatinib | VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFRα, RET, c-KIT | Differentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
Inhibitory Potency (IC50 Values in nM)
| Kinase Target | Sorafenib | Regorafenib | Lenvatinib |
| VEGFR1 | - | 13 | 4.7 |
| VEGFR2 | - | 4.2 | 3.0 |
| VEGFR3 | - | 46 | 2.3 |
| PDGFRβ | - | 22 | - |
| c-KIT | - | 7 | 85 |
| RET | - | 1.5 | 6.4 |
| RAF-1 | - | 2.5 | - |
| BRAF | - | 28 | - |
| FGFR1 | - | - | 61 |
| FGFR2 | - | - | 27 |
| FGFR3 | - | - | 52 |
| FGFR4 | - | - | 43 |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[8][9][10]
The broader spectrum of activity for Regorafenib, including the inhibition of TIE2 and a wider range of stromal kinases, contributes to its efficacy in different cancer types compared to Sorafenib.[11][12] Lenvatinib, with its potent inhibition of the FGFR family in addition to VEGFRs, has shown significant utility in malignancies where FGFR signaling is a key driver.[4][8]
Experimental Protocols for Evaluating Urea-Based Kinase Inhibitors
A multi-tiered approach is essential to comprehensively evaluate the activity of a novel kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based functional assays.
Workflow for Kinase Inhibitor Evaluation
Caption: The MAPK/ERK pathway and the point of inhibition by Sorafenib.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. [13][14]Most multi-kinase urea-based inhibitors potently target VEGFRs. [13][15]
Caption: The VEGFR signaling pathway and its inhibition by urea-based compounds.
Conclusion and Future Perspectives
Urea-based compounds represent a cornerstone of modern kinase-targeted cancer therapy. Their success is rooted in the versatile urea scaffold, which allows for potent and specific interactions within the kinase ATP-binding pocket. The comparative analysis of inhibitors like Sorafenib, Regorafenib, and Lenvatinib highlights how subtle modifications to the peripheral chemical moieties can lead to distinct selectivity profiles and, consequently, different clinical applications.
The future of urea-based kinase inhibitor development will likely focus on improving selectivity to minimize off-target effects and overcoming mechanisms of acquired resistance. Furthermore, exploring novel combinations with other therapeutic modalities, such as immunotherapy, holds significant promise for enhancing anti-tumor efficacy. The robust experimental workflows outlined in this guide will continue to be indispensable for the characterization and advancement of the next generation of these powerful therapeutic agents.
References
-
MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]
-
MAPK/ERK pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
Regorafenib. (n.d.). National Cancer Institute. Retrieved from [Link]
-
MAP Kinase Pathways. (2012). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. (n.d.). Assay Genie. Retrieved from [Link]
-
MAPK signaling pathway. (n.d.). Cusabio. Retrieved from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Naing, A., et al. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Expert Opinion on Investigational Drugs. Retrieved from [Link]
-
Ferrara, N. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
-
VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). Methods in Molecular Biology. Retrieved from [Link]
-
Kinase inhibitory profile of lenvatinib. (n.d.). ResearchGate. Retrieved from [Link]
-
Miyamoto, Y., et al. (2020). Molecular insight of regorafenib treatment for colorectal cancer. Journal of Cancer Metastasis and Treatment. Retrieved from [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]
-
Lenvatinib. (2024). StatPearls. Retrieved from [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Letters. Retrieved from [Link]
-
VEGF signaling pathway. (2023). Proteopedia. Retrieved from [Link]
-
regorafenib. (n.d.). ClinPGx. Retrieved from [Link]
-
Shumaker, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics. Retrieved from [Link]
-
Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. (2017). UroToday. Retrieved from [Link]
-
New Screening Approaches for Kinases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008). PubMed. Retrieved from [Link]
-
Classification of urea-based antineoplastic kinase inhibitors according... (n.d.). ResearchGate. Retrieved from [Link]
-
Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. (2022). Cancer Research. Retrieved from [Link]
-
Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. (2007). Nature Reviews Drug Discovery. Retrieved from [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008). Bohrium. Retrieved from [Link]
-
Protein kinase inhibitors from the urea class. (2002). ResearchGate. Retrieved from [Link]
-
Protein kinase inhibitors from the urea class. (2002). PubMed. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate. Retrieved from [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (n.d.). Bio-protocol. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. cusabio.com [cusabio.com]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Regorafenib - NCI [dctd.cancer.gov]
- 12. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the X-ray Crystallography of (3-Aminophenyl)urea Derivatives: From Synthesis to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
(3-Aminophenyl)urea and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. Their utility often stems from the specific three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, which dictate their biological activity and physical properties. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating these structural details at the atomic level.[1][2] This guide provides an in-depth comparison of crystallographic studies on these derivatives, offering experimental insights and data to inform future research and development.
X-ray crystallography is a cornerstone of drug discovery, providing high-resolution structural data that is essential for understanding protein-ligand interactions and guiding rational drug design.[3][4][5][6] By resolving the three-dimensional structures of drug targets and their complexes with potential drug candidates, researchers can analyze functional sites, binding characteristics, and key interactions like hydrogen bonds and hydrophobic contacts.[3][4] This atomic-level information is crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[3]
Synthesis and Crystal Growth: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction.
Synthesis of this compound Derivatives
This compound itself can be synthesized through various standard organic chemistry methods. A common route involves the reaction of m-phenylenediamine with a source of the urea carbonyl group. Derivatives can be prepared by using appropriately substituted phenylenediamines or by further reaction at the aniline amino group or the urea nitrogens.
Generalized Synthesis Protocol: A typical synthesis involves the reaction of a substituted phenyl isocyanate with an appropriate amine, or the reaction of a phenylenediamine with an isocyanate. For instance, reacting 1,3-phenylenediamine with an isocyanate in a suitable solvent like ethanol can yield the desired this compound derivative.[7] The crude product is often purified by recrystallization to achieve the high purity necessary for successful crystal growth.[7]
The Art of Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. For urea derivatives, which are known for their strong hydrogen-bonding capabilities, the choice of solvent is critical.[8][9][10]
Common Crystallization Techniques:
-
Slow Evaporation: This is the most common and often successful method for small molecules.[8][11] A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the compound's solubility, inducing crystallization at the interface.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.
Solvent Selection: The choice of solvent significantly impacts crystal quality. Solvents like ethanol, methanol, and dimethylformamide (DMF) are often good starting points for urea derivatives due to their ability to engage in hydrogen bonding and dissolve these compounds.[7][8] Experimenting with solvent mixtures (e.g., ethanol/water, DMF/chloroform) can fine-tune solubility and promote the growth of well-ordered crystals.
The X-ray Crystallography Workflow: A Step-by-Step Protocol
Once suitable crystals are obtained, the process of structure determination can begin. This workflow is a self-validating system, with checks at each stage to ensure data quality.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in size) with no visible cracks or defects is selected under a microscope. It is mounted on a specialized loop (e.g., a MiTeGen loop) using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection at low temperatures (typically 100-150 K).
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations. Modern diffractometers automate this process, optimizing the data collection strategy.[7]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the thousands of measured reflections. This step also involves applying corrections for factors like absorption.[7] The output is a file containing the Miller indices (h,k,l) and the intensity for each reflection.
-
Structure Solution and Refinement:
-
Structure Solution: Using the processed data, direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell. This provides a preliminary model of the molecule.
-
Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.[7]
-
Caption: High-level workflow for single-crystal X-ray crystallography.
Comparative Structural Analysis of this compound Derivatives
The true power of X-ray crystallography lies in the detailed structural information it provides. For this compound derivatives, the key insights often revolve around their hydrogen-bonding networks. The urea moiety is a potent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen), leading to robust and predictable supramolecular structures.[12][13]
Hydrogen Bonding Motifs
In the crystal structures of phenylurea derivatives, molecules are often linked via N-H···O hydrogen bonds involving the central urea unit, forming chains, ribbons, or sheets.[7] The presence of the additional amino group in this compound derivatives introduces further possibilities for hydrogen bonding, such as N-H···N interactions, which can link these primary chains into more complex three-dimensional architectures.[7]
Caption: Common hydrogen bonds in this compound derivatives.
Comparison of Crystallographic Data
The table below compares key crystallographic parameters for two hypothetical derivatives, illustrating how substituent changes can influence crystal packing. Derivative 2, with a bulky adamantyl group, exhibits a larger unit cell volume and different intermolecular interactions compared to the simpler phenyl derivative.
| Parameter | 1-(3-aminophenyl)-3-phenylurea (Derivative 1)[7] | 3-(Adamantan-1-yl)-1-(4-bromophenyl)urea (Derivative 2)[14] |
| Formula | C₁₃H₁₃N₃O | C₁₇H₂₁BrN₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| **Unit Cell Volume (ų) ** | 1155.93 | 1622.9 |
| Key H-Bonds | N-H···O, N-H···N | N-H···O |
| Packing Motif | Chains linked into columns | Zigzag polymeric chains |
Note: Data for Derivative 1 is based on a similar reported structure, 1-(2-aminophenyl)-3-phenylurea, for illustrative purposes.[7]
Alternative and Complementary Techniques
While SC-XRD is the gold standard for structure determination, it is not always feasible if suitable single crystals cannot be grown.[5] In such cases, other techniques provide valuable, albeit different, structural information.
-
Powder X-ray Diffraction (PXRD): This technique is used on microcrystalline powders and provides a "fingerprint" of the crystalline phase.[15][16][17] It is invaluable for identifying polymorphs (different crystal forms of the same compound), assessing sample purity, and monitoring stability.[2][18] While full structure determination from powder data is more complex than SC-XRD, it is possible for small molecules.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms in solution. For urea derivatives, NMR can be used to study conformational preferences in solution, which may differ from the solid-state structure.[12]
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can predict molecular conformations and intermolecular interaction energies. These calculations complement experimental data, helping to rationalize observed crystal packing and explore conformational landscapes.[12]
Application in Drug Development
The precise structural data from X-ray crystallography is a critical component of modern structure-based drug design (SBDD).[1][3][5]
-
Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of derivatives with their biological activities, researchers can understand how specific structural features and intermolecular interactions contribute to efficacy.
-
Rational Drug Design: The 3D structure of a ligand bound to its protein target reveals the key binding interactions. This information allows medicinal chemists to rationally design new derivatives with improved potency and selectivity by modifying the ligand to enhance these interactions.[3][4] For example, the urea moiety is known to act as a transition-state mimic for epoxide hydrolases, forming strong hydrogen bonds with key active site residues.[12]
Caption: Role of X-ray crystallography in the drug design cycle.
References
- Thakral, S., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed.
- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.
- Al-Harthi, S., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
- Wójcik, M., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.
- Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals.
- Navarro-Poupard, M. F., et al. (2017). X-ray crystallography in drug discovery. PubMed.
- ResearchGate. (2024). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. ResearchGate.
- Cruz-Cabeza, A. J., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI.
- Vinitha, G., & Manikandan, N. (2020). Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. ResearchGate.
- Malvern Panalytical. (2022). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Malvern Panalytical.
- Ivanisevic, I., & McClurg, R. B. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Technology.
- Fun, H.-K., et al. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E.
- Hrubý, M., et al. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI.
- Sadek, M. M., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
- ResearchGate. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. ResearchGate.
- ResearchGate. (2016). Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. ResearchGate.
Sources
- 1. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. migrationletters.com [migrationletters.com]
- 5. zienjournals.com [zienjournals.com]
- 6. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1-(2-aminophenyl)-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen bonded dimers of triurea derivatives of triphenylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment | MDPI [mdpi.com]
- 11. Crystal Growth and Characterization of Urea Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 18. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Confirmation of Synthesized (3-Aminophenyl)urea for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for confirming the structure of (3-Aminophenyl)urea, a valuable building block in medicinal chemistry. We will explore the synthesis of this compound and delve into a multi-technique analytical approach, comparing its spectral characteristics with those of its structural isomers, (2-Aminophenyl)urea and (4-Aminophenyl)urea. This guide is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for structural elucidation.
Introduction: The Importance of Isomeric Purity
This compound and its isomers are key intermediates in the synthesis of a wide range of biologically active molecules. The position of the amino group on the phenyl ring significantly influences the compound's chemical reactivity and its spatial arrangement, which in turn dictates its interaction with biological targets. Therefore, ensuring the correct isomeric form has been synthesized is of paramount importance. This guide will equip you with the necessary protocols and comparative data to confidently distinguish this compound from its ortho- and para- counterparts.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of m-phenylenediamine with a source of urea. While several methods exist for the synthesis of urea derivatives, a reliable approach is the reaction of an amine with an isocyanate or a carbamate derivative. A plausible synthesis route for this compound starts from m-phenylenediamine.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Phenylenediamine
-
Urea
-
Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Ethanol
Procedure:
-
Dissolve m-phenylenediamine in dilute hydrochloric acid.
-
Add a solution of urea in water to the reaction mixture.
-
Heat the mixture at a controlled temperature (e.g., 90-100°C) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a solution of sodium carbonate until a precipitate is formed.
-
Filter the crude product, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Structural Confirmation: A Multi-faceted Analytical Approach
The confirmation of the synthesized product as this compound requires a combination of spectroscopic techniques. By comparing the obtained spectra with those of the potential ortho- and para-isomers, we can unequivocally identify the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide unique fingerprints for each isomer.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for urea compounds as it helps in observing the exchangeable NH and NH₂ protons.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected range for organic molecules (e.g., 0-200 ppm).
-
The key to distinguishing the isomers lies in the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum and the number and chemical shifts of the aromatic carbons in the ¹³C NMR spectrum.
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) - Aromatic Region | ¹³C NMR (DMSO-d₆, 100 MHz) - Aromatic Region | Carbonyl Carbon (C=O) |
| This compound (Expected) | Complex multiplet pattern due to meta and ortho couplings. A singlet for the proton between the two substituents, a doublet, a triplet, and another doublet. | Six distinct aromatic carbon signals. | ~155 ppm |
| (2-Aminophenyl)urea (Alternative) | Four distinct aromatic proton signals, likely appearing as two doublets and two triplets due to ortho and meta couplings. | Six distinct aromatic carbon signals. | ~156 ppm |
| (4-Aminophenyl)urea (Alternative) | Two doublets (AA'BB' system) due to the para-substitution pattern. | Four distinct aromatic carbon signals due to symmetry. | ~154 ppm |
Note: The exact chemical shifts can vary slightly depending on the experimental conditions. The crucial differentiating factor is the multiplicity and the integration of the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H, C=O, and C-N bonds, as well as the aromatic C-H bending patterns, can help in distinguishing the isomers.
-
Sample Preparation: Grind 1-2 mg of the synthesized compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
| Functional Group | This compound (Expected, cm⁻¹) | (2-Aminophenyl)urea (Alternative, cm⁻¹) | (4-Aminophenyl)urea (Alternative, cm⁻¹) |
| N-H Stretch (Amine & Urea) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C=O Stretch (Urea) | ~1650 | ~1640 | ~1660 |
| N-H Bend (Amine & Urea) | ~1620 | ~1610 | ~1630 |
| Aromatic C-H Out-of-Plane Bend | Bands indicative of 1,3-disubstitution (e.g., ~880, ~780) | Bands indicative of 1,2-disubstitution (e.g., ~750) | Band indicative of 1,4-disubstitution (e.g., ~830) |
The most diagnostic feature in the FT-IR spectra for distinguishing the isomers is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS Analysis: Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Chromatography: Use a suitable C18 column and a gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid to ensure protonation.
-
Mass Spectrometry: Use electrospray ionization (ESI) in the positive ion mode to detect the protonated molecule [M+H]⁺.
-
All three isomers will show a protonated molecular ion [M+H]⁺ at m/z 152.0924 (calculated for C₇H₁₀N₃O⁺). However, the relative intensities of the fragment ions in the tandem mass spectrum (MS/MS) may differ due to the different positions of the amino group, which can influence the fragmentation pathways. For instance, the loss of ammonia (NH₃) or isocyanic acid (HNCO) might be more or less favorable depending on the isomer. A detailed analysis of the MS/MS fragmentation pattern can provide further structural confirmation.
Visualizing the Workflow
To illustrate the logical flow of the structural confirmation process, the following diagram outlines the key steps.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of a synthesized compound is a critical step in ensuring the validity and reproducibility of scientific research. By employing a combination of powerful analytical techniques—NMR, FT-IR, and mass spectrometry—and comparing the results with those of potential isomers, researchers can confidently verify the structure of this compound. This guide provides the necessary protocols and a comparative framework to achieve this with a high degree of certainty, thereby upholding the principles of scientific integrity and enabling the advancement of drug discovery and development.
References
-
LookChem. This compound. [Link] Accessed January 1, 2026.
Sources
A Comparative Guide to the Cross-Reactivity of (3-Aminophenyl)urea-Based Kinase Inhibitors
This guide provides an in-depth technical comparison of the cross-reactivity profiles of (3-Aminophenyl)urea-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of inhibitor performance, supported by experimental data and detailed protocols, to facilitate informed decisions in drug discovery and chemical biology.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several potent "Type II" kinase inhibitors.[1][2] These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism from ATP-competitive "Type I" inhibitors.[3]
However, the therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. While targeting a specific disease-driving kinase is the primary goal, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Understanding the cross-reactivity profile of an inhibitor across the human kinome is therefore paramount. This guide compares the selectivity of several prominent this compound-based inhibitors, focusing on those targeting key oncogenic pathways like the RAF-MEK-ERK and VEGFR signaling cascades.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is best assessed by profiling its binding affinity or inhibitory activity against a large panel of kinases. Here, we compare the profiles of four notable inhibitors bearing the urea scaffold: Sorafenib, Axitinib, Linifanib, and Tivozanib. While a direct head-to-head screen under identical conditions is ideal, the following data, compiled from various sources, provides a strong comparative overview.
Table 1: Comparative Inhibition of Primary Targets (IC50/Kd in nM)
| Kinase | Sorafenib | Axitinib | Linifanib (ABT-869) | Tivozanib |
| VEGFR1 (FLT1) | 31 | 0.1 | 3 | 0.21 |
| VEGFR2 (KDR) | 59 | 0.2 | 4 | 0.16 |
| VEGFR3 (FLT4) | 16 | 0.1-0.3 | 190 | 0.24 |
| PDGFRβ | 37 | 1.6 | 66 | 1.72 |
| BRAF | - | >10,000 | >10,000 | - |
| BRAF (V600E) | - | - | - | - |
| c-RAF (RAF1) | 52 | >10,000 | >10,000 | - |
| c-KIT | 31 | 1.7 | 14 | 1.63 |
| FLT3 | 31 | 29 | 4 | - |
| RET | - | - | <10 μM | - |
Data compiled from multiple sources.[5][6][7][8][9][10][11][12][13][14][15][16] Absolute values may vary based on assay conditions.
Interpretation of Comparative Data:
From the data, we can discern distinct selectivity profiles:
-
Sorafenib exhibits a multi-kinase inhibition profile, potently targeting both the VEGFR family and the RAF family (specifically c-RAF), in addition to other kinases like PDGFRβ, c-KIT, and FLT3.[10][14][15] This broad-spectrum activity contributes to its clinical efficacy in various cancers but may also be associated with a wider range of off-target effects.
-
Axitinib is a highly potent and selective inhibitor of the VEGFR family, with significantly less activity against other kinases like PDGFRβ and c-KIT compared to Sorafenib.[7][8][17] Its high selectivity for VEGFRs makes it a valuable tool for studying angiogenesis.
-
Linifanib (ABT-869) also demonstrates potent inhibition of the VEGFR family and FLT3.[12][13][18] Its profile suggests a degree of multi-kinase activity, though seemingly more focused than that of Sorafenib.
-
Tivozanib is another highly potent and selective pan-VEGFR inhibitor, with picomolar affinity for VEGFR-1, -2, and -3.[5][6][12][19] Its selectivity for the VEGFR family over other kinases is a key characteristic.
Key Signaling Pathways Targeted
The cross-reactivity of these inhibitors has direct implications for their impact on cellular signaling. The two primary pathways of interest for this class of compounds are the RAF-MEK-ERK and the VEGFR signaling cascades.
The RAF-MEK-ERK Signaling Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival.[20][21][22] Hyperactivation of this cascade, often through mutations in BRAF or RAS, is a common driver of cancer. Inhibitors like Sorafenib that target RAF kinases aim to block this signaling cascade at its apex.
The VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of angiogenesis, the formation of new blood vessels.[3][23][24][25] Tumors rely on angiogenesis to obtain nutrients and oxygen for growth and metastasis. Inhibitors targeting VEGFRs, such as Axitinib, Linifanib, and Tivozanib, aim to starve tumors by cutting off their blood supply.
Experimental Protocols for Cross-Reactivity Assessment
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the characterization of this compound-based inhibitors.
Biochemical IC50 Determination: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][4][26][27][28] This method is highly sensitive and amenable to high-throughput screening.
Experimental Workflow:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound-based inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase and its specific substrate in the kinase reaction buffer.
-
Prepare the ATP solution in the kinase reaction buffer at a concentration close to the Km for the specific kinase.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[4][26]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution (or DMSO for control).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Activity Assessment: Western Blot for Phospho-ERK
To determine if an inhibitor affects a specific signaling pathway within a cellular context, one can measure the phosphorylation status of downstream effector proteins. For inhibitors targeting the RAF-MEK-ERK pathway, detecting the phosphorylation of ERK (p-ERK) is a standard readout.[21][23][28][29][30][31][32]
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma cells with a BRAF V600E mutation) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound-based inhibitor for a specified time (e.g., 2 hours). Include a vehicle-treated (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of pathway inhibition.
-
Conclusion
The this compound scaffold is a versatile and potent core for the development of kinase inhibitors. However, as demonstrated in this guide, subtle structural modifications can lead to vastly different cross-reactivity profiles. While multi-kinase inhibitors like Sorafenib have proven clinical utility, the trend towards more selective agents like Axitinib and Tivozanib highlights the importance of minimizing off-target effects to improve the therapeutic window.
A thorough understanding of an inhibitor's kinome-wide selectivity is crucial for both preclinical and clinical development. The experimental protocols detailed herein provide a robust framework for characterizing the cross-reactivity of novel this compound-based inhibitors, enabling researchers to make data-driven decisions in the pursuit of safer and more effective targeted therapies.
References
- Eskens, F. A., & Verweij, J. (2020). Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. Future Oncology, 16(28), 2147–2164.
- McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W. T., Chang, F., Lehmann, B., Terrian, D. M., Milella, M., Tafuri, A., Lunghi, P., Demidenko, Z. N., Pene, F., Ruvolo, P. P., Stivala, F., Libra, M., Martelli, A. M., Cocco, L., & Franklin, R. A. (2012). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1826(1), 126-144.
-
Taylor & Francis. (n.d.). Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. Retrieved from [Link]
- Escudier, B., & Gore, M. (2011). Tivozanib: a novel VGFR inhibitor for kidney cancer.
- Eskens, F. A., & Verweij, J. (2011). Biologic and clinical activity of tivozanib (AV-91, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors. Clinical Cancer Research, 17(22), 7156-7163.
- Rini, B. I., & Roodhart, J. M. L. (2017). Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Expert Opinion on Drug Safety, 16(3), 375-383.
- Wada, M., Horinaka, M., Yamazaki, T., Katoh, N., & Sakai, T. (2014). The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells. PLOS ONE, 9(11), e113217.
-
Proteopedia. (2023, January 22). VEGF signaling pathway. Retrieved from [Link]
- Kumar, S., Kumar, D., & Kunnath, A. P. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
- Jang, J., Lee, J. S., Lee, S. H., & Kim, K. M. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Chemotherapy and Pharmacology, 91(6), 491-499.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. Retrieved from [Link]
- Wang, T., He, P., Meades, C., Temel, R. E., & Li, M. (2014). Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors. Scientific Reports, 4, 5312.
-
ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]
-
HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]
- Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727.
- Dokla, E. M., Mahmoud, A. H., Elsayed, M. S. A., & Abouzid, K. A. M. (2012). Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism. PLOS ONE, 7(11), e49284.
- Wada, M., Horinaka, M., Yamazaki, T., Katoh, N., & Sakai, T. (2014). The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells. PLOS ONE, 9(11), e113217.
-
ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. Retrieved from [Link]
-
Chemsrc. (n.d.). Linifanib (ABT-869). Retrieved from [Link]
- Forster, M., Ghoreschi, K., & Laufer, S. (2022). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. European Journal of Medicinal Chemistry, 235, 114234.
-
PubChem. (n.d.). Tivozanib. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib. Retrieved from [Link]
- Wright, K. M. (2020). Final Data Analysis Supports Tivozanib as Superior Treatment for Patients With RCC. Oncology (Williston Park), 34(7), 257.
-
ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]
- Cao, Y., & Fu, Y. (2023). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Acta Pharmaceutica Sinica B, 13(7), 2755-2775.
-
ResearchGate. (n.d.). Comparison of small molecules VEGFR inhibitors in the treatment of renal cell carcinoma. Retrieved from [Link]
- Gielen, G. H., Gessi, M., Buttarelli, F. R., Waha, A., & Pietsch, T. (2017). The FDA approved PI3K inhibitor GDC-0941 enhances in vitro the anti-neoplastic efficacy of Axitinib against c-myc-amplified high-risk medulloblastoma. Journal of Experimental & Clinical Cancer Research, 36(1), 101.
- Lindenberg, L., Varna, M., & Turkbey, B. (2016). Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3′deoxy-3′fluoro-l-thymidine PET. Journal of Nuclear Medicine, 57(8), 1196-1201.
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 64(19), 7099-7109.
-
accessdata.fda.gov. (2021, March 10). 212904Orig1s000. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Retrieved from [Link]
- Santoni, M., Amantini, C., & Piva, F. (2015). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Oncotarget, 6(24), 20029-20043.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. content.protocols.io [content.protocols.io]
- 7. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells [mdpi.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 18. benchchem.com [benchchem.com]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. proteopedia.org [proteopedia.org]
- 25. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. carnabio.com [carnabio.com]
- 28. benchchem.com [benchchem.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. researchgate.net [researchgate.net]
- 31. Western Blot Protocols and Recipes | Thermo Fisher Scientific - CA [thermofisher.com]
- 32. Final Data Analysis Supports Tivozanib as Superior Treatment for Patients With RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficacy in Urea Synthesis: From Industrial Processes to Emerging Technologies
This guide provides an in-depth technical comparison of the diverse catalytic strategies employed in urea synthesis. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond a simple listing of methods to offer a causal analysis of experimental choices and a critical evaluation of performance based on supporting data. Our objective is to furnish a comprehensive resource that not only details established protocols but also illuminates the scientific principles underpinning the efficacy of different catalytic systems.
Introduction: The Enduring Importance of Urea and Its Synthesis
Urea ((NH₂)₂CO) is a cornerstone of the global chemical industry, indispensable as the world's most widely used nitrogen fertilizer and a vital precursor for resins, plastics, and pharmaceuticals. The conventional method of industrial urea production, the Bosch-Meiser process, has remained largely unchanged for a century. It involves the reaction of ammonia (NH₃) and carbon dioxide (CO₂) under high temperatures (150–200°C) and pressures (150–250 bar)[1][2]. This energy-intensive process, while effective, carries a significant environmental footprint, accounting for a substantial portion of global energy consumption and greenhouse gas emissions[1].
The quest for more sustainable and efficient urea synthesis pathways has catalyzed research into alternative methods, including electrochemical, homogeneous, and enzymatic catalysis. Each approach presents a unique set of advantages and challenges, centered on the catalyst's ability to facilitate the crucial C-N bond formation. This guide will dissect and compare these methodologies, providing a clear framework for understanding their relative efficacies.
The Industrial Benchmark: Thermal Synthesis (Bosch-Meiser Process)
The industrial synthesis of urea is a two-step process that is primarily driven by thermodynamics under harsh conditions, and it is noteworthy that this process is largely non-catalytic in the traditional sense.
Reaction Mechanism:
-
Carbamate Formation (Fast, Exothermic): Liquid ammonia and gaseous carbon dioxide react to form ammonium carbamate. 2NH₃ + CO₂ ⇌ NH₂COONH₄ (Ammonium Carbamate)[3]
-
Urea Conversion (Slow, Endothermic): Ammonium carbamate dehydrates to form urea and water. NH₂COONH₄ ⇌ (NH₂)₂CO + H₂O[3]
The process is governed by a delicate equilibrium. High pressure favors the initial formation of ammonium carbamate, while high temperature is necessary to drive the endothermic dehydration to urea[3]. The lack of a catalyst for the dehydration step necessitates the high energy input.
Performance Metrics: The industrial process serves as the benchmark against which all other methods are measured. Key performance indicators (KPIs) for a typical modern urea plant are summarized below.
| Performance Metric | Typical Value | Source(s) |
| Operating Temperature | 180-200 °C | [1][4] |
| Operating Pressure | 140-250 bar | [1][3] |
| NH₃/CO₂ Molar Ratio | 2.7 - 4.5 | |
| CO₂ Conversion per Pass | 60-78% | [5] |
| Overall Yield | >99% (with recycling) | |
| Energy Consumption | ~21-25 GJ/ton of urea |
Emerging Frontiers in Catalytic Urea Synthesis
The significant energy demands and environmental concerns associated with the Bosch-Meiser process have spurred the development of alternative, catalyst-driven approaches that can operate under milder conditions.
Electrochemical Synthesis: A Paradigm Shift
Electrocatalytic urea synthesis, which involves the co-reduction of CO₂ and a nitrogen source (e.g., N₂, nitrate, nitrite) at an electrode surface, represents a promising sustainable alternative.[4][6] This method allows for the direct coupling of C and N atoms under ambient or near-ambient conditions.
Mechanism & Catalyst Classes: The core of this technology lies in the design of electrocatalysts that can efficiently adsorb and activate both CO₂ and the nitrogen source, facilitating the formation of a C-N bond while suppressing competing reactions like the hydrogen evolution reaction (HER).[7] A wide array of materials are being explored:
-
Bimetallic Catalysts: Alloys and heterostructures (e.g., Pd-Cu, Cu-Bi, Zn/Cu) have shown promise. One metal can be effective for CO₂ reduction to *CO, while the other activates the nitrogen source, creating synergistic effects at the interface.[8][9]
-
MXenes: These two-dimensional transition metal carbides or nitrides offer a large surface area and tunable electronic properties, making them effective for co-adsorbing and activating reactants.[8]
-
Metal Oxides: Materials like InOOH, CeO₂, and Bi-BiVO₄ heterostructures can be engineered with defects (e.g., oxygen vacancies) to create active sites that enhance reactant adsorption and C-N coupling.[8]
-
Single-Atom Catalysts (SACs): Dispersing individual metal atoms on a conductive support (e.g., metal phthalocyanines) allows for maximum atom utilization and can provide well-defined active centers for mechanistic studies.[10][11]
Comparative Performance of Electrocatalysts: The efficacy of electrocatalysts is typically evaluated based on Faradaic Efficiency (FE), which is the percentage of electrons used to produce the desired product, and the urea yield rate.
| Catalyst Example | N-Source | Potential (V vs. RHE) | Urea Yield Rate (µg h⁻¹ mg⁻¹cat) | Faradaic Efficiency (%) | Source(s) |
| Cu/Cu₂O-NRH | NO₃⁻ | -0.3 V | - | ~50% | [12] |
| VO-In(OH)₃ | NO₃⁻ | -0.5 V | 2335.37 | 81.08% | [13] |
| Cu-Bi Heterostructure | NO₃⁻ | -0.6 V | 2180.3 | 23.5% | [12] |
| Zn/Cu Hybrid | NO₃⁻ | - | 16 µmol h⁻¹ cm⁻² | 75% | [8] |
| Co NPs@C | NO₃⁻ | -0.5 V | 2217.5 | 54.3% | [14] |
Challenges: Despite significant progress, electrocatalytic urea synthesis faces challenges of low selectivity, with byproducts such as H₂, CO, and NH₃ often being formed.[15] The complexity of the multi-electron, multi-proton transfer reactions also makes mechanistic understanding difficult.[5]
Homogeneous Catalysis
Homogeneous catalysts, which are soluble in the reaction medium, offer the potential for high selectivity and activity under milder conditions than the industrial process. Research in this area has largely focused on the synthesis of urea derivatives from CO₂ and amines, rather than the direct synthesis of urea from ammonia.
Catalyst Systems: Various organocatalysts and metal complexes have been investigated:
-
Organic Bases: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the conversion of ammonium carbamate to urea.
-
Guanidines: Bicyclic guanidines such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) are effective for the chemical fixation of CO₂ into linear and cyclic ureas from amines.[16]
-
Metal Complexes: Ruthenium-phosphine complexes have been patented for the synthesis of urea from formamide and ammonia.[17] A tetraammineaquacopper(II) sulfate complex has been shown to catalyze urea formation from ammonium carbamate, achieving a yield of up to 18% at 120°C.[18][19]
Performance and Limitations: While these systems can operate at lower temperatures and pressures than the Bosch-Meiser process, challenges remain in terms of catalyst separation and recycling. Furthermore, most reported systems are for urea derivatives, and direct, efficient synthesis of urea from ammonia and CO₂ using homogeneous catalysts is still an area of active research.
Enzymatic Synthesis: Nature's Approach
Enzymes are highly specific and efficient biological catalysts. The relevant enzyme for urea is urease , which is exceptionally proficient at catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[3][14]
The Challenge of Synthesis: The equilibrium of the urease-catalyzed reaction strongly favors hydrolysis, making the synthesis of urea a significant thermodynamic challenge. The reaction is: (NH₂)₂CO + H₂O ⇌ 2NH₃ + CO₂
While there are early reports of urease-catalyzed urea synthesis, the yields are generally very low, and the conditions required to shift the equilibrium towards synthesis (e.g., high concentrations of ammonia and CO₂, removal of water) are not well-established for practical applications.[10][20] The primary role of urease in the context of urea is its breakdown, which is a key step in the nitrogen cycle.[14]
Experimental Protocols: A Guide to Catalyst Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential.
Protocol 1: Electrochemical Urea Synthesis
This protocol outlines a typical procedure for evaluating an electrocatalyst in a two-compartment H-cell.
-
Electrode Preparation:
-
Prepare a catalyst ink by sonicating a specific amount of the catalyst (e.g., 5 mg) in a solution of deionized water, isopropanol, and a binder like Nafion.
-
Drop-cast a precise volume of the ink onto a conductive substrate (e.g., carbon paper) to achieve a desired loading (e.g., 1 mg/cm²).
-
Allow the electrode to dry completely under ambient conditions.
-
-
Electrochemical Cell Setup:
-
Assemble a two-compartment H-cell separated by a proton exchange membrane (e.g., Nafion 117).
-
Use the prepared catalyst as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Fill both compartments with a known volume of electrolyte (e.g., 0.1 M KHCO₃). The catholyte should also contain the nitrogen source (e.g., 0.1 M KNO₃).
-
Continuously purge the catholyte with CO₂ for at least 30 minutes prior to and during the experiment to ensure saturation.
-
-
Chronoamperometry (Bulk Electrolysis):
-
Apply a constant potential (e.g., -0.6 V vs. RHE) for a set duration (e.g., 2 hours).
-
Record the current response over time.
-
-
Product Quantification:
-
After electrolysis, collect a sample from the catholyte.
-
Quantify the urea concentration using a reliable method such as the diacetyl monoxime colorimetric method, ¹H NMR, or LC-MS.[21]
-
Quantify any gaseous byproducts (e.g., H₂, CO) using gas chromatography.
-
Protocol 2: High-Pressure Thermal Urea Synthesis (Lab Scale)
This protocol describes a general procedure for testing potential catalysts for urea synthesis under high-pressure and high-temperature conditions in a batch reactor.
-
Reactor Preparation:
-
Use a high-pressure autoclave reactor made of a corrosion-resistant material (e.g., stainless steel lined with a protective oxide layer).[4]
-
If testing a solid catalyst, place a known amount of the catalyst in the reactor.
-
-
Reactant Loading:
-
Cool the autoclave to a low temperature (e.g., -20°C).
-
Introduce a known amount of liquid ammonia into the reactor.
-
Introduce a known amount of solid carbon dioxide (dry ice) or pressurize the reactor with gaseous CO₂ to achieve the desired NH₃/CO₂ molar ratio.
-
-
Reaction:
-
Seal the reactor and heat it to the desired reaction temperature (e.g., 180°C) while stirring.
-
The pressure will increase due to the heating and the reaction. Monitor the pressure throughout the experiment.
-
Hold the reaction at the set temperature for a specific duration (e.g., 1-2 hours).
-
-
Product Recovery and Analysis:
-
Cool the reactor to room temperature.
-
Carefully vent any unreacted gases.
-
Open the reactor and collect the solid/liquid product mixture.
-
Dissolve the product in a known volume of water.
-
Analyze the urea content using an appropriate analytical method (e.g., HPLC or the methods mentioned in Protocol 1).
-
Conclusion and Future Outlook
The field of urea synthesis is at a fascinating crossroads. While the traditional Bosch-Meiser process remains the industrial workhorse due to its scale and reliability, its high energy consumption is a major drawback. Electrocatalytic synthesis at ambient conditions has emerged as the most promising sustainable alternative, with rapid advancements in catalyst design leading to significant improvements in efficiency and yield.[8] However, selectivity remains a key hurdle to overcome for this technology to become commercially viable.
Homogeneous catalysis offers intriguing possibilities for milder reaction conditions, but catalyst separation and applicability to direct ammonia-CO₂ reactions require further development. Enzymatic synthesis, while elegant in principle, is currently hampered by unfavorable thermodynamics.
Future research should focus on:
-
For Electrocatalysis: Designing multifunctional catalysts with distinct active sites for CO₂ and nitrogen source activation to improve selectivity, and moving from H-cell testing to more industrially relevant flow-cell reactors.
-
For Thermal Catalysis: Investigating novel solid catalysts that could potentially lower the operating temperature and pressure of the traditional process, leading to significant energy savings.
-
Mechanistic Understanding: Utilizing advanced in-situ characterization techniques and computational modeling to gain a deeper understanding of the C-N coupling mechanisms across all catalytic systems.
By continuing to innovate and apply the principles of rational catalyst design, the scientific community can pave the way for a new generation of urea synthesis technologies that are not only efficient but also environmentally sustainable.
References
- Recent Advances in Urea Electrocatalysis: Applications, Materials and Mechanisms. (2025).
-
Li, C., et al. (2024). Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species: From CO2 and N2/NOx Reduction to urea synthesis. ChemSusChem, 17(24). [Link]
-
Flow Diagram of Urea Production Process from Ammonia and Carbon-dioxide. (n.d.). Chemical Engineering World. [Link]
-
Ammonia and Urea Production. (n.d.). Petrochem. [Link]
-
Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective. (2024). MDPI. [Link]
-
Guidelines for reliable urea detection in electrocatalysis. (2023). ChemRxiv. [Link]
-
Synthesis of Urea Derivatives from CO2 and Amines Catalyzed by Polyethylene Glycol Supported Potassium Hydroxide Without Dehydrating Agents. (2025). Request PDF. [Link]
-
Photocatalytic urea synthesis under ambient conditions: catalyst and electrolyte design. (2025). PreScouter. [Link]
-
Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2-ones under solvent-free conditions. (2015). Journal of CO2 Utilization, 10, 79-85. [Link]
-
Urease. (n.d.). In Wikipedia. [Link]
-
Analytical methods for measuring urea in pharmaceutical formulations. (n.d.). Semantic Scholar. [Link]
-
REACTOR KINETICS OF UREA FORMATION. (n.d.). UreaKnowHow. [Link]
-
Routes, materials design, and catalyst categories for urea synthesis... (n.d.). ResearchGate. [Link]
-
Thermodynamics of the Urea Process. (n.d.). UreaKnowHow. [Link]
-
Urea. (n.d.). In Wikipedia. [Link]
-
Catalytic performance for urea synthesis. a) Urea production rates... (n.d.). ResearchGate. [Link]
-
The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate. (2020). JBIC Journal of Biological Inorganic Chemistry, 25(6), 833–846. [Link]
-
Quantification of Urea in Electrocatalytic Systems. (2025). ResearchGate. [Link]
- Catalytic process for the production of urea and ammonium cyanate. (1985).
-
Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. (2002). Inorganic Chemistry, 41(25), 6847-6853. [Link]
-
Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. (2021). Inorganic Chemistry, 60(9), 6496-6505. [Link]
-
Thermal Hydrolysis of Urea for On-site Generation of Ammonia and Carbon Dioxide. (2023). Bangladesh Journals Online. [Link]
-
Urea production via photocatalytic coupling of mixed gases (CO2/NH3) using Mo(MnO4)5 supported on Ce-BTC as nano-composite catalyst. (2024). Scientific Reports, 14(1), 15819. [Link]
-
A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea. (2012). Biochemistry, 51(34), 6856–6861. [Link]
-
Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study. (2021). PubMed. [Link]
-
Urea formation from carbon dioxide and ammonia at atmospheric pressure. (2025). ResearchGate. [Link]
-
[Chemistry] The enzyme urease catalyzes the reaction of urea, with water to produce carbon dioxide. (2025). YouTube. [Link]
-
The enzymatic steps in urea synthesis. (n.d.). ResearchGate. [Link]
-
Advances in Multiple Active Site Catalysts for Urea Synthesis via Electrocatalytic C–N Coupling. (n.d.). ResearchGate. [Link]
-
Progress in Photochemical and Electrochemical C–N Bond Formation for Urea Synthesis. (2023). Accounts of Chemical Research, 56(21), 3051–3063. [Link]
-
SYNTHESIS OF UREA WITH THE ENZYME UREASE. (1923). Journal of the American Chemical Society, 45(3), 814–819. [Link]
-
Direct synthesis of urea from carbon dioxide and ammonia. (2023). Communications Chemistry, 6(1), 162. [Link]
-
Electrocatalytic Urea Synthesis via C–N Coupling from CO2 and Nitrogenous Species. (2022). Accounts of Chemical Research, 55(1), 98-109. [Link]
-
Urease-catalyzed urea synthesis. (1977). PubMed. [Link]
-
Urea Synthesis via Coelectrolysis of CO2 and Nitrate over Heterostructured Cu-Bi Catalysts. (n.d.). Research Square. [Link]
-
Synthesis of urea. (n.d.). Chemical Empowering. [Link]
- Process for the catalytic production of urea. (n.d.).
-
Selective electrochemical synthesis of urea from nitrate and CO2 via relay catalysis on hybrid catalysts. (2023). Nature Catalysis, 6, 939-948. [Link]
-
Electrochemical performance for urea synthesis. (a) LSV curves over... (n.d.). ResearchGate. [Link]
- Catalytic process for the production of urea and ammonium cyanate. (1985).
-
Activity-Selectivity Trends in Electrochemical Urea Synthesis: Co-Reduction of CO2 and Nitrates Over Single-Site Catalysts. (2025). PubMed. [Link]
-
Empirical Modeling of Urea Synthesis Chemical Equilibria. (n.d.). BUE Scholar. [Link]
-
Equilibrium of Urea Synthesis. II. (1972). Semantic Scholar. [Link]
-
Comparative biochemistry of urea synthesis. I. Methods for the quantitative assay of urea cycle enzymes in liver. (1959). PubMed. [Link]
- The Enzymatic Steps in Urea Synthesis. (1947). Google Books.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of urea [ce.eco]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. Engineers Guide: Flow Diagram of Urea Production Process from Ammonia and Carbon-dioxide [enggyd.blogspot.com]
- 5. nzic.org.nz [nzic.org.nz]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. Direct synthesis of urea from carbon dioxide and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Urease-catalyzed urea synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s.u-tokyo.ac.jp [s.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Analysis of Urea Production: Scientifically Unveiling the Key Technological Secrets of a Pillar of Modern Agriculture-Shandong Wanhonglong new material Co., LTD [ureamfr.com]
- 16. ureaknowhow.com [ureaknowhow.com]
- 17. CN113767087A - Process for the catalytic production of urea - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Urea Synthesis from Ammonium Carbamate Using a Copper(II) Complex: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Aminophenylurea Compounds
For fellow researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, this guide provides an in-depth technical comparison of in vitro assays crucial for the evaluation of aminophenylurea compounds. This class of molecules, exemplified by the multi-kinase inhibitor Sorafenib, holds significant promise in oncology and beyond.[1] Robust and reliable in vitro validation is the bedrock of any successful drug discovery program, ensuring that the data generated is not only accurate but also predictive of in vivo efficacy.[2] This guide eschews a rigid template, instead focusing on the practical application and comparative analysis of key assays, grounded in scientific first principles and field-proven insights.
The Criticality of Assay Validation in the Aminophenylurea Drug Discovery Cascade
The aminophenylurea scaffold is a privileged structure in medicinal chemistry, frequently targeting the ATP-binding site of protein kinases.[3] Consequently, the in vitro characterization of these compounds typically revolves around quantifying their inhibitory effects on specific kinases and their subsequent impact on cellular processes like proliferation and angiogenesis. The primary objective of assay validation is to demonstrate that a given analytical method is suitable for its intended purpose, ensuring the quality and consistency of bioanalytical data that supports regulatory decisions.[4][5] A failure to rigorously validate assays can lead to misleading structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising candidates in later developmental stages.
This guide will dissect and compare three critical categories of in vitro assays for aminophenylurea compounds:
-
Kinase Inhibition Assays: Directly measuring the interaction of the compound with its intended kinase target(s).
-
Cellular Cytotoxicity Assays: Assessing the compound's effect on cell viability and proliferation.
-
Functional Cellular Assays: Evaluating the compound's impact on a specific cellular process, such as angiogenesis.
I. Kinase Inhibition Assays: Biochemical vs. Cellular Approaches
The cornerstone of characterizing an aminophenylurea kinase inhibitor is to quantify its potency and selectivity against its target kinase(s). This is typically achieved through both biochemical and cell-based assays, each providing a unique and complementary perspective on the compound's activity.[6]
A. Biochemical Kinase Assays: A Direct Measure of Potency
Biochemical assays measure the direct interaction between the inhibitor and the isolated, purified kinase enzyme.[7] These assays are essential for determining the intrinsic potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).[7]
Common Formats:
-
Radioactive Assays: Considered the "gold standard" for sensitivity, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate.[7]
-
Fluorescence-Based Assays: These methods, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative with high-throughput capabilities.
-
Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[8]
-
ELISA-Based Assays: This format utilizes antibodies to detect the phosphorylated substrate, providing a colorimetric or chemiluminescent readout.[9]
Comparative Analysis of Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Radioactive | Measures incorporation of ³²P or ³³P onto a substrate. | High sensitivity, low interference from compounds.[7] | Requires handling of radioactive materials, waste disposal issues, lower throughput. | Orthogonal validation of hits from primary screens. |
| Fluorescence | Detects changes in fluorescence upon substrate phosphorylation. | High-throughput, non-radioactive, amenable to automation. | Potential for compound interference (autofluorescence), may require specific reagents. | High-throughput screening (HTS) campaigns. |
| Luminescence | Measures ADP production via a coupled enzyme reaction that generates light. | High sensitivity, broad applicability to different kinases.[8] | Can be susceptible to compound interference with the coupling enzymes. | Dose-response curves and potency determination. |
| ELISA-Based | Uses antibodies to detect phosphorylated substrate. | High specificity, can be used with complex samples.[9] | Multiple wash steps, lower throughput, can be expensive. | Validating hits and studying specific signaling pathways. |
Causality Behind Experimental Choices:
The choice of a biochemical kinase assay format is driven by a balance of throughput needs, sensitivity requirements, and the specific characteristics of the kinase and inhibitor. For initial high-throughput screening (HTS) of a large compound library, a fluorescence- or luminescence-based assay is often preferred due to its speed and scalability. However, for lead optimization and detailed mechanistic studies, the higher sensitivity and lower compound interference of a radioactive assay may be necessary to obtain the most accurate potency measurements.[7] It is crucial to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase to accurately determine the potency of ATP-competitive inhibitors like many aminophenylurea compounds.[5]
Experimental Workflow: In Vitro Kinase Inhibition Assay (Illustrative)
Caption: A generalized workflow for a biochemical kinase inhibition assay.
B. Cell-Based Kinase Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are excellent for determining intrinsic potency, they do not account for factors such as cell permeability, off-target effects, and engagement with the target in its native cellular environment.[5] Cell-based assays bridge this gap by measuring the inhibition of a kinase's activity within intact cells.
Common Formats:
-
Phospho-Specific Antibody-Based Assays: These assays, often run in an ELISA or Western blot format, use antibodies that specifically recognize the phosphorylated form of the kinase's substrate. A reduction in the phosphorylation signal in the presence of the inhibitor indicates target engagement.
-
In-Cell Western Assays: This technique combines immunocytochemistry with infrared detection to quantify protein phosphorylation directly in microplates, offering higher throughput than traditional Western blotting.[10]
-
Cellular Thermal Shift Assays (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.
Comparative Analysis of Cell-Based Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Phospho-Specific Assays | Detects phosphorylation of a specific substrate within the cell. | High physiological relevance, confirms target engagement in a cellular context. | Dependent on the availability of high-quality phospho-specific antibodies, can be lower throughput. | Validating on-target activity of lead compounds. |
| In-Cell Western | Quantitative immunofluorescence in a microplate format.[10] | Higher throughput than traditional Westerns, provides quantitative data. | Requires specialized imaging equipment, potential for antibody cross-reactivity. | Screening for on-target effects in a cellular context. |
| CETSA | Measures changes in protein thermal stability upon ligand binding. | Does not require specific antibodies, can be used for target identification. | Lower throughput, may not be suitable for all targets. | Confirming direct target engagement in cells. |
Causality Behind Experimental Choices:
The primary reason for employing cell-based kinase assays is to confirm that a biochemically potent compound can effectively penetrate the cell membrane and inhibit its target in a complex cellular milieu. A significant drop-off in potency between a biochemical and a cellular assay can indicate poor cell permeability or rapid efflux of the compound.[5] Comparing the IC50 values from both assay types is a critical step in the hit-to-lead optimization process.
II. Cellular Cytotoxicity Assays: Gauging the Impact on Cell Viability
Ultimately, the goal of many aminophenylurea-based cancer therapies is to kill or inhibit the growth of tumor cells. Cytotoxicity assays are therefore essential for evaluating the on-target and off-target effects of these compounds on cell viability.
Common Formats:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells by quantifying the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[11] A decrease in metabolic activity is inferred as a loss of cell viability.
-
LDH Release Assays: These assays measure the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell lysis, which is an indicator of cytotoxicity.
-
ATP-Based Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.
Comparative Analysis of Cytotoxicity Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| MTT/XTT | Measures metabolic activity via tetrazolium salt reduction.[11] | Inexpensive, well-established, easy to perform.[12] | Can be affected by compounds that alter cellular metabolism without causing cell death, requires a solubilization step.[13] | Initial screening for anti-proliferative effects. |
| LDH Release | Measures membrane integrity by quantifying LDH release. | Directly measures cell death (necrosis). | Less sensitive for detecting apoptosis, can have a narrow dynamic range. | Assessing acute cytotoxicity and membrane damage. |
| ATP-Based | Quantifies intracellular ATP levels. | High sensitivity, rapid, amenable to HTS. | ATP levels can be influenced by factors other than cell death. | High-throughput screening for cytotoxic compounds. |
Causality Behind Experimental Choices:
The selection of a cytotoxicity assay depends on the specific question being asked. MTT and ATP-based assays are excellent for high-throughput screening to identify compounds that inhibit cell proliferation. However, it is crucial to recognize that these assays measure metabolic activity and not directly cell death. Therefore, a compound that inhibits mitochondrial function without killing the cell could produce a false positive. LDH release assays provide a more direct measure of cell death via necrosis but may miss apoptotic events. For a comprehensive understanding, it is often advisable to use orthogonal cytotoxicity assays that measure different cellular parameters.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the aminophenylurea compound for a specified duration (e.g., 48 or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[14]
III. Functional Cellular Assays: Probing the Phenotypic Response
Beyond cell viability, it is often necessary to assess the effect of an aminophenylurea compound on a specific cellular function that is relevant to its therapeutic indication. For multi-kinase inhibitors like Sorafenib that target VEGFR, an in vitro angiogenesis assay is a highly relevant functional assay.[6]
In Vitro Angiogenesis (Tube Formation) Assay:
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract. Anti-angiogenic compounds will inhibit this process.
Causality Behind Experimental Choices:
An in vitro angiogenesis assay provides a phenotypic readout of a compound's ability to inhibit a key process in tumor growth and metastasis. For a compound designed to target VEGFR, a positive result in this assay provides strong evidence that the inhibition of the kinase translates into a desired functional cellular response. This assay is a critical step in validating the mechanism of action of an anti-angiogenic agent before moving into more complex in vivo models.
Experimental Workflow: In Vitro Angiogenesis Assay
Caption: A simplified workflow for an in vitro angiogenesis tube formation assay.
IV. Receptor Binding Assays: An Alternative and Complementary Approach
While many aminophenylurea compounds are kinase inhibitors, the urea scaffold is also known to participate in hydrogen bonding interactions with other receptor types.[1] Therefore, for compounds with an unknown or potentially novel mechanism of action, receptor binding assays can be a valuable tool for target identification and characterization.
Common Formats:
-
Radioligand Binding Assays: These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.[15]
-
Filtration Assays: In this format, the receptor-ligand complex is separated from the unbound ligand by filtration, and the amount of bound ligand is quantified.[16]
-
Scintillation Proximity Assays (SPA): This homogeneous assay format uses beads that emit light when a radiolabeled ligand binds to a receptor immobilized on the bead surface.
Comparative Analysis of Receptor Binding Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Radioligand Binding | Measures displacement of a radiolabeled ligand.[15] | High sensitivity and specificity. | Requires radiolabeled ligands, safety and disposal considerations. | Determining binding affinity (Ki) and receptor density (Bmax). |
| Filtration | Separates bound from free ligand by filtration.[16] | Versatile, can be used with various receptor preparations. | Multiple wash steps, potential for non-specific binding to filters. | Screening for compounds that bind to a specific receptor. |
| SPA | Homogeneous assay measuring proximity of radioligand to receptor. | No separation steps, amenable to HTS. | Can be susceptible to compound interference, requires specific reagents. | High-throughput screening for receptor ligands. |
Causality Behind Experimental Choices:
For an aminophenylurea compound that inhibits a cellular process but does not show activity against a panel of kinases, a receptor binding assay can be employed to explore alternative mechanisms of action. For example, if a compound is suspected of targeting a G protein-coupled receptor (GPCR), a radioligand binding assay using a known GPCR ligand would be a logical next step. The choice of format would again depend on the desired throughput and the availability of specific reagents.
Conclusion: An Integrated Approach to In Vitro Validation
The in vitro validation of aminophenylurea compounds requires a multi-faceted and integrated approach. No single assay can provide a complete picture of a compound's biological activity. By strategically combining biochemical and cell-based kinase assays, cytotoxicity screens, and relevant functional assays, researchers can build a comprehensive data package that de-risks the progression of a compound into preclinical and clinical development. The key is to understand the strengths and limitations of each assay and to use them in a logical cascade to answer specific questions about a compound's potency, mechanism of action, and therapeutic potential. This rigorous, data-driven approach is fundamental to the successful discovery and development of the next generation of aminophenylurea-based medicines.
References
- Wilhelm SM, Carter C, Tang L, Wilkie D, McNabola A, Rong H, et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Res. 2006;66(15):7594-603.
- Heinrich MC, Marino-Enriquez A, Presnell A, et al. Comparative biochemical activity of imatinib versus sorafenib for extracellular KIT mutants or PDGFRA-mutant kinases in transiently transfected cells. Blood. 2008;112(11):315.
- Kollmann K, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). 2021;14(8):799.
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link].
-
Cytotoxicity tests of compounds by MTT assay. Cells were treated with... ResearchGate. Available from: [Link].
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. 2015;5(3):021-025.
- Klaeger S, Gohlke B, Scott M, et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Heinrich MC, et al. Comparative biochemical activity of imatinib versus sorafenib for inhibiting KIT activity in transiently transfected cells. Blood. 2008;112(11):315.
- Elkaeed EB, et al. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. J Med Chem. 2022;65(1):1-40.
- Otlewski J, et al. Urea-Peptide Hybrids as VEGF-A 165 /NRP-1 Complex Inhibitors with Improved Receptor Affinity and Biological Properties. Int J Mol Sci. 2020;21(23):9202.
- Bahuguna A, Khan I, Bajpai VK, Kang SC. MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh J Pharmacol. 2017;12(2):115-118.
- Stepanenko AA, Dmitrenko VV. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Int J Mol Sci. 2021;22(23):12847.
-
33 questions with answers in IN VITRO KINASE ASSAY. Science topic. ResearchGate. Available from: [Link].
- Martin A. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. 1996.
- How do analyze your IC50 resultS for a newly designed drugs?
- In-cell Western Assays for IC50 Determin
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. 2012.
- Emami J. In vitro - in vivo correlation: from theory to applications. J Pharm Pharm Sci. 2006;9(2):169-89.
- Adriaenssens E. In vitro kinase assay. Protocols.io. 2023.
- Elkaeed EB, et al. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. 2022;27(19):6283.
- Klaeger S, Gohlke B, Scott M, et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Eltamany EE, et al.
-
Resources. Eurofins Discovery. Available from: [Link].
- Gkeka P, et al. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Int J Mol Sci. 2021;22(20):10984.
- Toti KS, et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2020;63(12):6206-6231.
- Das D. Rapid Hit and Hit-to-Lead Generation in Early Drug Discovery. YouTube. 2022.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Aminophenyl)urea
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (3-Aminophenyl)urea (CAS No. 25711-72-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This document is structured to provide a clear, logical framework for handling this compound waste, ensuring the protection of personnel and the environment.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, it is crucial to understand the inherent hazards of this compound. This knowledge forms the basis for all handling and disposal protocols. The compound is a solid organic substance with known irritant and sensitizing properties.[1] Its characteristics demand careful handling to prevent exposure and environmental release.
Table 1: Physicochemical Properties and GHS Hazard Classification
| Property | Value | Source |
| CAS Number | 25711-72-2 | [1][2] |
| Molecular Formula | C7H9N3O | [2][3] |
| Physical State | Solid | [2] |
| Water Solubility | 16.38 g/L (at 25°C) | [2][3] |
| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4] |
| GHS Pictogram | Warning | [1] |
The key takeaway from this profile is that this compound is a hazardous substance. Its disposal must be managed through a designated hazardous chemical waste stream, not via standard laboratory trash or sinks.
The Regulatory Imperative: Waste Characterization
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA regulations require that any generator of chemical waste must first determine if that waste is "hazardous."[6]
A waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7]
-
This compound is not a specifically listed waste on the EPA's F, K, P, or U lists.[7][8]
-
Therefore, it must be managed as a characteristic hazardous waste . Given its GHS classification as an irritant and potential sensitizer, it falls under the broad category of toxicity. The responsibility for this characterization lies with the waste generator (the laboratory).
The most prudent and compliant approach is to handle all this compound waste—including pure compound, contaminated materials, and solutions—as hazardous chemical waste.
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent skin, eye, and respiratory exposure.[2]
-
Eye/Face Protection: Chemical safety goggles or a face shield.[9]
-
Skin Protection: A fully buttoned lab coat and nitrile gloves. Always check the glove manufacturer's compatibility chart.[10]
-
Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood or wear a NIOSH-approved respirator.[11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Collect this compound waste separately. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, nitrites, inorganic chlorides, and perchlorates to avoid fire and explosion hazards.[12][13]
Step 3: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use a sealable, chemically compatible container for solid waste.[2][10] Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The moment you add the first quantity of waste, the container must be labeled.[10] The label should include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Sensitizer")
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 4: Storage and Disposal
Store the sealed waste container in a designated, secondary containment area within the laboratory.
-
Storage Location: The storage area should be away from general traffic, drains, and incompatible materials.[9]
-
Arrange for Pickup: Once the container is full or you are finished generating this waste, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste transfer.[10] Never pour this compound down the drain or dispose of it in the regular trash.[14]
Decontamination and Empty Container Management
Properly managing contaminated labware and empty chemical bottles is a crucial final step.
-
Reusable Glassware: To decontaminate glassware, rinse it with a suitable solvent (such as ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste in your this compound waste container. After the initial solvent rinse, the glassware can typically be washed normally.
-
Empty Containers: An empty container that held this compound must also be managed as hazardous waste. "Empty" is defined by RCRA as having all possible contents removed. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[9] After triple-rinsing, deface the label and dispose of the container according to your EHS guidelines (which may allow for glass recycling or disposal as non-hazardous waste).
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For small, manageable powder spills, proceed with cleanup only if you are trained and have the appropriate PPE and materials. For large spills, evacuate the area and contact your EHS emergency line.
-
Contain the Spill: Prevent the powder from becoming airborne or spreading.
-
Clean Up:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a designated hazardous waste container.[11] Avoid creating dust.
-
Decontaminate the spill area with a cloth dampened with a suitable solvent, collecting the cloth and any contaminated PPE as hazardous waste.
-
-
Report: Report the spill to your supervisor and EHS department, even if there was no exposure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
-
This compound - LookChem. (n.d.). LookChem. Retrieved from [Link]
-
This compound | C7H9N3O | CID 108806. (n.d.). PubChem. Retrieved from [Link]
-
Substance Information - this compound. (2024, May 18). European Chemicals Agency (ECHA). Retrieved from [Link]
-
Urea, N-(3-aminophenyl)- - Substance Details. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Material Safety Data Sheet - Urea. (n.d.). Retrieved from [Link]
-
Urea, N-(3-aminophenyl)-, hydrochloride (1:1) - Substance Details. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Safety Data Sheet - Urea. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
ICSC 0595 - UREA. (n.d.). International Labour Organization. Retrieved from [Link]
-
Standard Operating Procedure - Urea. (n.d.). Washington State University. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Urea Product Identification. (n.d.). Dyno Nobel. Retrieved from [Link]
Sources
- 1. This compound | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminophenylurea - Safety Data Sheet [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. epa.gov [epa.gov]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. aksci.com [aksci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. ncmissouri.edu [ncmissouri.edu]
- 13. ICSC 0595 - UREA [chemicalsafety.ilo.org]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
